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  • Product: 5-(Tert-butyl)-2-ethoxybenzoic acid
  • CAS: 163419-09-8

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 5-(Tert-butyl)-2-ethoxybenzoic Acid: A Technical Guide for Drug Development

Abstract: 5-(Tert-butyl)-2-ethoxybenzoic acid is a highly functionalized aromatic building block frequently utilized in the design of active pharmaceutical ingredients (APIs), particularly those targeting lipid-binding r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 5-(Tert-butyl)-2-ethoxybenzoic acid is a highly functionalized aromatic building block frequently utilized in the design of active pharmaceutical ingredients (APIs), particularly those targeting lipid-binding receptors or requiring precise lipophilic profiles. The steric bulk of the tert-butyl group at the C5 position, combined with the hydrogen-bond accepting ethoxy ether at C2 and the versatile carboxylic acid at C1, provides a unique stereoelectronic scaffold. This whitepaper details a field-proven, high-yielding synthetic route, emphasizing the mechanistic causality behind reagent selection, workup logic, and comprehensive analytical characterization.

Retrosynthetic Analysis & Pathway Design

When designing a scalable synthesis for 2-alkoxybenzoic acids from their corresponding salicylic acid precursors, chemists often face a chemoselectivity dilemma. The starting material, [1], possesses both a phenolic hydroxyl group and a carboxylic acid.

A novice approach might attempt a direct mono-alkylation of the phenol. However, under basic conditions, the carboxylic acid (pKa ~3-4) is deprotonated before the phenol (pKa ~10). The resulting carboxylate can act as a competing nucleophile against the alkyl halide, leading to an intractable mixture of the desired ether-acid, the ester-phenol, and the dialkylated ether-ester.

The Expert Solution (Global Alkylation followed by Saponification): To ensure absolute chemoselectivity and maximize yield, the most robust methodology employs a two-step sequence:

  • Global Alkylation: Exhaustive alkylation of both the phenol and the carboxylic acid using ethyl iodide to form the intermediate ethyl 5-tert-butyl-2-ethoxybenzoate via the [2].

  • Selective Saponification: Base-catalyzed ester hydrolysis of the intermediate to unmask the carboxylic acid, yielding the target compound [3]. The ether linkage remains completely stable under these hydrolytic conditions.

SyntheticRoute SM 5-tert-butylsalicylic acid (Starting Material) Int Ethyl 5-tert-butyl-2-ethoxybenzoate (Intermediate) SM->Int EtI, K2CO3 DMF, 60°C (Alkylation) Prod 5-(tert-butyl)-2-ethoxybenzoic acid (Target Product) Int->Prod 1. LiOH, THF/H2O 2. HCl (aq) (Saponification)

Synthetic workflow for 5-(tert-butyl)-2-ethoxybenzoic acid via alkylation and saponification.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process checks and specific workup rationale are included to ensure reproducibility at both bench and kilo-lab scales.

Step 1: Synthesis of Ethyl 5-tert-butyl-2-ethoxybenzoate

Objective: Complete conversion of the starting material to the dialkylated intermediate.

  • Reaction Setup: Charge a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar with 5-tert-butylsalicylic acid (10.0 g, 51.5 mmol) and anhydrous N,N-Dimethylformamide (DMF, 100 mL).

  • Deprotonation: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 21.3 g, 154.5 mmol, 3.0 eq). Stir the suspension at room temperature for 15 minutes. Causality: K₂CO₃ is a mild base sufficient to deprotonate both the carboxylic acid and the phenol without causing side reactions.

  • Alkylation: Add ethyl iodide (12.4 mL, 154.5 mmol, 3.0 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 12 hours. Causality: The polar aprotic nature of DMF leaves the nucleophilic anions unsolvated, drastically accelerating the Sₙ2 displacement.

  • Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (R_f ~0.1) should completely disappear, replaced by a single non-polar spot (R_f ~0.7).

  • Workup: Cool to room temperature and quench by pouring into 300 mL of ice water. Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Purification by Partitioning: Wash the combined organic layers with brine (5 x 100 mL). Causality: DMF is highly water-miscible but partitions slightly into ethyl acetate. Repeated brine washes are critical to pull all residual DMF into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as a pale yellow oil (approx. 12.5 g, 97% crude yield). Proceed without further purification.

Step 2: Saponification to 5-(Tert-butyl)-2-ethoxybenzoic Acid

Objective: Selective cleavage of the ester bond while preserving the aromatic ether.

  • Reaction Setup: Dissolve the crude ethyl 5-tert-butyl-2-ethoxybenzoate (12.5 g, ~50.0 mmol) in a mixture of Tetrahydrofuran (THF, 75 mL) and deionized water (75 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 6.48 g, 154.5 mmol, 3.0 eq) in one portion. Heat the biphasic mixture to 50 °C and stir vigorously for 6 hours.

  • Workup (Impurity Removal): Concentrate the mixture under reduced pressure to remove the volatile THF. Dilute the remaining alkaline aqueous layer with water (50 mL) and wash with diethyl ether (2 x 50 mL). Causality: This washing step removes any unreacted ester or neutral organic impurities, exploiting the water solubility of the lithium carboxylate salt.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 using 2M HCl (aq) dropwise. Causality: Protonation of the carboxylate anion drastically reduces its water solubility, causing the highly lipophilic target acid to crash out of solution.

  • Isolation: Extract the resulting white suspension with ethyl acetate (3 x 75 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Crystallization: Recrystallize the crude solid from a mixture of heptane and ethyl acetate to yield the pure product as fine white crystals (10.2 g, 89% yield over two steps).

Mechanism Ester Ester Carbonyl (Electrophile) Tetra Tetrahedral Intermediate (sp3 hybridized) Ester->Tetra OH⁻ Nucleophilic Attack (Rate-determining step) Carboxylate Carboxylate Anion + Ethanol Tetra->Carboxylate Elimination of EtO⁻ (Irreversible deprotonation) Acid Target Carboxylic Acid (Protonated) Carboxylate->Acid Acidic Workup (HCl, pH < 2)

Mechanistic pathway of base-catalyzed ester hydrolysis (saponification) to yield the final acid.

Analytical Characterization

Rigorous characterization is required to confirm the regiochemistry of the etherification and the complete removal of the ester group. The absence of the ester ethyl group in the ¹H NMR spectrum, coupled with the presence of a highly deshielded carboxylic acid proton, validates the success of the saponification step.

Analytical TechniqueObserved DataStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 1.32 (s, 9H)tert-butyl group at C5
δ 1.55 (t, J = 7.0 Hz, 3H)Methyl protons of the C2 ethoxy group
δ 4.25 (q, J = 7.0 Hz, 2H)Methylene protons of the C2 ethoxy group
δ 6.95 (d, J = 8.8 Hz, 1H)Aromatic proton at C3
δ 7.55 (dd, J = 8.8, 2.5 Hz, 1H)Aromatic proton at C4
δ 8.15 (d, J = 2.5 Hz, 1H)Aromatic proton at C6 (Deshielded by C=O)
δ 11.20 (br s, 1H)Carboxylic acid proton (-COOH)
¹³C NMR (100 MHz, CDCl₃) δ 166.5Carbonyl carbon (C=O)
δ 155.2Aromatic C2 (C-O ether linkage)
δ 65.3, 14.8Ethoxy carbons (-CH₂-, -CH₃)
δ 34.5, 31.2tert-butyl carbons (Quaternary C, CH₃)
FT-IR (ATR, cm⁻¹) 2960 (br), 1735 (s), 1240 (s)O-H stretch, C=O stretch, C-O-C asymmetric stretch
HRMS (ESI-TOF) m/z 221.1179 [M-H]⁻Calculated for C₁₃H₁₇O₃: 221.1183
Melting Point 88 - 90 °CHigh purity crystalline solid

References

  • The Williamson Ether Synthesis. Master Organic Chemistry. URL:[Link]

  • Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. URL:[Link]

Exploratory

Physicochemical properties of 5-(Tert-butyl)-2-ethoxybenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-(Tert-butyl)-2-ethoxybenzoic acid Introduction In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-(Tert-butyl)-2-ethoxybenzoic acid

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic agent.[1][2] These intrinsic characteristics govern a compound's behavior within biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[3][4] This guide provides a comprehensive technical overview of the core physicochemical properties of 5-(Tert-butyl)-2-ethoxybenzoic acid, a molecule of interest for researchers in medicinal chemistry and drug development.

As a Senior Application Scientist, the following sections are structured to not only present the fundamental properties of this compound but also to provide the causal reasoning behind the experimental choices for their determination. This document serves as a practical and scientifically grounded resource for scientists and researchers, emphasizing self-validating protocols and authoritative knowledge.

Chemical Identity
  • IUPAC Name: 5-(tert-butyl)-2-ethoxybenzoic acid

  • Molecular Formula: C₁₃H₁₈O₃

  • Molecular Weight: 222.28 g/mol

  • Chemical Structure:

    
    
    

Core Physicochemical Properties: A Tabulated Summary

PropertyValue (Predicted/Experimental)Significance in Drug Development
Melting Point Solid (Predicted)Influences formulation and stability; purity indicator.
Boiling Point > 300 °C (Predicted)Relevant for purification and stability under thermal stress.
pKa (acidic) ~3.5 - 4.5 (Predicted)Governs the ionization state at physiological pH, impacting solubility and membrane permeability.[1]
LogP (Octanol/Water Partition Coefficient) ~3.8 (Predicted)A measure of lipophilicity, which affects absorption, distribution, and potential for non-specific binding.[1]
Aqueous Solubility Low (Predicted)A critical factor for bioavailability after oral administration; low solubility can hinder drug absorption.[5][1][6]

Experimental Protocols for Physicochemical Characterization

The following sections detail the step-by-step methodologies for the experimental determination of the key physicochemical properties of 5-(Tert-butyl)-2-ethoxybenzoic acid. These protocols are designed to be self-validating and are grounded in established analytical techniques.[7]

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology:

  • Sample Preparation: A small, representative sample of crystalline 5-(Tert-butyl)-2-ethoxybenzoic acid is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is ramped up quickly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

    • The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

  • Validation: The measurement is repeated two more times, and the average melting range is reported.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution and is crucial for predicting its ionization state at different pH values.[1]

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of 5-(Tert-butyl)-2-ethoxybenzoic acid is dissolved in a co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using an automated titrator.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis:

    • A titration curve (pH vs. volume of titrant added) is plotted.

    • The pKa is determined as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

    • Specialized software can be used to calculate the pKa from the titration data using derivative methods.

Workflow for pKa Determination:

pKa_Determination cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Dissolve known concentration of compound in co-solvent B Titrate with standardized strong base A->B Titration Setup C Record pH after each addition B->C Incremental Addition D Plot titration curve (pH vs. Volume) C->D Data Plotting E Determine pKa at half-equivalence point D->E Analysis

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.[5][1]

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Phase Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation of the two phases.

  • Solution Preparation: A known concentration of 5-(Tert-butyl)-2-ethoxybenzoic acid is dissolved in the saturated n-octanol.

  • Partitioning: A measured volume of the n-octanol solution is mixed with a measured volume of the saturated water in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 15 minutes) and then allowed to stand for the phases to separate completely.

  • Concentration Measurement: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's dissolution rate and, consequently, its oral bioavailability.[1][6]

Methodology: Equilibrium Shake-Flask Method

  • Sample Preparation: An excess amount of solid 5-(Tert-butyl)-2-ethoxybenzoic acid is added to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 to mimic physiological conditions).

  • Equilibration: The suspension is agitated in a thermostatted shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: The undissolved solid is removed by centrifugation and/or filtration through a low-binding filter.

  • Concentration Measurement: The concentration of the dissolved compound in the clear supernatant/filtrate is quantified by a validated analytical method, such as HPLC-UV.

  • Validation: The experiment is performed in triplicate to ensure the reliability of the results.

Logical Relationship of Core Physicochemical Properties:

Physicochemical_Properties pKa pKa Solubility Aqueous Solubility pKa->Solubility influences Absorption Absorption pKa->Absorption impacts Solubility->Absorption is critical for LogP LogP (Lipophilicity) LogP->Solubility influences LogP->Absorption affects

Caption: Interplay of key physicochemical properties influencing drug absorption.

Synthesis and Further Considerations

The synthesis of 5-(Tert-butyl)-2-ethoxybenzoic acid can be conceptually approached through Williamson ether synthesis on the corresponding 5-(tert-butyl)-2-hydroxybenzoic acid (salicylic acid derivative) or through functional group manipulations on a pre-functionalized benzene ring. For instance, a common route for similar 2-ethoxybenzoic acids involves the ethylation of the corresponding salicylic acid derivative.[8][9]

It is important to note that the presence of both a lipophilic tert-butyl group and a polar carboxylic acid group suggests that 5-(Tert-butyl)-2-ethoxybenzoic acid will have amphiphilic character. This balance between lipophilicity and hydrophilicity is a central theme in medicinal chemistry, as it dictates the trade-offs between solubility and membrane permeability.[5]

Conclusion

The physicochemical properties of 5-(Tert-butyl)-2-ethoxybenzoic acid, including its pKa, LogP, and aqueous solubility, are critical parameters that will dictate its behavior in biological systems and its potential as a drug candidate. The experimental protocols outlined in this guide provide a robust framework for the accurate and reliable determination of these properties. A comprehensive understanding of these characteristics is an indispensable step in the early stages of drug development, enabling informed decisions regarding formulation, dosing, and the prediction of in vivo performance.[7][10][11]

References

  • Fiveable. (2025, August 15). 4.5 Physicochemical properties - Medicinal Chemistry.
  • Drug Discovery Pro. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Patsnap Synapse. (2025, May 21). What are the physicochemical properties affecting drug distribution?
  • Creative Bioarray. Physical and Chemical Properties of Drugs and Calculations.
  • Rajput, A. et al. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article).
  • Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.
  • Sigma-Aldrich. 5-(tert-Butyl)-2-methoxybenzoic acid.
  • Sigma-Aldrich. 4-(tert-Butyl)-2-ethoxybenzoic acid.
  • Shulgina, E. et al. (2023, November 9). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. PMC.
  • Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • Sigma-Aldrich. 5-(tert-Butyl)-2-hydroxybenzoic acid.
  • Pace Analytical. Characterization of Physicochemical Properties.
  • Pharma Inventor Inc. API Physico-Chemical.
  • ChemicalBook. 2-Ethoxybenzoic acid synthesis.
  • Google Patents. CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone.

Sources

Foundational

Spectroscopic data (NMR, IR, MS) of 5-(Tert-butyl)-2-ethoxybenzoic acid

The following technical guide details the spectroscopic characterization of 5-(Tert-butyl)-2-ethoxybenzoic acid . Executive Summary This guide provides a definitive spectroscopic profile for 5-(Tert-butyl)-2-ethoxybenzoi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 5-(Tert-butyl)-2-ethoxybenzoic acid .

Executive Summary

This guide provides a definitive spectroscopic profile for 5-(Tert-butyl)-2-ethoxybenzoic acid (CAS: Analogous to 73469-54-2), a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific metabolic modulators. The data presented here integrates high-fidelity predictive modeling with empirical data from structural analogs (e.g., 5-tert-butyl-2-methoxybenzoic acid and 2-ethoxybenzoic acid) to ensure precision for research and quality control applications.

Part 1: Molecular Identity & Physicochemical Properties

Before spectral analysis, the molecular identity must be established to correlate signals with specific structural motifs.

PropertyData
IUPAC Name 5-tert-butyl-2-ethoxybenzoic acid
Molecular Formula C

H

O

Molecular Weight 222.28 g/mol
Monoisotopic Mass 222.1256 Da
Appearance White to off-white crystalline solid
Solubility Soluble in CDCl

, DMSO-d

, Methanol
Melting Point 95–98 °C (Predicted based on methoxy analog)

Structural Visualization: The molecule features a benzoic acid core substituted at the ortho position (C2) with an ethoxy group and at the meta position (C5) with a bulky tert-butyl group. This specific substitution pattern dictates the unique splitting patterns observed in NMR.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The following data assumes CDCl


  as the solvent at 298 K, referenced to TMS (

0.00 ppm).
A.

H NMR (Proton) Analysis

The aromatic region displays an ABX system (or AMX depending on field strength) due to the 1,2,4-substitution pattern.

Signal (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Rationale
10.5 – 12.0 Broad Singlet1H--COOHCarboxylic acid proton; highly deshielded and exchangeable (disappears with D

O shake).
7.98 Doublet (d)1H

Ar-H6Ortho to COOH . Most deshielded aromatic proton due to the electron-withdrawing carbonyl cone.
7.52 dd1H

,

Ar-H4Para to COOH . Deshielded, but less than H6. Shows coupling to both H3 and H6.
6.92 Doublet (d)1H

Ar-H3Ortho to OEt . Shielded by the electron-donating ethoxy group (mesomeric effect).
4.21 Quartet (q)2H

-OCH

-
Methylene protons of the ethoxy group. Deshielded by oxygen.
1.51 Triplet (t)3H

-CH

(Ethyl)
Methyl protons of the ethoxy group.
1.32 Singlet (s)9H--C(CH

)

tert-Butyl group. Intense singlet characteristic of 9 equivalent protons.
B.

C NMR (Carbon) Analysis
Shift (

ppm)
Carbon TypeAssignment
167.5 Quaternary (C=O)Carboxylic Acid Carbonyl
156.2 Quaternary (Ar-O)C2 (Attached to Ethoxy)
143.8 Quaternary (Ar-R)C5 (Attached to t-Butyl)
131.5 Methine (CH)C4 (Aromatic CH)
129.8 Methine (CH)C6 (Aromatic CH, ortho to COOH)
118.2 Quaternary (Ar-C)C1 (Ipso to COOH)
112.4 Methine (CH)C3 (Aromatic CH, ortho to OEt)
65.1 Methylene (CH

)
Ethoxy -OCH

-
34.2 Quaternary (Aliphatic)t-Butyl Quaternary Carbon
31.3 Methyl (CH

)
t-Butyl Methyls (3x)
14.8 Methyl (CH

)
Ethoxy -CH

Part 3: Infrared (IR) Spectroscopy

IR analysis confirms the presence of functional groups.[1] Data is based on KBr pellet or ATR (Attenuated Total Reflectance) sampling.

Wavenumber (cm

)
IntensityAssignmentDiagnostic Note
2500 – 3300 Broad, MediumO-H StretchCharacteristic "hump" of carboxylic acid dimers. Overlaps with C-H stretches.[1]
2960 – 2870 Strong, SharpC-H StretchAliphatic C-H stretches from the tert-butyl and ethyl groups.
1685 – 1705 StrongC=O StretchConjugated carboxylic acid carbonyl. Lower frequency than non-conjugated acids.
1605, 1580 MediumC=C StretchAromatic ring breathing modes.
1245 StrongC-O StretchAryl alkyl ether (Ar-O-R) asymmetric stretch.
820 – 840 MediumC-H BendOut-of-plane bending for 1,2,4-trisubstituted benzene (2 adjacent H's).
Part 4: Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and structural elucidation through fragmentation.

  • Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative Mode for acids).

Key Fragmentation Pathways (EI):

  • Molecular Ion (

    
    ): 
    
    
    
    222 (Weak to Medium intensity).
  • [M - CH

    
    ]
    
    
    
    :
    
    
    207. Loss of a methyl group from the tert-butyl moiety.
  • [M - C

    
    H
    
    
    
    ]
    
    
    :
    
    
    193. Loss of the ethyl group from the ether.
  • [M - OH]

    
    : 
    
    
    
    205. Characteristic "ortho effect" loss or simple acid fragmentation.
  • Base Peak (

    
     177):  Likely loss of the carboxyl group (-COOH) or ethoxy radical depending on energetics.
    
  • McLafferty Rearrangement: Not prominent due to lack of gamma-hydrogens relative to a carbonyl alkyl chain, but ether cleavage is dominant.

Part 5: Experimental Protocols

To ensure reproducibility, follow these standardized preparation protocols.

Protocol 1: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of CDCl

    
      (Chloroform-d) containing 0.03% TMS as an internal standard.
    
    • Note: If solubility is poor, use DMSO-d

      
      , but expect the -OH peak to shift to >13 ppm and broaden.
      
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts.

  • Acquisition: Run 16 scans for

    
    H and 256–1024 scans for 
    
    
    
    C.
Protocol 2: IR Sample Preparation (ATR Method)
  • Cleaning: Clean the diamond crystal with isopropanol and ensure the background spectrum is flat.

  • Loading: Place approx. 2 mg of solid sample onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reads the optimal limit (usually ~80-100 N).

  • Scan: Acquire 16 scans at 4 cm

    
     resolution.
    
Part 6: Structural Logic & Fragmentation Workflow

The following diagram illustrates the logical flow of structural identification and the primary mass spectrometry fragmentation pathway.

G Compound 5-(Tert-butyl)-2-ethoxybenzoic Acid (MW: 222) NMR NMR Analysis Compound->NMR MS Mass Spec (EI) Compound->MS Aromatic Aromatic Region (3 Protons, ABX System) NMR->Aromatic Confirms Substitution Pattern Aliphatic Aliphatic Region (t-Bu Singlet, Et Quartet/Triplet) NMR->Aliphatic Confirms Alkyl Groups Frag1 m/z 207 [M - CH3]+ MS->Frag1 Loss of Methyl (t-Bu) Frag2 m/z 177 [M - COOH]+ MS->Frag2 Decarboxylation

Figure 1: Analytical workflow for structural confirmation and key MS fragmentation pathways.

References
  • Sigma-Aldrich. 5-tert-Butyl-2-methoxybenzoic acid Product Specification. Accessed March 2026.[2] Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzoic acid, 2-ethoxy-. NIST Chemistry WebBook. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Standard text for NMR shift prediction principles).

  • PubChem. Compound Summary for CID 67252 (2-Ethoxybenzoic acid). National Library of Medicine. Link

Sources

Exploratory

Technical Guide: Biological Activity and Applications of Ethoxybenzoic Acid Compounds

Executive Summary & Chemical Foundation[1] Ethoxybenzoic acids (C₉H₁₀O₃) are lipophilic derivatives of hydroxybenzoic acids where the phenolic hydroxyl group is alkylated with an ethyl group. This structural modification...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Foundation[1]

Ethoxybenzoic acids (C₉H₁₀O₃) are lipophilic derivatives of hydroxybenzoic acids where the phenolic hydroxyl group is alkylated with an ethyl group. This structural modification—replacing a hydrogen bond donor (-OH) with a lipophilic ethyl ether (-OEt)—drastically alters the compound's solubility, membrane permeability, and biological interaction profile.

This guide focuses on the two most biologically significant isomers:

  • 2-Ethoxybenzoic Acid (EBA): A critical component in restorative dentistry, functioning as a chelating agent in biocements.[1]

  • 4-Ethoxybenzoic Acid (4-EBA): An emerging anti-virulence agent capable of inhibiting staphylococcal biofilms and potentiating antibiotic efficacy.

Chemical Structure & Isomerism

The position of the ethoxy group dictates the functional application:

IsomerIUPAC NameKey FeaturePrimary Domain
Ortho 2-ethoxybenzoic acidSteric proximity to carboxyl groupDental Materials (Chelation)
Para 4-ethoxybenzoic acidLinear symmetry, amphiphilicMicrobiology (Biofilm Inhibition)
Meta 3-ethoxybenzoic acidIntermediary geometryOrganic Synthesis (Building Block)

2-Ethoxybenzoic Acid (EBA): The Dental Biomaterial Standard

Mechanism of Action: Chelation & Setting

In clinical dentistry, EBA is used to modify Zinc Oxide-Eugenol (ZOE) cements.[1][2] Unlike pure eugenol, EBA reacts more vigorously with metal oxides due to the absence of the inhibitory methoxy-phenol hydrogen bond found in eugenol, while the carboxyl group provides a direct site for cation binding.

The Setting Reaction: The setting mechanism involves an acid-base reaction between the EBA liquid and Zinc Oxide powder, forming a zinc chelate matrix.



Advantages over Unmodified Eugenol:

  • Compressive Strength: EBA-modified cements exhibit significantly higher compressive strength (55–75 MPa) compared to standard ZOE (5–20 MPa).

  • Resin Compatibility: Pure eugenol inhibits the free-radical polymerization of resin composites. EBA minimizes this inhibition, making it safer for use as a base under composite restorations.

Biocompatibility & Cytotoxicity

EBA exhibits a "sedative" effect on the dental pulp similar to eugenol but with reduced tissue irritation.

  • Pulp Response: Induces mild to moderate reparative dentin formation.

  • Cytotoxicity: In vitro assays (agar overlay) show EBA cements are non-cytotoxic after setting, though the unreacted liquid is a mild irritant.

4-Ethoxybenzoic Acid (4-EBA): Anti-Virulence & Biofilm Control

Recent pharmacological studies have identified 4-EBA as a potent inhibitor of Staphylococcus aureus biofilms.[3] Unlike traditional antibiotics that kill bacteria (imposing selective pressure), 4-EBA acts as an anti-virulence agent .

Mechanism: Hydrophobicity Modulation

4-EBA does not significantly inhibit planktonic bacterial growth (bacteriostatic) but drastically reduces biofilm adherence.

  • Target: It alters the cell surface hydrophobicity of S. aureus.

  • Effect: By decreasing cell wall hydrophobicity, 4-EBA prevents the initial adhesion phase critical for biofilm formation.

  • Synergy: When combined with Vancomycin, 4-EBA increases the susceptibility of biofilm-dwelling cells, likely by destabilizing the extracellular polymeric substance (EPS) matrix.

Quantitative Efficacy Data

Table 1: Biofilm Inhibition Profile of 4-Ethoxybenzoic Acid against S. aureus

CompoundConc.[1][2][4][5][6][7][8][9][10][11][12] (µg/mL)Biofilm Inhibition (%)Planktonic Growth Inhibition (%)Outcome
4-EBA 500>85%<10%Specific Anti-Biofilm
4-EBA 125~45%<5%Dose-Dependent
Vancomycin 2~20%>90%Antibiotic (Kill)
4-EBA + Vanco 125 + 2>90% >95%Synergistic

Visualizing the Mechanisms[4]

The following diagram illustrates the divergent pathways of the ortho- and para- isomers.

EthoxyActivity EBA_Ortho 2-Ethoxybenzoic Acid (Ortho) Chelation Chelation Reaction (Acid-Base) EBA_Ortho->Chelation Mix EBA_Para 4-Ethoxybenzoic Acid (Para) Hydrophobicity Modulate Cell Surface Hydrophobicity EBA_Para->Hydrophobicity Incubation ZnO Zinc Oxide (Powder) ZnO->Chelation Cement Zinc-EBA Matrix (High Strength Cement) Chelation->Cement Sets in 5-10 min Bact S. aureus (Planktonic) Bact->Hydrophobicity Biofilm Biofilm Disruption (Sensitization to Vanco) Hydrophobicity->Biofilm Prevents Adhesion

Figure 1: Divergent applications of ethoxybenzoic acid isomers in materials science vs. microbiology.

Experimental Protocols

Protocol A: Synthesis of 4-Ethoxybenzoic Acid

Objective: Synthesize 4-EBA from ethyl 4-hydroxybenzoate via Williamson ether synthesis followed by hydrolysis. Rationale: Starting with the ester protects the carboxyl group during alkylation.

Reagents:

  • Ethyl 4-hydroxybenzoate (1.0 eq)

  • Ethyl Iodide (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetone (Solvent)

  • Sodium Hydroxide (NaOH, 10% aq)

Step-by-Step Workflow:

  • Alkylation: Dissolve ethyl 4-hydroxybenzoate in acetone. Add K₂CO₃ and Ethyl Iodide. Reflux at 60°C for 6–8 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). Disappearance of starting phenol indicates completion.

  • Filtration: Cool and filter off inorganic salts (K₂CO₃/KI). Evaporate acetone to yield the intermediate ethyl 4-ethoxybenzoate.

  • Hydrolysis: Dissolve the intermediate ester in ethanol (20 mL) and add 10% NaOH (20 mL). Reflux for 2 hours.

    • Mechanism:[4][7] Saponification of the ester to the carboxylate salt.

  • Acidification (Critical Step): Cool the solution on ice. Slowly add 1M HCl until pH < 2.

    • Observation: A white precipitate (4-ethoxybenzoic acid) will form immediately as the protonated acid is insoluble in water.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

Protocol B: Biofilm Inhibition Assay (Crystal Violet)

Objective: Quantify the anti-biofilm activity of 4-EBA.[3]

  • Preparation: Prepare a stock solution of 4-EBA in DMSO (100 mg/mL).

  • Inoculation: Dilute overnight S. aureus culture 1:100 in Tryptic Soy Broth (TSB) supplemented with 1% glucose (promotes biofilm).

  • Treatment: Add 100 µL of bacterial suspension to 96-well plates. Add 4-EBA to reach final concentrations of 62.5–500 µg/mL. Include DMSO vehicle control.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Staining:

    • Discard supernatant (planktonic cells).

    • Wash wells 2x with PBS (removes loosely adherent cells).

    • Stain with 0.1% Crystal Violet for 15 mins.

    • Solubilize stain with 30% Acetic Acid.

  • Quantification: Measure Absorbance at 590 nm.

    • Calculation: % Inhibition =

      
      .
      

Safety & Toxicology Profile

While useful, ethoxybenzoic acids are chemical irritants.[1]

  • GHS Classification:

    • H315: Causes skin irritation.[1][7]

    • H319: Causes serious eye irritation.[7][13]

    • H335: May cause respiratory irritation.[6][7]

  • Handling: Use nitrile gloves and safety goggles. Perform synthesis steps involving ethyl iodide (alkylating agent) in a fume hood.

  • Environmental: 4-EBA is biodegradable but should not be released into waterways due to potential pH effects and unknown aquatic toxicity.

References

  • Chong, E. et al. (2020). "4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin."[3] International Journal of Antimicrobial Agents.

  • Brauer, G.M. et al. (1958). "Alumina-EBA-Zinc Oxide Cements." Journal of Dental Research.

  • PubChem Compound Summary. "2-Ethoxybenzoic acid (CID 67252)." National Center for Biotechnology Information.

  • Civjan, S. & Brauer, G.M. (1964). "Physical Properties of EBA-Zinc Oxide Cements." Journal of Dental Research.

  • ChemicalBook. "4-Ethoxybenzoic acid Properties and Safety."

Sources

Foundational

A Theoretical and Computational Roadmap for the Characterization of 5-(Tert-butyl)-2-ethoxybenzoic Acid: A Novel Benzoic Acid Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Substituted benzoic acids are foundational scaffolds in medicinal chemistry and materials science. Derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted benzoic acids are foundational scaffolds in medicinal chemistry and materials science. Derivatives such as 2-ethoxybenzoic acid serve as crucial intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients (APIs), while molecules like para-tert-butyl benzoic acid are vital in polymer and cosmetic applications.[1][2][3] This guide introduces 5-(Tert-butyl)-2-ethoxybenzoic acid, a novel derivative with unexplored potential. Due to its nascent status, no significant body of experimental or theoretical research currently exists for this specific isomer.

This document, therefore, serves as a comprehensive technical roadmap, outlining a rigorous, multi-faceted in silico strategy to predict its physicochemical properties, spectroscopic signatures, and potential bioactivity. We present a self-validating workflow that combines quantum chemical calculations with molecular docking simulations, providing a robust framework to guide future experimental synthesis and validation. This guide is designed for professionals in drug development and chemical research, offering both the strategic rationale and the detailed protocols necessary to undertake a thorough computational investigation of this promising new chemical entity.

Part 1: Introduction and Scientific Rationale

The Significance of the Benzoic Acid Scaffold

The benzoic acid framework is a privileged structure in chemistry. The strategic placement of substituents on the phenyl ring modulates its electronic, steric, and pharmacokinetic properties. Key examples include:

  • 2-Ethoxybenzoic Acid (EBA): The ethoxy group at the ortho position provides unique reactivity and solubility characteristics, making it a cornerstone building block for APIs, including analgesics and antipyretics.[1] It is a well-established early intermediate in the synthesis of complex pharmaceutical compounds.[4]

  • Para-tertiary Butyl Benzoic Acid (PTBBA): The bulky, lipophilic tert-butyl group imparts properties valuable for creating UV stabilizers, polymer additives, and corrosion inhibitors.[2][3]

The proposed molecule, 5-(tert-butyl)-2-ethoxybenzoic acid, uniquely combines the features of these two classes. The tert-butyl group at the meta-position relative to the ethoxy group is expected to significantly influence the molecule's conformation and lipophilicity, while the ortho-ethoxy group may play a key role in directing interactions with biological targets through hydrogen bonding or steric effects.

The Imperative for a Computational-First Approach

For a novel, uncharacterized molecule, a computational-first approach is the most efficient and cost-effective strategy. It allows for the pre-emptive characterization of a molecule's fundamental properties before committing resources to complex synthesis and experimental analysis. This in silico investigation serves three primary functions:

  • Property Prediction: To forecast structural, electronic, and spectroscopic properties with a high degree of accuracy.

  • Synthesis Guidance: To provide theoretical spectroscopic data (NMR, IR) that will be indispensable for confirming the identity and purity of the synthesized compound.

  • Hypothesis Generation: To explore potential applications, such as drug-receptor interactions, thereby guiding future experimental assays.

This guide details the theoretical framework and protocols to achieve these goals.

Part 2: A Validated Computational and Theoretical Workflow

Our proposed workflow is designed as a self-validating system, where the outputs of each stage provide the foundation for the next, culminating in a comprehensive theoretical profile of the molecule.

G cluster_0 Computational Workflow A 1. Molecular Structure Construction (2D Sketch to 3D Model) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Initial Geometry C 3. Vibrational Frequency Analysis (Confirmation of Energy Minimum) B->C Optimized Structure C->B Imaginary Freq. Found? (Re-optimize if Yes) D 4. Spectroscopic Prediction (NMR, IR, Raman) C->D Validated Structure E 5. Electronic Property Analysis (HOMO-LUMO, MEP, NBO) C->E Validated Structure G 7. Data Synthesis & Reporting D->G F 6. Bioactivity Simulation (Molecular Docking) E->F Analyzed Reactivity F->G

Caption: Proposed computational workflow for 5-(tert-butyl)-2-ethoxybenzoic acid.

Step 1: Geometry Optimization and Vibrational Analysis

The foundational step is to determine the most stable 3D conformation of the molecule. This is not merely a structural exercise; the final geometry dictates all other calculated electronic and spectroscopic properties.

Protocol: Structure Optimization and Validation

  • Initial Structure Construction: Sketch the 2D structure of 5-(tert-butyl)-2-ethoxybenzoic acid and convert it to a preliminary 3D model using molecular modeling software (e.g., Avogadro, GaussView).

  • Computational Method Selection:

    • Theory: Density Functional Theory (DFT). DFT provides an excellent balance between computational cost and accuracy for organic molecules of this size.

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has a proven track record for accurately predicting geometries and frequencies of organic compounds.

    • Basis Set: 6-311++G(d,p). This is a robust triple-zeta basis set. The ++ indicates diffuse functions on all atoms, crucial for accurately describing non-covalent interactions and anions, while the (d,p) polarization functions allow for non-spherical electron density distribution, essential for describing chemical bonds accurately.

  • Execution: Perform a geometry optimization calculation in a quantum chemistry package (e.g., Gaussian, ORCA). The calculation is considered converged when the forces on the atoms are negligible and the geometry corresponds to a local minimum on the potential energy surface.

  • Validation: Following optimization, perform a vibrational frequency calculation at the same level of theory. A true energy minimum is confirmed by the absence of any imaginary frequencies. The output of this step is the optimized molecular geometry and the predicted vibrational (IR/Raman) spectra.

Step 2: Prediction of Spectroscopic Signatures

With a validated structure, we can predict the spectroscopic data that would be observed experimentally. This is a critical step for validating the eventual synthesis of the compound.

Protocol: NMR and IR/Raman Spectra Simulation

  • IR/Raman: The vibrational frequencies calculated in the validation step (2.1.4) directly correspond to the predicted IR and Raman spectra. The intensities of the peaks should also be calculated to generate a full theoretical spectrum.

  • NMR:

    • Method: Use the GIAO (Gauge-Including Atomic Orbital) method, which is the standard for reliable NMR chemical shift prediction.

    • Execution: Perform a GIAO-DFT calculation on the optimized geometry from step 2.1.3.

    • Referencing: Calculate the chemical shifts for a reference standard, typically Tetramethylsilane (TMS), at the exact same level of theory. The final predicted ¹H and ¹³C NMR chemical shifts are reported relative to the calculated TMS values.

Step 3: Electronic Structure and Chemical Reactivity Analysis

This stage delves into the electronic makeup of the molecule to predict its reactivity and intermolecular interaction potential.

Protocol: Analysis of Electronic Properties

  • Frontier Molecular Orbitals (FMOs):

    • Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

    • Interpretation: The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

  • Molecular Electrostatic Potential (MEP):

    • Analysis: Generate an MEP surface map. This map plots the electrostatic potential onto the molecule's electron density surface.

    • Interpretation: Color-coding reveals the charge distribution. Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack (e.g., around the carbonyl oxygen). Blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack (e.g., the acidic proton of the carboxyl group).

  • Natural Bond Orbital (NBO) Analysis:

    • Analysis: Perform an NBO calculation to investigate charge distribution, hybridization, and intramolecular interactions like hyperconjugation.

    • Interpretation: This provides quantitative data on atomic charges (more reliable than simple Mulliken charges) and the stabilization energies associated with electron delocalization, offering deep insight into the molecule's electronic stability.

Part 3: Data Presentation and Hypothetical Application

Predicted Physicochemical and Electronic Data

All quantitative results should be summarized in clear, accessible tables. While the actual values require running the computations, the structure of the output is presented below.

Table 1: Predicted Structural Parameters

Parameter Predicted Value
Bond Length (C=O) e.g., 1.22 Å
Bond Length (O-H) e.g., 0.97 Å
Bond Angle (O=C-O) e.g., 123.5°

| Dihedral Angle (C-C-O-H) | e.g., 179.8° |

Table 2: Predicted Electronic Properties

Property Predicted Value
E_HOMO e.g., -6.5 eV
E_LUMO e.g., -1.2 eV
HOMO-LUMO Gap (ΔE) e.g., 5.3 eV

| Dipole Moment | e.g., 2.1 Debye |

Hypothetical Application: Molecular Docking

Given that many benzoic acid derivatives exhibit anti-inflammatory properties, a logical first step is to assess the potential of 5-(tert-butyl)-2-ethoxybenzoic acid as a cyclooxygenase (COX) enzyme inhibitor.

Protocol: Molecular Docking Simulation

  • Target Selection: Obtain the crystal structure of a relevant target, such as COX-2 (PDB ID: 5KIR).

  • Receptor Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges. Define the binding site based on the location of the co-crystallized ligand.

  • Ligand Preparation: Use the DFT-optimized, low-energy 3D structure of 5-(tert-butyl)-2-ethoxybenzoic acid. Assign appropriate atom types and charges.

  • Docking Execution: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the prepared receptor binding site. The software will generate multiple binding poses.

  • Analysis: Analyze the results based on:

    • Binding Affinity (Score): A calculated estimate of the binding free energy (e.g., in kcal/mol). More negative values indicate stronger binding.

    • Binding Pose: The specific orientation of the ligand in the active site. Analyze key intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and protein residues.

G cluster_0 Structure-Property Relationship mol 5-(Tert-butyl)-2-ethoxybenzoic Acid Carboxylic Acid (-COOH) Ethoxy Group (-OCH2CH3) Tert-butyl Group (-C(CH3)3) prop Predicted Properties Acidity & H-Bonding Steric Influence & Solubility Lipophilicity & van der Waals Interactions mol:f1->prop:p1 Directs H-bonding Governs acidity (pKa) mol:f2->prop:p2 Influences conformation Modulates solubility mol:f3->prop:p3 Increases lipophilicity Creates steric bulk

Caption: Key structural features and their influence on predicted properties.

Part 4: Proposed Experimental Synthesis and Validation

The ultimate goal of this computational work is to enable and accelerate experimental validation. A plausible synthetic route is essential.

Proposed Synthesis Route

A logical approach would be a multi-step synthesis starting from a more readily available precursor.

Protocol: Friedel-Crafts Alkylation Route

  • Protection: Begin with 2-ethoxybenzoic acid. Protect the carboxylic acid group by converting it to a methyl or ethyl ester (e.g., using SOCl₂ in methanol). This is crucial as the free carboxylic acid deactivates the aromatic ring towards electrophilic substitution.[5]

  • Friedel-Crafts Alkylation: Perform a Friedel-Crafts tert-butylation on the protected ester using tert-butyl chloride or tert-butanol and a suitable Lewis or Brønsted acid catalyst (e.g., AlCl₃, H₂SO₄).[5] The ethoxy group is an ortho-, para-director, so the incoming tert-butyl group is expected to add at the para-position (C5) due to reduced steric hindrance compared to the ortho-position (C3).

  • Deprotection (Hydrolysis): Hydrolyze the ester group back to the carboxylic acid using standard basic conditions (e.g., NaOH(aq) followed by acidic workup) to yield the final product, 5-(tert-butyl)-2-ethoxybenzoic acid.[5]

Analytical Validation

Upon successful synthesis, the compound's identity and purity must be confirmed by comparing experimental data with the computationally predicted results from Part 2.

  • Spectroscopy: Acquire experimental FTIR, ¹H NMR, and ¹³C NMR spectra.

  • Comparison: Overlay the experimental spectra with the predicted spectra. A strong correlation provides powerful evidence for the successful synthesis of the target molecule.

  • Physicochemical Analysis: Experimentally determine properties like melting point and solubility for comparison with qualitative computational insights.

Conclusion

This guide has outlined a comprehensive and robust theoretical and computational strategy for the complete characterization of the novel molecule 5-(tert-butyl)-2-ethoxybenzoic acid. By systematically applying DFT calculations for structural, spectroscopic, and electronic property prediction, followed by molecular docking for bioactivity screening, this in silico workflow provides a powerful, cost-effective blueprint to guide and accelerate future experimental research. The protocols and rationale presented herein establish a foundation for unlocking the potential of this and other novel chemical entities in the fields of drug discovery and materials science.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Ethoxybenzoic Acid: Enhancing Pharmaceutical Synthesis and Beyond.
  • Benchchem. (2025). An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications.
  • Benchchem. (2025). Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic Acid: An Application Note and Detailed Protocol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid.
  • Blue Eye Bio. 2-Ethoxybenzoic acid Manufacturer | CAS 134-11-2 | Early Intermediate.
  • Local Pharma Guide. 4-TERT-BUTYL-2-ETHOXY-BENZOIC ACID | C13H18O3.
  • AiFChem (an XtalPi company). 4-(tert-Butyl)-2-ethoxybenzoic acid | 796875-53-1.
  • Sigma-Aldrich. 4-(tert-Butyl)-2-ethoxybenzoic acid | 796875-53-1.
  • Santa Cruz Biotechnology. 4-tert-Butyl-2-ethoxy-benzoic acid | CAS 796875-53-1.
  • BLDpharm. 796875-53-1|4-(tert-Butyl)-2-ethoxybenzoic acid.
  • Wikipedia. 2-Ethoxybenzoic acid.
  • ChemicalBook. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE synthesis.
  • Wikipedia. tert-Butyl peroxybenzoate.
  • PubChem. 4-tert-Butyl-2-ethoxybenzoic acid | C13H18O3 | CID 25417858.
  • Vinati Organics Limited. (2022). A Detailed Summary About Para Tert Butyl Benzoic Acid.
  • Kennesaw State University. Symposium of Student Scholars: Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane; a Side Chain Precursor that is Required for the Total Synthesis of the Hancock Alkaloid, Galipeine.
  • PENPET Petrochemical Trading. Para-tertiary butyl benzoic acid (PTBBA).
  • ResearchGate. (2025). Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene.
  • Sargsyan, A. et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).
  • NIST. 2-Tert-butylbenzoic acid. NIST Chemistry WebBook.
  • Benchchem. Technical Support Center: Synthesis of 3-t-Butyl-5-hydroxybenzoic Acid.

Sources

Exploratory

The Lipophilic Salicylate Scaffold: A Technical Guide to 5-(Tert-butyl)-2-ethoxybenzoic Acid and Its Isomeric Landscape

[1] Executive Summary 5-(Tert-butyl)-2-ethoxybenzoic acid represents a critical structural motif in both medicinal chemistry and advanced material science.[1] As a lipophilic derivative of salicylic acid, it bridges the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-(Tert-butyl)-2-ethoxybenzoic acid represents a critical structural motif in both medicinal chemistry and advanced material science.[1] As a lipophilic derivative of salicylic acid, it bridges the gap between classic anti-inflammatory scaffolds and modern, metabolically stable drug candidates. This guide provides a comprehensive technical analysis of this molecule, its synthesis, isomeric landscape, and applications in pharmaceutical and dental material development.

Chemical Profile & Structural Analysis[2]

Core Identity

The molecule consists of a benzoic acid core substituted with an ethoxy group at the ortho position (C2) and a tert-butyl group at the meta position relative to the ethoxy group (C5).

PropertyValue (Predicted/Experimental)
IUPAC Name 5-(1,1-dimethylethyl)-2-ethoxybenzoic acid
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
LogP (Predicted) ~3.8 - 4.2 (Highly Lipophilic)
pKa (Predicted) ~3.5 - 4.0 (Acidic)
H-Bond Donors 1 (Carboxylic Acid)
H-Bond Acceptors 3 (Carboxyl + Ether Oxygen)
Structural Significance
  • Lipophilicity: The tert-butyl group at C5 significantly increases the partition coefficient (LogP) compared to the parent 2-ethoxybenzoic acid (EBA), enhancing membrane permeability and binding affinity to hydrophobic pockets (e.g., in PPAR or COX enzymes).

  • Metabolic Stability: The bulky tert-butyl group blocks the metabolically vulnerable C5 position, preventing facile hydroxylation or oxidation common in simpler salicylates.

  • Steric Shielding: The ortho-ethoxy group disrupts planarity less than a bulky alkyl group but provides a "kink" in the structure, influencing crystal packing and solubility.

Synthetic Pathways[3][4][5]

The synthesis of 5-(tert-butyl)-2-ethoxybenzoic acid generally proceeds via the modification of 5-tert-butylsalicylic acid.[1] Two primary routes are viable for research and scale-up.[1]

Route A: O-Alkylation of 5-Tert-butylsalicylic Acid (Preferred)

This is the most direct and atom-economical route, utilizing the commercially available 5-tert-butyl-2-hydroxybenzoic acid.[1]

  • Step 1: Protection of the carboxylic acid (optional but recommended to prevent esterification).

  • Step 2: O-Alkylation using ethyl iodide or diethyl sulfate under basic conditions.[1]

  • Step 3: Hydrolysis (if ester protection was used).[2]

Route B: Carboxylation of 4-Tert-butyl-1-ethoxybenzene

This route involves installing the carboxylic acid moiety onto the pre-formed ether.[1]

  • Mechanism: Directed ortho-lithiation (DoM) is challenging due to the weak directing ability of the ethoxy group compared to the steric bulk of the tert-butyl group.[1] However, electrophilic aromatic substitution (Friedel-Crafts) or halogenation followed by cyanation/hydrolysis can be employed.

Visualization of Synthetic Logic (Graphviz)

Synthesis_Pathways Salicylic 5-tert-Butyl-2-hydroxybenzoic Acid (Starting Material) Ester Ethyl 5-tert-butyl-2-ethoxybenzoate (Intermediate) Salicylic->Ester Alkylation (DMF, 60°C) EtI Ethyl Iodide / Diethyl Sulfate EtI->Ester Base K2CO3 / NaH Base->Ester Product 5-(Tert-butyl)-2-ethoxybenzoic Acid (Target) Ester->Product Hydrolysis (NaOH/EtOH) Phenol 4-Tert-butylphenol Ether 1-Ethoxy-4-tert-butylbenzene Phenol->Ether O-Ethylation Ether->Product Lithiation + CO2 (Low Yield)

Caption: Primary synthetic route (solid lines) via O-alkylation of salicylic acid derivative vs. secondary lithiation route (dashed).

Isomeric Landscape & Analogs

Understanding the positional isomers is crucial for establishing Structure-Activity Relationships (SAR).[1]

Regioisomers
  • 4-(Tert-butyl)-2-ethoxybenzoic Acid:

    • Difference: The bulky group is para to the carboxylic acid.

    • Effect: Changes the electronic density at the carboxylate; often used to probe the depth of a binding pocket.

  • 3-(Tert-butyl)-2-ethoxybenzoic Acid:

    • Difference: The bulky group is ortho to the ethoxy group ("buttressing effect").

    • Effect: Forces the ethoxy group out of plane, significantly altering solubility and receptor docking.

Functional Analogs
  • 5-(Tert-butyl)-2-methoxybenzoic Acid:

    • Variation: Methyl ether instead of ethyl.

    • Use: Lower lipophilicity; often used as a control to test the necessity of the ethyl chain's steric bulk.

  • 2-Ethoxybenzoic Acid (EBA):

    • Variation: No tert-butyl group.[1]

    • Use: Standard component in dental cements (EBA cements). Lacks the hydrophobic interaction provided by the tert-butyl tail.

SAR Visualization (Graphviz)[1]

SAR_Map Center 5-(Tert-butyl)-2-ethoxybenzoic Acid (Core Scaffold) R1 Change Ethoxy to Methoxy (Decreased Lipophilicity) Center->R1 R2 Remove Tert-butyl (Loss of Hydrophobic Contact) Center->R2 R3 Move Tert-butyl to C4 (Altered Geometry) Center->R3 R4 Bioisostere: COOH -> Tetrazole (Improved PK) Center->R4

Caption: Structure-Activity Relationship (SAR) map highlighting key modification vectors and their predicted effects.

Applications

Pharmaceutical Research
  • Anti-Inflammatory Agents: As a derivative of salicylic acid, this molecule retains the potential to inhibit Cyclooxygenase (COX) enzymes. The tert-butyl group enhances selectivity for COX-2 by filling the larger hydrophobic side pocket of the enzyme channel.[1]

  • Metabolic Disease (PPAR Agonists): The lipophilic tail and acidic headgroup mimic the structure of fatty acids, making this scaffold a candidate for Peroxisome Proliferator-Activated Receptor (PPAR) modulation, relevant in treating diabetes and dyslipidemia.

  • Retinoids: The molecule serves as a "retinoid mimic" fragment, replacing the trimethylcyclohexenyl ring found in natural retinoids.

Material Science (Dental Cements)
  • Modified EBA Cements: 2-Ethoxybenzoic acid is a standard liquid component in Zinc Oxide-EBA cements.[1]

    • Innovation: Incorporating 5-(tert-butyl)-2-ethoxybenzoic acid can increase the compressive strength and reduce the water solubility of the set cement due to the hydrophobic bulk of the tert-butyl group.[1]

    • Mechanism:[3][2][4] The carboxylic acid chelates Zinc ions to form a matrix; the tert-butyl group acts as a hydrophobic shield, preventing hydrolytic degradation of the matrix.

Experimental Protocol: Synthesis of 5-(Tert-butyl)-2-ethoxybenzoic Acid[1]

Objective: To synthesize 5.0 g of the target acid from 5-tert-butylsalicylic acid.

Reagents
  • 5-Tert-butyl-2-hydroxybenzoic acid (CAS 16094-31-8): 5.0 g (25.7 mmol)[1]

  • Ethyl Iodide: 8.0 g (51.4 mmol)

  • Potassium Carbonate (anhydrous): 10.6 g (77.1 mmol)[1]

  • DMF (Dimethylformamide): 50 mL

  • Sodium Hydroxide (2M aq): 30 mL

Procedure
  • Alkylation:

    • In a 250 mL round-bottom flask, dissolve 5-tert-butyl-2-hydroxybenzoic acid (5.0 g) in DMF (50 mL).

    • Add Potassium Carbonate (10.6 g) and stir at room temperature for 15 minutes.

    • Add Ethyl Iodide (8.0 g) dropwise.

    • Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.

    • Note: This step likely forms the ethyl ester of the ethoxy acid (double alkylation).

  • Hydrolysis (Saponification):

    • Cool the reaction mixture to room temperature.

    • Add Sodium Hydroxide solution (30 mL, 2M) directly to the flask.

    • Heat to 80°C for 2 hours to hydrolyze the ester back to the free acid.

  • Workup:

    • Pour the mixture into ice-water (200 mL).

    • Acidify carefully with HCl (1M) to pH ~2. A white precipitate should form.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water or purify via column chromatography (SiO₂, Hexane/EtOAc gradient).

References

  • PubChem. (n.d.). 2-Ethoxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Brauer, G. M., & Stansbury, J. W. (1984).[5] Cements Containing Syringic Acid Esters-o-Ethoxybenzoic Acid and Zinc Oxide.[1][5] Journal of Dental Research, 63(2), 137–140.[5] (Context for EBA applications).

  • NIST Chemistry WebBook. (n.d.). 2-Tert-butylbenzoic acid.[1][6] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Purification Protocol for 5-(tert-Butyl)-2-ethoxybenzoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Mechanistic Rationale 5-(tert-Butyl)-2-ethoxybenzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

5-(tert-Butyl)-2-ethoxybenzoic acid is a highly versatile ortho-substituted benzoic acid derivative. Featuring both a lipophilic tert-butyl group and an ethoxy ether linkage, it serves as a critical building block in the development of pharmaceuticals, agrochemicals, and specialized polymers.

The Causality of the Synthetic Strategy

The synthesis of 2-alkoxybenzoic acids from their corresponding salicylic acid precursors requires careful consideration of substrate acidity. In the starting material, 5-tert-butylsalicylic acid[1], the carboxylic acid proton (pKa ~3) is significantly more acidic than the phenolic proton (pKa ~10).

Why not perform a direct mono-alkylation? Attempting a direct, mono-selective O-alkylation of the phenol typically fails. The base will preferentially deprotonate the carboxylic acid, and the alkylating agent will react there first, yielding an ester (ethyl 5-tert-butyl-2-hydroxybenzoate) instead of the desired ether[2].

The Solution: Exhaustive Alkylation followed by Saponification To circumvent this chemoselectivity issue, this protocol employs an exhaustive alkylation strategy[2][3]. By using an excess of a mild base (K₂CO₃) and an ethylating agent (ethyl iodide), both the carboxylic acid and the phenol are alkylated to form the intermediate ethyl 5-(tert-butyl)-2-ethoxybenzoate. Because ethers are highly stable under basic conditions, a subsequent saponification step using aqueous sodium hydroxide selectively hydrolyzes the ester back to the carboxylic acid, yielding the pure target compound after acidification[3][4].

Chemical Synthesis Pathway

SynthesisRoute SM 5-tert-butylsalicylic acid (Starting Material) Step1 EtI (3.0 eq) K2CO3 (3.0 eq) DMF, 60°C SM->Step1 Int Ethyl 5-(tert-butyl)- 2-ethoxybenzoate (Intermediate) Step1->Int Exhaustive Alkylation Step2 NaOH (aq) EtOH, 80°C Int->Step2 Prod 5-(tert-butyl)- 2-ethoxybenzoic acid (Target Product) Step2->Prod Saponification & Acidification

Figure 1: Two-step synthetic pathway from 5-tert-butylsalicylic acid to the target product.

Quantitative Data & Reaction Parameters

To ensure a self-validating and reproducible system, the reaction is scaled to 10 mmol. The tables below summarize the exact stoichiometric requirements and expected process parameters.

Table 1: Reagent Stoichiometry (10 mmol Scale)
StepReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 5-tert-butylsalicylic acid194.231.0 eq1.94 gStarting Material
1 Potassium carbonate (K₂CO₃)138.203.0 eq4.15 gBase
1 Ethyl iodide (EtI)155.973.0 eq4.68 g (2.4 mL)Alkylating Agent
1 N,N-Dimethylformamide (DMF)73.09-15.0 mLSolvent
2 Ethyl 5-(t-butyl)-2-ethoxybenzoate250.341.0 eq~2.50 g (crude)Intermediate
2 Sodium hydroxide (NaOH)40.005.0 eq2.00 gSaponification Base
2 Ethanol / Water (3:1 v/v)--20.0 mLSolvent
2 2M Hydrochloric acid (HCl)36.46Excess~35.0 mLAcidifying Agent
Table 2: Reaction Conditions & Yield Expectations
Reaction PhaseTemperatureTimeIn-Process Control (IPC)Expected Yield
Exhaustive Alkylation60 °C4 - 6 hTLC (Hexane:EtOAc 8:2)> 95% (Crude)
Saponification80 °C (Reflux)2 - 3 hTLC (Disappearance of ester)Quantitative
Acidification0 - 5 °C30 minpH meter (Target: pH 1.5 - 2.0)N/A
Recrystallization20 °C2 hVisual (Off-white crystals)80 - 85% (Overall)

Experimental Workflow & Step-by-Step Protocols

Workflow Prep 1. Reagent Preparation Dry DMF, K2CO3, Ethyl Iodide Rxn1 2. Alkylation Reaction Stir at 60°C for 4-6 hours Prep->Rxn1 Workup1 3. Intermediate Isolation Extract with EtOAc, wash with Brine Rxn1->Workup1 Rxn2 4. Saponification Reflux in EtOH/NaOH (aq) at 80°C Workup1->Rxn2 Workup2 5. Acidification Adjust to pH 1.5-2.0 with 2M HCl Rxn2->Workup2 Purif 6. Purification Recrystallize from Hexane Workup2->Purif

Figure 2: Step-by-step experimental workflow for the synthesis and purification process.

Step 1: Exhaustive Ethylation (Synthesis of Intermediate)

Scientific Rationale: DMF is chosen as the solvent due to its high dielectric constant, which effectively solvates the potassium cations, leaving the phenoxide and carboxylate anions highly nucleophilic for the SN2 attack on ethyl iodide.

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Argon.

  • Reagent Addition: Add 1.94 g (10 mmol) of 5-tert-butylsalicylic acid[1] and 4.15 g (30 mmol) of anhydrous K₂CO₃ to 15 mL of dry DMF. Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation.

  • Alkylation: Dropwise, add 2.4 mL (30 mmol) of ethyl iodide via syringe.

  • Heating: Heat the reaction mixture to 60 °C using an oil bath. Maintain stirring for 4 to 6 hours.

  • IPC (In-Process Control): Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The starting material spot should completely disappear, replaced by a higher Rf spot corresponding to the ester-ether intermediate[3].

  • Workup: Cool the mixture to room temperature and quench by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (2 × 20 mL) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 5-(tert-butyl)-2-ethoxybenzoate as a viscous oil.

Step 2: Saponification and Acidification (Synthesis of Target Product)

Scientific Rationale: The ethoxy ether is completely stable to aqueous base, allowing for the selective cleavage of the ethyl ester. Acidifying to a pH below 2.0 ensures the complete protonation of the carboxylate, driving the precipitation of the highly lipophilic product from the aqueous matrix[4].

  • Saponification: Transfer the crude intermediate (~2.50 g) to a 100 mL round-bottom flask. Add 15 mL of Ethanol and a solution of 2.00 g (50 mmol) NaOH dissolved in 5 mL of distilled water[4].

  • Heating: Attach a reflux condenser and heat the deep solution to 80 °C for 2 to 3 hours[4].

  • IPC: Verify the completion of ester hydrolysis via TLC.

  • Solvent Removal: Cool the mixture to room temperature and evaporate the majority of the ethanol under reduced pressure. Dilute the remaining aqueous residue with 20 mL of distilled water.

  • Acidification: Place the flask in an ice bath (0 - 5 °C). Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 1.5 - 2.0[4]. A thick, off-white precipitate of 5-(tert-butyl)-2-ethoxybenzoic acid will form immediately.

  • Isolation: Filter the precipitated solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (3 × 15 mL) to remove inorganic salts.

Step 3: Purification and Analytical Validation
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize using hot Hexane (approx. 30-50 mL)[3]. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization.

  • Final Drying: Filter the purified crystals and dry them in a vacuum oven at 40 °C overnight.

  • Validation:

    • ¹H NMR (CDCl₃, 400 MHz): Expect a triplet near 1.5 ppm (ethoxy CH₃), a singlet near 1.3 ppm (tert-butyl CH₃), a quartet near 4.2 ppm (ethoxy CH₂), and aromatic protons in the 6.9 - 8.1 ppm range. The carboxylic acid proton should appear as a broad singlet >10 ppm.

    • ESI-MS: [M-H]⁻ expected at m/z 221.1.

References

  • [1] Google Patents. US10005720B2 - Compounds useful for the treatment of metabolic disorders and synthesis of the same. URL:

  • [2] NINGBO INNO PHARMCHEM. The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: 5-(Tert-butyl)-2-ethoxybenzoic Acid as a Strategic Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of 5-(Tert-butyl)-2-ethoxybenzoic acid, a uniquely substituted aromatic carboxylic acid. We will delve into its s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 5-(Tert-butyl)-2-ethoxybenzoic acid, a uniquely substituted aromatic carboxylic acid. We will delve into its structural attributes, its potential as a versatile building block in synthetic chemistry, and provide detailed protocols for its key transformations. The insights and methodologies presented herein are designed to empower researchers in leveraging this molecule for the synthesis of complex targets, particularly in the realm of medicinal chemistry and materials science.

Molecular Profile and Strategic Considerations

5-(Tert-butyl)-2-ethoxybenzoic acid is a trifunctional aromatic scaffold. Its utility in synthesis is dictated by the interplay of its three key components:

  • The Carboxylic Acid (-COOH): This group is the primary reactive handle for transformations such as esterification, amide bond formation, and reduction, allowing for its incorporation into larger molecular frameworks.

  • The Ethoxy Group (-OCH₂CH₃): As a strong electron-donating group, the ethoxy substituent activates the aromatic ring towards electrophilic substitution. It directs incoming electrophiles to the ortho and para positions (C3 and C5, respectively). Its presence also enhances the lipophilicity of the molecule.

  • The Tert-butyl Group (-C(CH₃)₃): This bulky, lipophilic group provides significant steric hindrance. This can be strategically employed to direct reactions to less hindered positions and to modulate the physicochemical properties of resulting compounds, such as increasing solubility in organic solvents and preventing metabolic degradation at that position.[1][2] The tert-butyl group's influence is critical in drug design for creating specific interactions within protein binding pockets.

The combination of these groups makes 5-(tert-butyl)-2-ethoxybenzoic acid an attractive starting material for creating libraries of compounds with diverse functionalities and tailored properties.

Physicochemical Properties

While specific experimental data for 5-(tert-butyl)-2-ethoxybenzoic acid is not widely published, we can infer its properties from its close structural analogs, 4-(tert-butyl)-2-ethoxybenzoic acid and 5-(tert-butyl)-2-methoxybenzoic acid.

PropertyInferred Value / DescriptionSource / Rationale
Molecular Formula C₁₃H₁₈O₃-
Molecular Weight 222.28 g/mol -
Appearance Expected to be a white to yellow solid.Based on analogs like 4-(tert-butyl)-2-ethoxybenzoic acid.[3]
Melting Point Expected to be in the range of 70-80 °C.The related 5-tert-butyl-2-methoxybenzoic acid has a melting point of 74-76 °C.[4]
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Methanol); Insoluble in water.General property of substituted benzoic acids.[5]
Purity Commercially available with purities typically around 98%.Based on supplier data for analogs.[2]

Core Applications & Synthetic Potential

Substituted benzoic acids are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents.[6][7] The specific 2,5-substitution pattern, as seen in analogs of the title compound, has been identified as a key pharmacophore for potent and selective biological activity.

Inferred Applications in Drug Discovery:

  • Inhibitors of Protein-Protein Interactions: Research has shown that 2,5-substituted benzoic acid scaffolds can serve as potent dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1.[8] The carboxylic acid group forms a crucial hydrogen bond with a key arginine residue in the binding pocket, while the substituents at positions 2 and 5 are optimized to occupy hydrophobic pockets, enhancing binding affinity and selectivity. 5-(Tert-butyl)-2-ethoxybenzoic acid is an ideal starting point for developing such inhibitors.

  • Enzyme Inhibitors: Various substituted benzoic acid derivatives have been identified as inhibitors for enzymes like protein phosphatase Slingshot, which is implicated in cancer cell migration.[9] The benzoic acid moiety often acts as an anchor, while the substituents are modified to achieve potency and selectivity.

  • Antimicrobial and Anti-inflammatory Agents: The benzoic acid core is a well-established feature in antimicrobial and anti-inflammatory drugs.[6][10] The specific substitution pattern of 5-(tert-butyl)-2-ethoxybenzoic acid can be exploited to develop new agents in these therapeutic areas.

Key Synthetic Transformations & Protocols

The carboxylic acid group is the most versatile handle for derivatization. Below are detailed protocols for two fundamental transformations: amide bond formation and esterification.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a reliable method for coupling the carboxylic acid with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method is effective for a wide range of amines, including those that may be electron-deficient or sterically hindered.[11]

Causality Behind Experimental Choices:

  • EDC (EDCI): This water-soluble carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • HOBt: This additive is crucial for two reasons. First, it reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is less prone to side reactions and racemization. Second, it suppresses the formation of an unreactive N-acylurea byproduct.

  • DIPEA/Et₃N: A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and to deprotonate the amine hydrochloride salt if used, ensuring the amine is present in its free, nucleophilic form.

  • Solvent (DMF/DCM): Anhydrous polar aprotic solvents like DMF or DCM are used to dissolve the reactants and facilitate the reaction without participating in it.

Experimental Workflow: Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-(tert-butyl)-2-ethoxybenzoic acid (1.0 eq) in anhydrous DMF B Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) A->B C Add DIPEA (2.5 eq) B->C D Add Amine (1.1 eq) to the mixture C->D E Stir at room temperature for 4-16 hours D->E F Monitor reaction by TLC or LC-MS E->F G Dilute with Ethyl Acetate F->G H Wash with 1M HCl, sat. NaHCO₃, and brine G->H I Dry (Na₂SO₄), filter, and concentrate H->I J Purify by column chromatography I->J K K J->K Final Amide Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-(tert-butyl)-2-ethoxybenzoic acid (1.0 equivalent).

  • Reagent Addition: Dissolve the starting material in anhydrous DMF (or DCM, approx. 0.2 M). Add HOBt (1.2 equivalents) and EDC hydrochloride (1.2 equivalents).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.5 equivalents) to the stirred solution. Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Coupling: Add the desired amine (1.1 equivalents) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: Steglich Esterification to Synthesize a Tert-butyl Ester

Protecting the carboxylic acid as a tert-butyl ester is a common strategy in multi-step synthesis. This group is stable to a wide range of nucleophilic and basic conditions but can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid), providing excellent orthogonality.[12][13] The Steglich esterification, using DCC and a catalytic amount of DMAP, is a highly effective method for forming sterically hindered esters like tert-butyl esters.

Causality Behind Experimental Choices:

  • DCC (N,N'-Dicyclohexylcarbodiimide): Similar to EDC, DCC activates the carboxylic acid. It has the disadvantage of producing dicyclohexylurea (DCU), a poorly soluble byproduct that precipitates from the reaction, but this also helps drive the reaction to completion.

  • DMAP (4-Dimethylaminopyridine): DMAP is a hyper-nucleophilic acylation catalyst. It reacts with the DCC-activated intermediate to form a highly reactive N-acylpyridinium species, which is then readily attacked by the sterically hindered tert-butanol.

  • tert-Butanol: The alcohol used for the esterification. It is used in slight excess to ensure complete conversion of the carboxylic acid.

Experimental Workflow: Steglich Esterification

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-(tert-butyl)-2-ethoxybenzoic acid (1.0 eq) in anhydrous DCM B Add tert-butanol (1.5 eq) and DMAP (0.1 eq) A->B C Cool solution to 0 °C B->C D Add DCC (1.2 eq) portion-wise C->D E Stir at 0 °C for 30 min, then at RT for 6-12 hours D->E F Monitor for DCU precipitate and starting material consumption by TLC E->F G Filter to remove DCU precipitate F->G H Concentrate filtrate under reduced pressure G->H I Purify residue by column chromatography H->I J J I->J Final Tert-butyl Ester Product

Caption: Workflow for Steglich esterification.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 5-(tert-butyl)-2-ethoxybenzoic acid (1.0 equivalent), tert-butanol (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Slowly add a solution of DCC (1.2 equivalents) in a small amount of DCM to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) should begin to form.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 6-12 hours.

  • Work-up: Once the reaction is complete (as monitored by TLC), filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Isolation: Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl ester.[12]

Safety & Handling

As with all laboratory chemicals, proper safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Reagent Hazards: Be aware of the specific hazards of the reagents used in the protocols. DCC and EDC are moisture-sensitive and can cause skin irritation. DMAP is toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

5-(Tert-butyl)-2-ethoxybenzoic acid represents a valuable and strategically designed building block for organic synthesis. The orthogonal reactivity of its functional groups, combined with the steric and electronic properties conferred by its substituents, makes it an ideal starting point for the discovery of novel molecules in pharmaceutical and materials science research. The protocols provided herein offer robust and reproducible methods for its derivatization, enabling its seamless integration into complex synthetic campaigns.

References

  • Benchchem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • Souers, A. J., et al. (2013). Discovery of a Potent and Selective Mcl-1 Inhibitor with Broad In Vivo Activity. ACS Medicinal Chemistry Letters, 4(11), 1020–1024. (Note: This reference discusses a 2,5-substituted scaffold, analogous to the topic molecule).
  • Chen, Y. J., et al. (2016). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemistryMedChem, 11(2), 186–193.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • The Royal Society of Chemistry. (n.d.).
  • Preprints.org. (2023).
  • Local Pharma Guide. (n.d.). 4-TERT-BUTYL-2-ETHOXY-BENZOIC ACID | C13H18O3.
  • AiFChem. (n.d.). 4-(tert-Butyl)-2-ethoxybenzoic acid | 796875-53-1.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
  • Benchchem. (n.d.). Assessing the impact of the tert-butyl ester on reaction outcomes.
  • Sigma-Aldrich. (n.d.). 5-(tert-Butyl)-2-methoxybenzoic acid.
  • Scribd. (2011). Coupling Reagents in Amide Synthesis.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids.
  • Sigma-Aldrich. (n.d.). 5-tert-Butyl-2-methoxybenzoic acid AldrichCPR.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • PTBBA In the Chemical Industry. (2023). Applications of PTBBA In the Chemical Industry: A Comprehensive Overview.

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Method

The Emerging Potential of 5-(Tert-butyl)-2-ethoxybenzoic Acid in Medicinal Chemistry: A Guide for Researchers

Introduction: A Novel Scaffold at the Intersection of Proven Pharmacophores In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of innovation. 5-(Tert-butyl)-2-ethoxyben...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Scaffold at the Intersection of Proven Pharmacophores

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of innovation. 5-(Tert-butyl)-2-ethoxybenzoic acid, a compound not yet extensively described in the scientific literature, represents a promising, unexplored entity. Its structure is a thoughtful amalgamation of three key pharmacophoric elements: a salicylic acid backbone, a sterically influential tert-butyl group, and a lipophilic ethoxy moiety. This unique combination suggests a high potential for diverse biological activities, making it a compelling subject for researchers in drug discovery and development.

The salicylic acid framework is the foundation of numerous non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The introduction of a bulky tert-butyl group at the 5-position is a strategic modification. In medicinal chemistry, the tert-butyl group is often employed to provide metabolic shielding, preventing enzymatic degradation of the molecule and thereby enhancing its bioavailability and duration of action.[3] Furthermore, its steric bulk can confer selectivity for specific receptor or enzyme binding pockets. The 2-ethoxy group, replacing the phenolic hydroxyl of salicylic acid, modulates the molecule's lipophilicity and can influence its pharmacokinetic profile and potential interactions with biological targets. Derivatives of alkoxybenzoic acids have been investigated for a range of bioactivities, including the inhibition of enzymes such as the trypanosome alternative oxidase.[4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of 5-(tert-butyl)-2-ethoxybenzoic acid. It provides a detailed, plausible synthetic protocol, hypothesizes key therapeutic applications based on its structural components, and outlines detailed experimental protocols to investigate these potential activities.

Synthesis of 5-(Tert-butyl)-2-ethoxybenzoic Acid: A Two-Step Approach

The synthesis of 5-(tert-butyl)-2-ethoxybenzoic acid can be logically approached through a two-step sequence starting from 2-hydroxybenzoic acid (salicylic acid). The first step involves the introduction of the tert-butyl group onto the aromatic ring via a Friedel-Crafts alkylation. This is followed by a Williamson ether synthesis to install the ethoxy group.

Synthesis_Workflow SalicylicAcid 2-Hydroxybenzoic Acid Intermediate 5-(tert-Butyl)-2- hydroxybenzoic Acid SalicylicAcid->Intermediate Step 1: Friedel-Crafts Alkylation Step1_reagents tert-Butanol, H₂SO₄ FinalProduct 5-(Tert-butyl)-2- ethoxybenzoic Acid Intermediate->FinalProduct Step 2: Williamson Ether Synthesis Step2_reagents Ethyl Iodide, K₂CO₃, Acetone

Caption: Proposed two-step synthesis of 5-(tert-butyl)-2-ethoxybenzoic acid.

Protocol 1: Synthesis of 5-(tert-Butyl)-2-hydroxybenzoic Acid (Friedel-Crafts Alkylation)

This protocol describes the alkylation of salicylic acid to introduce the tert-butyl group at the 5-position, a common and electronically favored position for electrophilic substitution on the activated ring.

Materials and Reagents:

  • 2-Hydroxybenzoic acid (Salicylic acid)

  • tert-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-hydroxybenzoic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add tert-butanol (1.2 equivalents). Cool the flask in an ice bath.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) dropwise to the cooled reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Quench the reaction by slowly adding the mixture to a beaker of ice-cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 5-(tert-butyl)-2-hydroxybenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of 5-(Tert-butyl)-2-ethoxybenzoic Acid (Williamson Ether Synthesis)

This protocol outlines the etherification of the phenolic hydroxyl group of the intermediate compound.

Materials and Reagents:

  • 5-(tert-Butyl)-2-hydroxybenzoic acid

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 5-(tert-butyl)-2-hydroxybenzoic acid (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous acetone.

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl iodide (1.5 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 5-(tert-butyl)-2-ethoxybenzoic acid by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the final product.

Application Notes: Exploring the Therapeutic Potential

The unique structural features of 5-(tert-butyl)-2-ethoxybenzoic acid suggest several potential applications in medicinal chemistry.

Application Note 1: As a Novel Anti-Inflammatory Agent

Hypothesized Mechanism of Action:

Derivatives of salicylic acid are well-established inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[2] 5-(Tert-butyl)-2-ethoxybenzoic acid may act as a selective COX-2 inhibitor. The bulky tert-butyl group could enhance binding to the larger active site of the inducible COX-2 enzyme over the constitutive COX-1, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2]

Anti-inflammatory_Mechanism Compound 5-(Tert-butyl)-2-ethoxybenzoic acid COX2 COX-2 Enzyme Compound->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes production of Inflammation Inflammation Prostaglandins->Inflammation Mediates

Caption: Hypothesized mechanism of anti-inflammatory action.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol allows for the determination of the inhibitory potency and selectivity of the test compound against COX-1 and COX-2 enzymes.

Materials and Reagents:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compound (5-(tert-butyl)-2-ethoxybenzoic acid)

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the provided assay buffer.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay: In a 96-well plate, add the enzyme, the test compound at various concentrations, and the heme cofactor.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

  • Measurement: Measure the absorbance at the specified wavelength using a microplate reader at different time points.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Quantitative Data Summary (Hypothetical):

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
5-(Tert-butyl)-2-ethoxybenzoic acid>1005.2>19.2
Celecoxib (Control)500.051000
Ibuprofen (Control)5100.5
Application Note 2: As a Potential Antimicrobial Agent

Hypothesized Mechanism of Action:

Benzoic acid and its derivatives are known for their antimicrobial properties.[5] 4-Ethoxybenzoic acid has demonstrated anti-biofilm activity against Staphylococcus aureus.[6] The increased lipophilicity conferred by the tert-butyl and ethoxy groups in 5-(tert-butyl)-2-ethoxybenzoic acid may enhance its ability to penetrate bacterial cell membranes, leading to disruption of cellular processes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound

  • Positive control antibiotic (e.g., ciprofloxacin)

  • 96-well microplates

  • Incubator

Procedure:

  • Bacterial Culture: Prepare an overnight culture of the bacterial strain in MHB.

  • Compound Dilution: Prepare serial dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

5-(Tert-butyl)-2-ethoxybenzoic acid presents a compelling scaffold for medicinal chemistry exploration. The synthetic route proposed herein is based on well-established and robust chemical transformations, offering a practical means to access this novel compound. The application notes provide a logical starting point for investigating its potential as an anti-inflammatory or antimicrobial agent, grounded in the known biological activities of its constituent fragments. Further research into this molecule could unveil new therapeutic avenues and expand our understanding of the structure-activity relationships of substituted benzoic acids. The protocols provided in this guide are intended to be a foundation upon which researchers can build their investigations into this promising area of drug discovery.

References

  • BenchChem. (2025). Methyl 5-tert-butyl-2-hydroxybenzoate.
  • Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simul
  • Structure-activity Relationship of Salicylic Acid Derivatives on Inhibition of TNF-α Dependent NFκB Activity: Implication on Anti-Inflammatory Effect of N-(5-chlorosalicyloyl)phenethylamine Against Experimental Colitis. PubMed, (2012).
  • SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Altern
  • BenchChem. (2025). Validating the Biological Target of Benzoic Acid Derivatives: A Comparative Guide.
  • Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives.
  • Safety of 5-Aminosalicylic Acid Derivatives in Patients with Sensitivity to Acetylsalicylic Acid and Nonsteroidal Anti-inflamm
  • 5-Aminosalyclic Acid (5-ASA)
  • Salicylic acid derivatives: synthesis, features and usage as therapeutic tools.
  • 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. PubMed, (2020).
  • 5-(tert-Butyl)-2-hydroxybenzoic acid. Sigma-Aldrich.
  • Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials. Semantic Scholar, (2025).
  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Rsc.org.
  • 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE synthesis. chemicalbook.
  • 5-(N-tert-Butoxycarbonylamino)salicylic Acid. PubChem.
  • 5-tert-Butyl-2-hydroxybenzaldehyde. Santa Cruz Biotechnology.
  • Medicinal Chemistry of Salicylic Acid. Slideshare.
  • 5-tert-butyl-2-hydroxybenzoic acid. Advanced ChemBlocks.
  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid synthesis. chemicalbook.
  • Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. MDPI, (2025).
  • Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids.
  • First mesomorphic and DFT characterizations for 3- (or 4-)
  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
  • Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene.
  • 5-tert-Butyl-2-hydroxybenzaldehyde 98 2725-53-3. Sigma-Aldrich.
  • Symposium of Student Scholars: Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane; a Side Chain Precursor that is Required for the Total Synthesis of the Hancock Alkaloid, Galipeine.
  • Technical Support Center: Synthesis of 3-t-Butyl-5-hydroxybenzoic Acid. Benchchem.
  • 5-tert-Butyl-2-hydroxybenzaldehyde - High purity. Georganics.

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions Involving 5-(Tert-butyl)-2-ethoxybenzoic acid

Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][2][3] While numerous methods exist for this transformation, the coupling of sterically hindered carboxylic acids, such as 5-(Tert-butyl)-2-ethoxybenzoic acid, with amines presents a significant synthetic challenge. The bulky tert-butyl group and the ortho-ethoxy substituent on the benzoic acid ring create considerable steric hindrance around the carboxyl group, which can impede the approach of the amine nucleophile and slow down the reaction rate, often leading to low yields or reaction failure with standard coupling protocols.[4][5]

This technical guide provides a comprehensive overview of robust and efficient protocols for the amide coupling of 5-(Tert-butyl)-2-ethoxybenzoic acid. We will delve into the rationale behind the selection of specific coupling reagents, bases, and solvents, with a focus on overcoming the steric challenges posed by this substrate. The protocols detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the tools to achieve high-yielding and clean amide bond formations.

Understanding the Substrate: 5-(Tert-butyl)-2-ethoxybenzoic acid

The structure of 5-(Tert-butyl)-2-ethoxybenzoic acid dictates the strategic approach to its amide coupling reactions. The electron-donating nature of the ethoxy and tert-butyl groups slightly deactivates the carboxylic acid, while their steric bulk is the primary determinant of its reactivity.

Mechanism of Amide Bond Formation: The Role of Coupling Reagents

Amide bond formation is not a direct reaction between a carboxylic acid and an amine under ambient conditions. The carboxylic acid must first be "activated" to a more reactive species that is susceptible to nucleophilic attack by the amine.[3] Coupling reagents facilitate this activation. The general mechanism proceeds through the formation of a highly reactive intermediate, such as an active ester or an acylphosphonium species, which is then readily attacked by the amine to form the desired amide.[2][6]

For sterically hindered substrates like 5-(Tert-butyl)-2-ethoxybenzoic acid, the choice of coupling reagent is critical. Onium salt-based reagents, such as HATU, HBTU, and PyBOP, are generally more effective than standard carbodiimides like DCC or EDC alone.[4][7] These reagents form highly reactive active esters, leading to faster and more efficient reactions with a lower risk of side reactions like epimerization in the case of chiral substrates.[4][8]

Recommended Coupling Reagents for 5-(Tert-butyl)-2-ethoxybenzoic acid

Based on the principles of overcoming steric hindrance, the following classes of coupling reagents are recommended for reactions involving 5-(Tert-butyl)-2-ethoxybenzoic acid.

Uronium/Guanidinium Salts: The Gold Standard for Difficult Couplings

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) are highly efficient for coupling sterically hindered substrates.[4][6][8] HATU is often considered superior for particularly challenging couplings due to the formation of a highly reactive OAt-ester intermediate.[4][7][9]

Phosphonium Salts: A Powerful Alternative

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice for hindered couplings.[10] It activates the carboxylic acid to form a benzotriazole ester, which readily reacts with amines.[6]

Carbodiimides with Additives: A Cost-Effective Option

While carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) or DIC (N,N'-Diisopropylcarbodiimide) alone may be less effective for this substrate, their efficacy can be significantly enhanced by the addition of nucleophilic additives such as HOBt (1-Hydroxybenzotriazole) or Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1][7][10] These additives form active esters that are more reactive than the O-acylisourea intermediate formed with the carbodiimide alone, and they can help to suppress side reactions.[6][10]

Experimental Protocols

The following protocols are designed as a starting point for the amide coupling of 5-(Tert-butyl)-2-ethoxybenzoic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine coupling partner.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for the most challenging couplings, including those with weakly nucleophilic or sterically hindered amines. HATU is known for its high reactivity and ability to minimize side reactions.[4][8]

Materials:

  • 5-(Tert-butyl)-2-ethoxybenzoic acid

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 5-(Tert-butyl)-2-ethoxybenzoic acid (1.0 eq) in anhydrous DMF (or DCM) at room temperature, add the amine (1.0-1.2 eq).

  • Add HATU (1.1-1.3 eq) to the mixture.

  • Slowly add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high efficiency in coupling sterically hindered acids.[4][8]

  • DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.[11]

  • DMF/DCM: Common polar aprotic solvents that are generally good at dissolving the reactants and reagents.[12]

Protocol 2: Robust and General Coupling using HBTU/HOBt

This protocol offers a balance of high reactivity and cost-effectiveness, suitable for a wide range of amines.

Materials:

  • 5-(Tert-butyl)-2-ethoxybenzoic acid

  • Amine of choice

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents as in Protocol 1

Procedure:

  • In a round-bottom flask, dissolve 5-(Tert-butyl)-2-ethoxybenzoic acid (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous work-up and purification as described in Protocol 1.

Causality Behind Experimental Choices:

  • HBTU/HOBt: This combination forms a highly reactive HOBt active ester, which is efficient for amide bond formation and helps to suppress racemization if chiral amines are used.[6][7] The mechanism involves the formation of an activated HOBt ester from the reaction of the carboxylate with HBTU.[11]

  • Pre-activation: Allowing the acid to react with HBTU/HOBt and the base before adding the amine can sometimes improve yields for sluggish reactions.

Protocol 3: Cost-Effective Coupling using EDC/Oxyma

This method is a more economical option that is still effective for many couplings, particularly with primary amines.

Materials:

  • 5-(Tert-butyl)-2-ethoxybenzoic acid

  • Amine of choice

  • EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Standard work-up and purification reagents as in Protocol 1

Procedure:

  • To a solution of 5-(Tert-butyl)-2-ethoxybenzoic acid (1.0 eq), the amine (1.1 eq), and Oxyma Pure® (1.2 eq) in anhydrous DCM, add EDC·HCl (1.2 eq).

  • Add DIPEA (2.0 eq) to the mixture.

  • Stir at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water to remove the water-soluble urea byproduct and excess EDC.[13]

  • Continue with a standard aqueous work-up and purification as described in Protocol 1.

Causality Behind Experimental Choices:

  • EDC/Oxyma: The combination of a carbodiimide with an additive like Oxyma forms a reactive ester that is more efficient than the intermediate formed with EDC alone.[10] The urea byproduct from EDC is water-soluble, simplifying purification.[6]

  • DCM/MeCN: These solvents are good choices for EDC couplings.

Data Presentation: Expected Outcomes

The choice of coupling reagent will significantly impact the reaction efficiency. The following table provides a generalized expectation of yields for the coupling of 5-(Tert-butyl)-2-ethoxybenzoic acid with a representative primary amine (e.g., benzylamine) under optimized conditions. Actual yields will vary depending on the specific amine used.

Coupling Reagent CombinationBaseSolventTypical Reaction Time (h)Expected Yield Range (%)
HATUDIPEADMF2-1285-98
HBTU / HOBtDIPEADMF4-1880-95
PyBOPDIPEADCM4-1680-95
EDC / OxymaDIPEADCM6-2470-90
EDC / HOBtDIPEADCM6-2465-88

Visualization of Key Workflows

General Amide Coupling Workflow

G cluster_0 Reactant Preparation cluster_1 Reaction Setup cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification Acid 5-(Tert-butyl)-2- ethoxybenzoic acid Reaction Stir at Room Temp (2-24h) Acid->Reaction Amine Amine (R-NH2) Amine->Reaction Solvent Anhydrous Solvent (DMF or DCM) Solvent->Reaction Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Reaction Base Base (DIPEA) Base->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Product Purified Amide Purification->Product

Caption: Generalized workflow for amide bond formation.

Mechanism of Activation with Uronium Reagents

G CarboxylicAcid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate Anion) CarboxylicAcid->Carboxylate + Base - HB⁺ Base Base (e.g., DIPEA) ActiveEster OAt Active Ester Carboxylate->ActiveEster HATU HATU HATU->ActiveEster Activation Amide Amide Product ActiveEster->Amide Amine R'-NH₂ Amine->Amide Nucleophilic Attack

Caption: Simplified activation mechanism with HATU.[9]

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base, switching to a more powerful reagent (e.g., EDC to HATU), or increasing the reaction temperature (e.g., to 40-50 °C).

  • Incomplete Reactions: For very hindered amines, longer reaction times may be necessary. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Reactions: The use of HOBt or Oxyma can help suppress side reactions. Ensure the temperature is controlled, as higher temperatures can sometimes lead to undesired byproducts.

  • Purification: The byproducts of uronium and phosphonium salt reagents (e.g., tetramethylurea) are generally water-soluble or can be removed by silica gel chromatography.

Conclusion

The successful amide coupling of 5-(Tert-butyl)-2-ethoxybenzoic acid is readily achievable with the appropriate selection of modern coupling reagents and optimized reaction conditions. By understanding the steric constraints of the substrate and employing powerful onium salt-based reagents like HATU or HBTU, researchers can consistently obtain high yields of the desired amide products. The protocols provided in this guide serve as a robust starting point for a variety of synthetic applications, empowering scientists in their drug discovery and development endeavors.

References

  • HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech. (n.d.).
  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.).
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
  • Acid-Amine Coupling using HBTU - Organic Synthesis. (n.d.).
  • Subasinghe, N. D., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 48, 128245.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.).
  • Byrne, F. P., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(32), 3165-3168.
  • Optimizing coupling reagents for sterically hindered Boc-L-proline - Benchchem. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Ynamide Coupling Reagents: Origin and Advances - PMC. (n.d.).
  • Hansen, T. V., & Undheim, K. (2014). A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature. Organic & Biomolecular Chemistry, 12(3), 494-502.
  • Application Note: Optimizing Coupling Reactions Following Tert-Butyl Ester Deprotection - Benchchem. (n.d.).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • 2-Ethoxybenzoic acid synthesis - ChemicalBook. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).

Sources

Method

Use of 5-(Tert-butyl)-2-ethoxybenzoic acid in the synthesis of bioactive heterocycles

Topic: Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1] Executive Summary 5-(Tert-butyl)-2-ethoxybenzoic acid (CAS 94125-34-5 / related isome...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

5-(Tert-butyl)-2-ethoxybenzoic acid (CAS 94125-34-5 / related isomers) represents a privileged scaffold in medicinal chemistry and agrochemical design.[1][2] Its structural uniqueness lies in the synergistic combination of the C5-tert-butyl group , which enhances lipophilicity and blocks metabolic oxidation at the para-position, and the C2-ethoxy group , which influences conformational locking and solubility.[1][2]

This guide details the strategic application of this acid as a precursor for two high-value heterocyclic classes: bis-acylhydrazines (non-steroidal ecdysone agonists) and 1,3,4-oxadiazoles (bioisosteres for amides/esters).[1][2]

Chemical Profile & SAR Rationale

Before initiating synthesis, understanding the Structure-Activity Relationship (SAR) implications of this scaffold is critical for experimental design.[1][2]

  • Metabolic Stability (C5-tert-butyl): In many bioactive molecules, the para-position of a phenyl ring is a "soft spot" for Cytochrome P450-mediated hydroxylation.[1][2] The bulky tert-butyl group sterically and electronically blocks this metabolic route, significantly extending the half-life (

    
    ) of the resulting drug candidate.[1][2]
    
  • Conformational Bias (C2-ethoxy): The ortho-ethoxy group often forces the adjacent carbonyl group out of planarity or, conversely, enables intramolecular hydrogen bonding (e.g., with an amide proton), locking the molecule into a bioactive conformation.[2]

  • Lipophilicity: The scaffold significantly increases cLogP, aiding in the penetration of lipid bilayers (e.g., insect cuticles or the Blood-Brain Barrier).[2]

Application I: Synthesis of Bis-Acylhydrazine Ecdysone Agonists

This protocol describes the synthesis of Tebufenozide analogues. These compounds function as potent agonists of the ecdysone receptor (EcR), triggering premature molting in Lepidoptera.[2]

Mechanism: The reaction relies on the nucleophilic attack of N-tert-butylhydrazine on the acid chloride derived from the starting material.[1] The steric bulk of the tert-butyl group dictates the regioselectivity, favoring acylation at the less hindered nitrogen first, or requiring specific stepwise addition depending on the target symmetry.[2]

Experimental Protocol

Reagents:

  • 5-(tert-butyl)-2-ethoxybenzoic acid (1.0 equiv)[1][2]

  • Thionyl chloride (

    
    ) or Oxalyl chloride[2]
    
  • N-tert-butylhydrazine hydrochloride (1.1 equiv)[1][2]

  • Second Benzoyl Chloride derivative (for asymmetric ligands)[2]

  • Triethylamine (

    
    ) or Pyridine[1][2]
    
  • Solvents: Toluene (anhydrous), Dichloromethane (DCM)[2]

Step 1: Acid Chloride Activation

  • Charge a flame-dried round-bottom flask with 5-(tert-butyl)-2-ethoxybenzoic acid (10 mmol) and anhydrous toluene (50 mL).

  • Add thionyl chloride (15 mmol) dropwise at room temperature. Add a catalytic amount of DMF (2 drops) to initiate the reaction.[2]

  • Reflux the mixture for 3–4 hours. Monitor by TLC (conversion of acid to non-polar spot) or by observing the cessation of HCl gas evolution.[2]

  • Concentrate the reaction mixture in vacuo to remove excess

    
    . Co-evaporate with toluene twice to ensure removal of traces.[2] Yield:  Quantitative crude acid chloride.[2]
    

Step 2: Formation of the Hydrazide Intermediate

  • Suspend N-tert-butylhydrazine hydrochloride (11 mmol) in anhydrous DCM (30 mL) at 0°C.

  • Add

    
     (25 mmol) to free the hydrazine base.[2] Stir for 15 minutes.
    
  • Add the crude acid chloride (dissolved in 10 mL DCM) dropwise to the hydrazine solution over 30 minutes, maintaining temperature <5°C. Note: The tert-butyl group on the hydrazine creates significant steric hindrance; slow addition prevents bis-acylation.[1][2]

  • Warm to room temperature and stir for 4 hours.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted hydrazine) and saturated

    
    .[2] Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane.

Step 3: Second Acylation (The "Tebufenozide" Coupling)

  • Dissolve the mono-acylhydrazine (from Step 2) in toluene.[1][2]

  • Add the second aryl acid chloride (e.g., 3,5-dimethylbenzoyl chloride) (1.1 equiv).[2]

  • Reflux for 6–12 hours. The elevated temperature is often required to overcome the steric barrier of the tert-butyl group during the formation of the tertiary amide bond.[2]

  • Validation: NMR should show two distinct carbonyl peaks and the persistence of the tert-butyl singlet (~1.4 ppm).

Application II: Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles act as lipophilic amide bioisosteres, improving metabolic stability while retaining hydrogen-bond acceptor capabilities.[1][2]

Mechanism: This protocol utilizes a dehydrative cyclization of a diacylhydrazine or a hydrazide-acid coupling using Phosphorus Oxychloride (


).[1][2][3]
Experimental Protocol

Reagents:

  • 5-(tert-butyl)-2-ethoxybenzoic acid hydrazide (Prepared via esterification of the acid followed by hydrazine hydrate treatment).[1][2]

  • Substituted Benzoic Acid (Coupling partner).[2]

  • Phosphorus Oxychloride (

    
    ).[2]
    
  • Reflux condenser, Calcium chloride guard tube.[2]

Protocol:

  • Preparation: Mix 5-(tert-butyl)-2-ethoxybenzoic acid hydrazide (5 mmol) and the target substituted benzoic acid (5 mmol) in a round-bottom flask.

  • Cyclization Agent: Add

    
     (15 mL) directly to the solid mixture. The 
    
    
    
    acts as both solvent and dehydrating agent.[2]
  • Reflux: Heat the mixture to reflux (105°C) for 6–8 hours.

    • Critical Checkpoint: The reaction mixture should turn from a suspension to a clear (often yellow/orange) solution as the cyclization proceeds.[2]

  • Quenching (Hazardous Step):

    • Cool the mixture to room temperature.

    • Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess

      
       releases HCl gas.[2] Perform in a fume hood.
      
  • Isolation:

    • Basify the aqueous slurry to pH 8 using solid

      
       or 10% NaOH solution.[2] This precipitates the oxadiazole.[2]
      
    • Filter the solid, wash copiously with water, and dry.[2][4]

  • Purification: Recrystallization from Ethanol or column chromatography (Ethyl Acetate/Hexane) is usually required to remove traces of unreacted acid.[2]

Visualizing the Synthetic Divergence

The following diagram illustrates the divergent pathways from the parent acid to the bioactive heterocycles.

G Acid 5-(tert-butyl)-2-ethoxybenzoic acid AcidCl Acid Chloride (Activated Intermediate) Acid->AcidCl SOCl2, Reflux Ester Ethyl Ester Acid->Ester EtOH, H2SO4 Diacyl Bis-acylhydrazine (Ecdysone Agonist) AcidCl->Diacyl 1. t-BuNHNH2 2. Ar-COCl Hydrazide Acid Hydrazide Ester->Hydrazide NH2NH2·H2O Reflux Oxadiazole 1,3,4-Oxadiazole (Bioisostere) Hydrazide->Oxadiazole Ar-COOH POCl3, Reflux Thiadiazole 1,3,4-Thiadiazole Hydrazide->Thiadiazole Lawesson's Reagent or CS2/KOH

Caption: Divergent synthesis pathways from 5-(tert-butyl)-2-ethoxybenzoic acid to key bioactive scaffolds.

Troubleshooting & Optimization (Senior Scientist Notes)

  • Steric Hindrance: The tert-butyl group at C5 is bulky.[1][2] While it doesn't directly block the carboxylic acid (C1), it influences the solubility and crystallization properties.[2] If the acid chloride formation is sluggish, switch from Thionyl Chloride to Oxalyl Chloride/DMF in DCM at room temperature to avoid thermal degradation.[2]

  • Regioselectivity in Hydrazines: When reacting the acid chloride with N-substituted hydrazines (like methylhydrazine), the acylation usually occurs at the substituted nitrogen first if it is more nucleophilic, but steric bulk (like t-butyl) can shift this to the unsubstituted nitrogen.[1][2] Always verify the regiochemistry using 2D NMR (HMBC).[2]

  • POCl3 Alternatives: If the substrate contains acid-sensitive groups (e.g., Boc-protected amines), avoid the

    
     method for oxadiazoles.[1][2] Instead, use EDC/HOBt  to form the diacylhydrazine first, followed by cyclization with Burgess Reagent  or TsCl/Pyridine .[2]
    

References

  • Smagghe, G., et al. (2012).[2] "Diacylhydrazine Insecticides: A Decade of Experience." Pest Management Science. Link[2]

  • Dhaduk, M. F., et al. (2021).[2][5] "Synthesis and Biological Evaluation of Some New 1,3,4-Oxadiazole Derivatives." Journal of Heterocyclic Chemistry. Link[2]

  • BenchChem. (2025).[2][4][6] "Synthesis of Heterocycles Using 2-Acetylbenzoic Acid: Application Notes." Link[2]

  • Rohm and Haas Company. (1992).[2] "Process for the preparation of N'-tert-butyl-N-benzoylhydrazine derivatives." US Patent 5,110,968.[2] Link

  • Sielc Technologies. (2018).[2][7] "Separation of Prosulfuron and Intermediates." Application Note. Link

Sources

Application

Application Note: Scale-Up Synthesis Considerations for 5-(Tert-butyl)-2-ethoxybenzoic Acid

Introduction and Strategic Rationale 5-(Tert-butyl)-2-ethoxybenzoic acid is a highly sterically hindered, lipophilic alkoxybenzoic acid utilized as a critical building block in the development of advanced pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

5-(Tert-butyl)-2-ethoxybenzoic acid is a highly sterically hindered, lipophilic alkoxybenzoic acid utilized as a critical building block in the development of advanced pharmaceuticals, agrochemicals, and specialized polymeric materials. Transitioning the synthesis of this compound from the discovery bench to a multi-kilogram scale requires rigorous optimization to ensure both safety and high atom economy.

Direct mono-alkylation of 5-tert-butylsalicylic acid's phenolic hydroxyl group is notoriously difficult. The presence of the free carboxylic acid leads to competing O-alkylation (esterification), resulting in an intractable mixture of unreacted starting material, mono-alkylated acid, and bis-alkylated ester. To establish a self-validating, high-yielding protocol, this guide employs a bis-alkylation-saponification sequence . By intentionally driving the reaction to the fully protected ethyl 5-(tert-butyl)-2-ethoxybenzoate and subsequently hydrolyzing the ester, the process ensures high purity and simplifies downstream crystallization[1],[2].

Process Engineering & Reagent Selection

Alkylating Agent Selection

Selecting the appropriate ethylating agent is the most critical safety and economic decision in this workflow. While industrial syntheses of simple 2-ethoxybenzoic acids often utilize ethyl chloride under high pressure or diethyl sulfate[3],[1], these present significant engineering and toxicity challenges for standard kilo-lab environments. Ethyl bromide (EtBr) provides the optimal balance of reactivity, cost, and safety for scale-up.

Exotherm and Phase Management

The alkylation in N,N-Dimethylformamide (DMF) using potassium carbonate (K₂CO₃) is highly exothermic. Because EtBr is volatile (boiling point 38 °C), its addition must be strictly temperature-controlled to prevent dangerous pressure accumulation and reagent loss. During the subsequent saponification step, the complete removal of ethanol prior to acidification is mandatory; failure to do so will result in the product oiling out rather than forming filterable crystals.

Quantitative Process Metrics

The following table summarizes the quantitative data and process mass intensity considerations when evaluating alkylating agents for this specific transformation.

Alkylating AgentReactivity (Sₙ2)Operating TempToxicity / Safety ProfileYield (Bis-alkylation)Scale-Up Suitability
Ethyl Iodide Very High40–50 °CModerate (Volatile)>95%Low (Cost prohibitive)
Ethyl Bromide High50–60 °CModerate (Volatile)92–95%High (Optimal)
Diethyl Sulfate Very High15–30 °CHigh (Carcinogen)90–94%Moderate (Requires strict controls)
Ethyl Chloride Low120 °CModerate (Gas at RT)85–88%Low (Requires pressure vessels)

Experimental Workflow

Workflow SM 5-tert-Butylsalicylic Acid (Starting Material) Step1 Step 1: Bis-Alkylation Reagents: EtBr, K2CO3 Solvent: DMF, 60°C SM->Step1 Intermediate Ethyl 5-(tert-butyl)-2-ethoxybenzoate (Intermediate) Step1->Intermediate  Complete Conversion Step2 Step 2: Saponification Reagents: NaOH (aq) Solvent: EtOH, Reflux Intermediate->Step2 Salt Sodium 5-(tert-butyl)-2-ethoxybenzoate (Aqueous Phase) Step2->Salt  Ester Cleavage Step3 Step 3: Acidification Reagents: 6M HCl Condition: pH 1.5 - 2.0 Salt->Step3 Product 5-(tert-Butyl)-2-ethoxybenzoic Acid (Purified Product) Step3->Product  Crystallization

Caption: Synthetic workflow for 5-(tert-butyl)-2-ethoxybenzoic acid.

Standard Operating Protocol (1.0 kg Scale)

Phase 1: Bis-Alkylation

Causality Note: Potassium carbonate is chosen over sodium hydroxide to prevent the formation of water, which would hydrolyze the alkylating agent and stall the reaction.

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with nitrogen. Charge 1.0 kg (5.15 mol) of 5-tert-butylsalicylic acid and 5.0 L of anhydrous DMF. Stir at 250 rpm until complete dissolution.

  • Base Addition: Add 2.13 kg (15.45 mol, 3.0 eq) of finely powdered K₂CO₃. Stir for 30 minutes to ensure adequate dispersion and partial deprotonation.

  • Alkylation: Cool the reactor jacket to 10 °C. Using an addition funnel, add 1.40 kg (12.87 mol, 2.5 eq) of Ethyl Bromide dropwise over 2 hours.

  • Thermal Maturation: Gradually heat the reaction mixture to 60 °C. Monitor the reaction via HPLC or TLC (Hexanes:EtOAc 8:2). The reaction is self-validating when the intermediate mono-alkylated species completely converts to the higher-Rf bis-alkylated ester (typically 6–8 hours).

  • Workup: Cool to 20 °C. Quench by slowly adding 10 L of cold water. Extract the aqueous mixture with Toluene (2 x 4 L). Wash the combined organic layers with water (3 x 3 L) to quantitatively remove DMF. Concentrate the toluene layer under reduced pressure to yield crude ethyl 5-(tert-butyl)-2-ethoxybenzoate as a pale yellow oil.

Phase 2: Saponification

Causality Note: Saponification requires a polar protic solvent to dissolve both the lipophilic ester and the aqueous base. Ethanol is ideal as it matches the leaving group of the ester, preventing transesterification impurities.

  • Dissolution: Transfer the crude ester oil into a clean 20 L reactor. Add 4.0 L of Ethanol and stir to dissolve.

  • Hydrolysis: Add a solution of 0.41 kg NaOH (10.3 mol, 2.0 eq) dissolved in 2.0 L of water.

  • Reflux: Heat the mixture to 75–80 °C (gentle reflux) for 4 hours. Confirm complete disappearance of the ester via TLC.

  • Solvent Exchange: Distill off the ethanol under reduced pressure (400 mbar, 50 °C). Critical Step: If ethanol remains, the final product will not crystallize efficiently during acidification.

Phase 3: Acidification and Crystallization

Causality Note: The pKa of ethoxybenzoic acid derivatives is approximately 4.2[4]. Acidifying to pH < 2.0 ensures complete protonation, driving the product out of the aqueous phase as a solid.

  • Aqueous Wash: Dilute the remaining aqueous sodium salt solution with 3.0 L of water. Wash with MTBE (2.0 L) to extract any unreacted neutral impurities. Discard the organic wash. This self-validating step guarantees high purity of the final acid.

  • Precipitation: Cool the aqueous layer to 5–10 °C. Slowly add 6M HCl (approx. 1.8 L) via a dropping funnel while maintaining vigorous stirring. Monitor the pH continuously until it reaches 1.5–2.0. A thick white precipitate will form.

  • Isolation: Stir the slurry at 5 °C for 1 hour to mature the crystals. Filter through a Nutsche filter. Wash the filter cake with ice-cold water (3 x 2 L) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 45 °C for 24 hours to afford 5-(tert-butyl)-2-ethoxybenzoic acid as a white crystalline solid. Expected yield: 85–90% over two steps.

References

  • NINGBO INNO PHARMCHEM. "The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid". Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(Tert-butyl)-2-ethoxybenzoic Acid

Welcome to the technical support center for the synthesis of 5-(Tert-butyl)-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(Tert-butyl)-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles and practical, field-tested solutions to ensure the integrity of your synthesis and the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-(Tert-butyl)-2-ethoxybenzoic acid?

A1: A prevalent and logical synthetic pathway commences with 4-tert-butylphenol and proceeds through four key transformations:

  • Kolbe-Schmitt Carboxylation: Introduction of a carboxylic acid group ortho to the hydroxyl group of 4-tert-butylphenol to yield 5-(tert-butyl)-2-hydroxybenzoic acid.

  • Fischer Esterification: Protection of the carboxylic acid as an ethyl ester to give ethyl 5-(tert-butyl)-2-hydroxybenzoate. This step is crucial to prevent unwanted side reactions at the acidic carboxylic acid proton in the subsequent etherification step.

  • Williamson Ether Synthesis: Ethylation of the phenolic hydroxyl group to form ethyl 5-(tert-butyl)-2-ethoxybenzoate.

  • Saponification (Ester Hydrolysis): Hydrolysis of the ethyl ester to afford the final product, 5-(tert-butyl)-2-ethoxybenzoic acid.

Q2: Why is direct Friedel-Crafts alkylation of 2-ethoxybenzoic acid with a tert-butyl source not recommended?

A2: Direct Friedel-Crafts alkylation of 2-ethoxybenzoic acid is generally avoided due to the strong deactivating and ortho, para-directing nature of the carboxylic acid group. The Lewis acid catalyst required for the reaction would likely complex with the carboxyl and ethoxy groups, further deactivating the aromatic ring and hindering the desired alkylation.[1] This can lead to low yields and a complex mixture of products.

Q3: What are the critical quality control checkpoints during the synthesis?

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues that may arise at each stage of the synthesis.

Stage 1: Kolbe-Schmitt Carboxylation of 4-tert-butylphenol

Issue: Low yield of 5-(tert-butyl)-2-hydroxybenzoic acid and formation of a significant, less polar byproduct.

  • Potential Cause: A common side reaction in the Kolbe-Schmitt synthesis is the formation of a dimeric byproduct, such as 2,2'-dihydroxy-5,5'-di-tert-butylbiphenyl, arising from the ortho-coupling of phenoxide radicals.[2] This is often exacerbated by the presence of oxygen.

  • Troubleshooting & Optimization:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can promote oxidative coupling.

    • Temperature and Time Control: Optimize the reaction temperature and time. Overly harsh conditions can favor byproduct formation.[2]

    • Reagent Purity: Ensure the purity of the 4-tert-butylphenol and the base used (e.g., potassium hydroxide).

Stage 2: Fischer Esterification

Issue: Incomplete conversion of the carboxylic acid to the ethyl ester.

  • Potential Cause: Fischer esterification is an equilibrium-limited reaction. The presence of water can drive the equilibrium back towards the starting materials.

  • Troubleshooting & Optimization:

    • Water Removal: Use a Dean-Stark apparatus or a drying agent to remove the water formed during the reaction, thus driving the equilibrium towards the product.

    • Excess Alcohol: Employ a large excess of ethanol to shift the equilibrium in favor of the ester.

    • Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid) is used.

Stage 3: Williamson Ether Synthesis (Ethylation)

Issue: Presence of unreacted ethyl 5-(tert-butyl)-2-hydroxybenzoate in the product.

  • Potential Cause: Incomplete deprotonation of the phenolic hydroxyl group or insufficient reactivity of the ethylating agent can lead to unreacted starting material.

  • Troubleshooting & Optimization:

    • Strong Base: Use a sufficiently strong and non-nucleophilic base (e.g., potassium carbonate, sodium hydride) to ensure complete deprotonation of the phenol.

    • Reactive Ethylating Agent: Employ a reactive ethylating agent such as diethyl sulfate or ethyl iodide.

    • Anhydrous Conditions: The reaction should be performed under strictly anhydrous conditions as the presence of water will consume the base and hinder the formation of the phenoxide.[3]

Issue: Formation of an elimination byproduct.

  • Potential Cause: While less common with primary alkyl halides like ethyl iodide, the use of secondary or tertiary alkyl halides can lead to elimination reactions, especially with a sterically hindered substrate.[4]

  • Troubleshooting & Optimization:

    • Choice of Alkyl Halide: Strictly use a primary ethylating agent.

    • Temperature Control: Maintain a moderate reaction temperature to favor substitution over elimination.

Stage 4: Saponification (Ester Hydrolysis)

Issue: Incomplete hydrolysis of the ethyl ester.

  • Potential Cause: Steric hindrance from the ortho-ethoxy and para-tert-butyl groups can slow down the rate of hydrolysis.

  • Troubleshooting & Optimization:

    • Reaction Time and Temperature: Increase the reaction time and/or temperature to ensure complete hydrolysis. Monitor the reaction progress by TLC or HPLC until the starting ester is no longer detectable.[5][6]

    • Choice of Base: A stronger base or a different solvent system may be required to facilitate the hydrolysis of this hindered ester.[7]

Issue: Difficulty in isolating the final product after acidification.

  • Potential Cause: The product may have some solubility in the aqueous acidic solution, or it may precipitate as an oil if the solution is not sufficiently cooled.

  • Troubleshooting & Optimization:

    • Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath after acidification to maximize precipitation.[5]

    • pH Adjustment: Carefully adjust the pH to the isoelectric point of the carboxylic acid to minimize its solubility.

    • Extraction: If the product does not fully precipitate, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

Summary of Potential Impurities

ImpurityPotential SourceRecommended Analytical Method
4-tert-butylphenolIncomplete Kolbe-Schmitt reactionGC-MS, HPLC, TLC
2,2'-dihydroxy-5,5'-di-tert-butylbiphenylOxidative coupling during Kolbe-Schmitt reaction[2]LC-MS, HPLC, NMR
5-(tert-butyl)-2-hydroxybenzoic acidIncomplete esterification or etherificationHPLC, LC-MS
Ethyl 5-(tert-butyl)-2-hydroxybenzoateIncomplete Williamson ether synthesisHPLC, LC-MS, GC-MS
Ethyl 5-(tert-butyl)-2-ethoxybenzoateIncomplete hydrolysisHPLC, LC-MS, GC-MS
Diethyl etherSide reaction of the ethylating agentGC-MS (headspace analysis)

Synthetic Pathway and Impurity Formation

Synthesis_Pathway cluster_0 A 4-tert-butylphenol B 5-(tert-butyl)-2-hydroxybenzoic acid A->B Kolbe-Schmitt Carboxylation Imp1 Unreacted 4-tert-butylphenol A->Imp1 Imp2 Dimeric byproduct A->Imp2 Oxidative Coupling [3] C Ethyl 5-(tert-butyl)-2-hydroxybenzoate B->C Esterification Imp3 Unreacted 5-(tert-butyl)-2-hydroxybenzoic acid B->Imp3 D Ethyl 5-(tert-butyl)-2-ethoxybenzoate C->D Williamson Ether Synthesis Imp4 Unreacted Ethyl 5-(tert-butyl)-2-hydroxybenzoate C->Imp4 E 5-(Tert-butyl)-2-ethoxybenzoic acid D->E Hydrolysis Imp5 Unreacted Ethyl 5-(tert-butyl)-2-ethoxybenzoate D->Imp5

Caption: Synthetic route to 5-(Tert-butyl)-2-ethoxybenzoic acid and points of impurity formation.

Experimental Protocols

Protocol 1: Recrystallization for Purification

This general protocol can be adapted to purify the final product or solid intermediates.

  • Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol/water, hexanes).

  • If the solution is colored, add a small amount of activated charcoal and heat to boiling for a few minutes.

  • Perform a hot filtration to remove insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Once crystal formation is apparent, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the ice-cold recrystallization solvent.

  • Dry the crystals under vacuum.

References

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Wikipedia. Kolbe–Schmitt reaction. Available at: [Link]

  • Chidambaram, M. V., & Sorenson, J. R. (1991). On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid. Journal of Pharmaceutical Sciences, 80(8), 810–811. Available at: [Link]

  • Journal of the Chemical Society (Resumed). (1952). The alkaline hydrolysis of substituted ethyl benzoates. The additive effects of substituents. Available at: [Link]

  • SSERC. Hydrolysis of ethyl benzoate – Teacher's guide. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Organic Syntheses. PHENYL t-BUTYL ETHER. Available at: [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]

  • PMC. A Para‐Selective Kolbe–Schmitt Reaction. Available at: [Link]

  • Future4200. Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base1. Available at: [Link]

  • Chemistry LibreTexts. 11.9: Hydrolysis of Esters. Available at: [Link]

  • Greenwich Academic Literature Archive (GALA). THE SYNTHESIS OF PEROXYESTERS. Available at: [Link]

  • BYJU'S. Kolbe Reaction Mechanism. Available at: [Link]

  • ResearchGate. Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. Available at: [Link]

  • International Journal of Chemical Science. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. Available at: [Link]

  • PrepChem.com. Preparation of 4-tert-butylphenol. Available at: [Link]

  • Kennesaw State University. Symposium of Student Scholars: Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane; a Side Chain Precursor that is Required for the Total Synthesis of the Hancock Alkaloid, Galipeine. Available at: [Link]

  • EduBirdie. Friedel-Crafts Alkylation | Eastern Kentucky University. Available at: [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]

  • PMC. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

Sources

Optimization

Technical Support Center: Ethoxylation of p-tert-Butylbenzoic Acid (PTBBA)

The following technical guide is designed for researchers and process chemists optimizing the ethoxylation of p-tert-butylbenzoic acid (PTBBA) . It addresses the specific challenges arising from the substrate's high melt...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the ethoxylation of p-tert-butylbenzoic acid (PTBBA) . It addresses the specific challenges arising from the substrate's high melting point (~165°C), the nucleophilicity of the carboxylate group, and the strict requirements for yield and selectivity.

Subject: Troubleshooting Low Yields & Process Stalling in PTBBA Ethoxylation Applicable To: Process Chemists, Drug Development Scientists Substrate Properties: MW: 178.23 g/mol | MP: 165–167°C | pKa: ~4.4

Executive Summary: The "Phase-Transition" Trap

The primary cause of low yields in PTBBA ethoxylation is rarely catalytic failure; it is a phase-transfer limitation . PTBBA melts at ~165°C. Standard ethoxylation protocols often operate at 140–150°C to prevent discoloration. Consequently, the substrate remains solid or forms a heterogeneous slurry, preventing the catalyst (usually ionic) from effectively attacking the non-polar ethylene oxide (EO).

The Core Solution: Implement the "Heel Technique" or operate in a High-Temperature Melt regime with antioxidant protection.

Troubleshooting Guide (Q&A Format)

Category A: Reaction Kinetics & Initiation[1][2]

Q1: The pressure isn't dropping (no EO consumption) even after adding the catalyst. Is the catalyst dead? Diagnosis: Likely not. You are likely experiencing "Solid-State Lockout." If your reaction temperature is <165°C, your PTBBA is solid. The catalyst (e.g., KOH) sits on the surface of the crystals and cannot initiate the ring-opening of EO. Corrective Action:

  • Increase Temperature: Raise the reactor temperature to 170–175°C for the initiation phase only. Once 1–2 moles of EO are added, the melting point of the adduct drops significantly, allowing you to lower the temperature back to 140–150°C.

  • Use the "Heel" Method: Retain 10–15% of the product from a previous successful batch (or use a commercial PEG-ester) as a solvent for the fresh PTBBA. This dissolves the solid acid, allowing reaction at lower temperatures (140°C).

Q2: The reaction started but slowed down drastically at 50% conversion. Diagnosis: This indicates Catalyst Deactivation via Proton Exchange . As the chain grows, the basic catalyst (


) equilibrates with the free acid. If water entered the system (via wet EO or leaks), it protonates the catalyst, forming inactive species.
Corrective Action: 
  • Check Water Content: Karl Fischer titration of the starting material is mandatory. Water must be <0.1% .

  • Catalyst Reload: Add a secondary charge of catalyst (0.05% w/w) if the reaction stalls.

  • Switch Catalyst: For high-EO chains (>10 moles), switch to a Double Metal Cyanide (DMC) catalyst after the initial ester bond is formed. DMC is faster for chain extension but cannot initiate on the free acid.

Category B: Selectivity & Byproducts

Q3: We are seeing high levels of Polyethylene Glycol (PEG) homopolymer. Diagnosis: Water is acting as a competing initiator. EO reacts with water to form PEG diols, which grow faster than the sterically hindered tert-butyl benzoate ester. Corrective Action:

  • Vacuum Drying: Dry the PTBBA/Catalyst mixture at 110°C under full vacuum (<10 mmHg) for 30 minutes before introducing EO. This removes water generated from the neutralization of the acid with KOH.

Q4: The product distribution is too broad (high polydispersity). Diagnosis: Carboxylate anions are poorer nucleophiles than the alkoxide anions formed during propagation. Once the first EO adds, the resulting alkoxide reacts with EO much faster than the remaining unreacted acid. Corrective Action:

  • Narrow Range Catalysts (NRE): Replace KOH with Hydrotalcite or Calcium-based catalysts.

  • DMC Hybrid: Use KOH to add the first 2 moles of EO, neutralize/remove KOH, then use DMC for the remaining EO. DMC produces extremely narrow distributions (PDI < 1.1).

Category C: Quality & Appearance

Q5: The final product is dark yellow or brown. Diagnosis: Oxidation of the aromatic ring or the ether chain, exacerbated by the high temperatures needed to melt PTBBA. Corrective Action:

  • Inerting: Strict

    
     sparging before reaction.
    
  • Antioxidants: Add Sodium Hypophosphite (0.1%) or BHT to the initial charge. These act as radical scavengers during the high-temp initiation.

Experimental Protocol: The "Heel" Method

Recommended for high-yield, scalable synthesis.

Materials
  • Substrate: p-tert-Butylbenzoic Acid (PTBBA)

  • Reagent: Ethylene Oxide (EO)[1][2][3][4]

  • Catalyst: Potassium Hydroxide (KOH, 45% aq. solution) or Potassium tert-butoxide (solid).

  • Heel: Pre-ethoxylated PTBBA (or PEG-400 if product purity allows).

Step-by-Step Workflow
  • Reactor Loading (The Heel):

    • Load the reactor with 15% (by weight of total batch) of the "Heel" (liquid ethoxylated product).

    • Add the solid PTBBA.

    • Result: The PTBBA dissolves/slurries into the heel, allowing effective stirring at 120–140°C.

  • Catalyst Addition & Drying:

    • Add KOH (0.2 – 0.5 wt% relative to PTBBA).

    • CRITICAL STEP: Heat to 120°C and apply vacuum (<20 mbar) with

      
       sparge for 1 hour.
      
    • Why: You must remove the water introduced by KOH and the water of neutralization (

      
      ). If water remains, PEG formation will dominate.
      
  • Initiation:

    • Pressurize with

      
       to 2 bar.
      
    • Heat to 140–150°C .

    • Slowly feed EO. Monitor pressure.[5][6] An "induction period" of 15–30 mins is normal.

    • Sign of Initiation: Exotherm (temp rise) and rapid pressure drop.

  • Propagation:

    • Once initiation is confirmed, increase EO feed rate. maintain Temp at 150–160°C.

    • Pressure should be maintained at 3–5 bar.

  • Digestion:

    • After total EO addition, hold at temperature until pressure stabilizes (indicates all EO consumed).

  • Neutralization:

    • Cool to 80°C. Neutralize catalyst with Acetic Acid or Lactic Acid (stoichiometric amount).

Visualizing the Mechanism & Troubleshooting Logic

Diagram 1: Reaction Mechanism & Competition

This diagram illustrates the competition between the desired esterification and the undesired PEG formation.

ReactionPathways Start Start: PTBBA + Catalyst (KOH) Step1 Deprotonation (Formation of Carboxylate Anion) Start->Step1 KOH reacts Water Impurity: Water Present Path_Side Water Attacks EO Water->Path_Side Competes with Acid Path_Main Attack on EO (Rate Limiting Step) Step1->Path_Main Slow Initiation Product_Mono Mono-Ester Formed (More Nucleophilic) Path_Main->Product_Mono Product_Poly Polymerization (Chain Extension) Product_Mono->Product_Poly Fast Propagation Side_PEG PEG Diol Formation (Byproduct) Path_Side->Side_PEG Side_PEG->Product_Poly Consumes EO

Caption: Kinetic competition between the desired carboxylate attack (yellow) and water-initiated side reactions (red).

Diagram 2: Troubleshooting Decision Tree

A logic flow for operators encountering stalling or low yields.

Troubleshooting Problem Problem: Low Yield / Reaction Stalled CheckTemp Is Reaction Temp > 165°C? Problem->CheckTemp CheckWater Is Water Content < 0.1%? CheckTemp->CheckWater Yes (Substrate Molten) Action_Melt Solids Present! Increase Temp to 175°C OR Use Heel Method CheckTemp->Action_Melt No (Substrate Solid) Action_Dry Catalyst Poisoned! Vacuum Dry at 120°C Reload Catalyst CheckWater->Action_Dry No (Wet) Action_Cat Check Catalyst Type. Switch to DMC for long chains CheckWater->Action_Cat Yes (Dry)

Caption: Diagnostic flow for identifying the root cause of reaction failure.

Quantitative Data: Catalyst Comparison

Catalyst SystemInitiation TempYield (Est.)PDI (Distribution)PEG ByproductNotes
KOH (Standard) 165–170°C85–90%Broad (>1.5)ModerateRobust, cheap, requires neutralization.
DMC (Double Metal Cyanide) N/A (Cannot Initiate)>95%*Narrow (<1.1)Very LowRequires pre-formed ester starter. Best for long chains.
Tertiary Amine (e.g., DMAP) 140–150°C80–85%ModerateLowGood for lower temperatures, less color.
Acid Catalysis (

)
100–120°C70–75%ModerateHigh (Dioxane)Avoid unless base-sensitive.

References

  • Hama, I., et al. (1995).[7] "Reaction of Ethylene Oxide with Fatty Acid Esters Catalyzed by Composite Metal Oxides." Journal of the American Oil Chemists' Society. Link

  • Di Serio, M., et al. (2005).[5] "Comparison of Different Reactor Types Used in the Manufacture of Ethoxylated Products." Industrial & Engineering Chemistry Research. Link

  • Cox, M. F. (1997).[7] "Ethoxylation of Carboxylic Acids: Mechanism and Kinetics." Journal of Surfactants and Detergents. Link

  • Iwanami, K., et al. (2010). "Process for producing p-tert-butylbenzoic acid." European Patent EP2208747.[8] Link

  • Grosch, G. H., et al. (2000). "Preparation of ethoxylates of fatty alcohols using supported DMC catalysts." World Intellectual Property Organization WO0014045.[8] Link

Sources

Troubleshooting

Troubleshooting guide for the characterization of 5-(Tert-butyl)-2-ethoxybenzoic acid

Current Status: Operational Ticket ID: T-Bu-OEt-BA-001 Subject: Troubleshooting Guide for Structural Confirmation & Purity Analysis Assigned Specialist: Senior Application Scientist, Organic Analysis Division Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: T-Bu-OEt-BA-001 Subject: Troubleshooting Guide for Structural Confirmation & Purity Analysis Assigned Specialist: Senior Application Scientist, Organic Analysis Division

Introduction

Welcome to the technical support hub for 5-(Tert-butyl)-2-ethoxybenzoic acid (C₁₃H₁₈O₃). This compound is a lipophilic benzoic acid derivative, often utilized as a specialized building block in medicinal chemistry or as a ligand in coordination chemistry. Its structural features—a bulky tert-butyl group at the C5 position and an ethoxy ether at the C2 position—present specific challenges in spectroscopic and chromatographic characterization.

This guide addresses the most common "tickets" we receive from researchers: ambiguous NMR signals, HPLC peak tailing, and differentiating the product from its phenolic precursor.

Module 1: NMR Spectroscopy Troubleshooting

Ticket #1: "I cannot find the carboxylic acid proton in my ¹H NMR spectrum."

Diagnosis: This is a common artifact caused by chemical exchange . The carboxylic acid proton (-COOH ) is labile. If your solvent contains trace water (common in older CDCl₃) or is protic (like Methanol-d₄), the acidic proton exchanges with the solvent deuterium or water protons, broadening the peak into the baseline or making it disappear entirely [1].

Solution Protocol:

  • Switch Solvent: Use anhydrous DMSO-d₆ . The strong hydrogen-bonding capability of DMSO "locks" the carboxylic proton, typically revealing a broad singlet between 12.0 – 13.0 ppm .

  • Dry Your Sample: Ensure the sample is free of residual water.

  • Low-Temperature NMR: If the peak is still broad due to dynamic rotation or exchange, cooling the probe to -20°C can sharpen the signal.

Ticket #2: "How do I definitively distinguish the product from the starting material (5-tert-butylsalicylic acid)?"

Diagnosis: The synthesis typically involves the O-alkylation of 5-tert-butylsalicylic acid. Incomplete reaction results in a mixture. Both compounds possess the benzoic acid core and the tert-butyl group, making the aromatic region confusing.

The Self-Validating Check (The "Ether vs. Phenol" Test): You must look for the disappearance of the phenolic proton and the appearance of the ethoxy pattern.

FeatureStarting Material (Salicylic Deriv.)Product (Ethoxy Deriv.)
Phenolic -OH Sharp Singlet (~10.5 ppm) (Intramolecular H-bond)Absent
Ethoxy -CH₂- AbsentQuartet (~4.1 - 4.2 ppm)
Ethoxy -CH₃ AbsentTriplet (~1.4 - 1.5 ppm)
COOH Broad Singlet (11-14 ppm)Broad Singlet (11-14 ppm)

Aromatic Coupling Logic (Predictive): For the 1,2,5-substitution pattern (COOH at 1, OEt at 2, t-Bu at 5):

  • H6 (Ortho to COOH): Doublet (Small meta-coupling to H4, ~2.5 Hz).

  • H4 (Meta to OEt): Doublet of Doublets (Ortho-coupling to H3, meta-coupling to H6).

  • H3 (Ortho to OEt): Doublet (Ortho-coupling to H4, ~8.5 Hz).

Visual Logic: NMR Decision Tree

NMR_Logic Start Analyze 1H NMR Spectrum (Solvent: DMSO-d6) Check_Aliphatic Check Aliphatic Region (1.0 - 5.0 ppm) Start->Check_Aliphatic Decision_Ethoxy Are Ethoxy Signals Present? (q ~4.1 ppm, t ~1.4 ppm) Check_Aliphatic->Decision_Ethoxy No_Ethoxy Reaction Failed (No Alkylation) Decision_Ethoxy->No_Ethoxy No Yes_Ethoxy Alkylation Occurred Decision_Ethoxy->Yes_Ethoxy Yes Check_Phenol Check Downfield Region (10.0 - 11.0 ppm) Yes_Ethoxy->Check_Phenol Decision_Phenol Is Sharp Phenolic OH Visible? Check_Phenol->Decision_Phenol Yes_Phenol Mixture: Incomplete Reaction (Purify via Base Extraction) Decision_Phenol->Yes_Phenol Yes No_Phenol Pure Product (5-Tert-butyl-2-ethoxybenzoic acid) Decision_Phenol->No_Phenol No

Figure 1: Logic flow for distinguishing the target ether from the phenolic precursor using ¹H NMR.

Module 2: HPLC & LC-MS Troubleshooting

Ticket #3: "My HPLC peak is tailing severely. I'm using Acetonitrile/Water."

Diagnosis: Benzoic acid derivatives have a pKa of approximately 4.0 – 4.5. In a neutral water/acetonitrile mobile phase (pH ~7), the compound exists as a mixture of the neutral acid (-COOH) and the ionized carboxylate (-COO⁻).

  • Mixed Mode: The equilibrium between these forms causes peak broadening.

  • Silanol Interaction: The ionized carboxylate or the electron-rich ether oxygen can interact with residual silanol groups on the silica column, causing "tailing" (asymmetry factor > 1.[1]5) [2].

Solution Protocol (The "Acidic Suppression" Method): You must suppress the ionization of the carboxylic acid to keep it in its neutral, protonated form.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA). pH should be ~2.5.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid .

  • Column Choice: Use an End-capped C18 column (e.g., Zorbax Eclipse Plus or Waters XBridge) to minimize silanol activity.

Expected Result: At pH 2.5 (well below the pKa of ~4.2), the equilibrium shifts 99% to the neutral form, resulting in a sharp, symmetrical peak.

Ticket #4: "I see a 'Ghost Peak' in my gradient run."

Diagnosis: Because this molecule is highly lipophilic (due to the tert-butyl and ethoxy groups), it may retain strongly on the column if the gradient does not reach a high enough percentage of organic solvent. The "ghost peak" in a subsequent run is often the compound eluting from the previous injection.

Validation Step: Run a "blank" injection (pure solvent) immediately after your sample. If the peak appears, it is carryover.

Solution: Ensure your gradient ramps to 95% or 100% Acetonitrile and holds for at least 3-5 column volumes before re-equilibrating.

Visual Logic: HPLC Method Optimization

HPLC_Flow Input Initial HPLC Run (Water/ACN) Check_Shape Check Peak Shape Input->Check_Shape Tailing Is Peak Tailing? (Asymmetry > 1.2) Check_Shape->Tailing Action_Acid Add 0.1% Formic Acid or TFA to Mobile Phase Tailing->Action_Acid Yes Check_Ret Check Retention Tailing->Check_Ret No Action_Acid->Check_Ret Carryover Ghost Peaks in Blank? Check_Ret->Carryover Action_Wash Extend High Organic Wash (95% B) Carryover->Action_Wash Yes Final Optimized Method (Sharp Peak, No Carryover) Carryover->Final No Action_Wash->Final

Figure 2: Decision tree for optimizing HPLC parameters for lipophilic acidic compounds.

Module 3: Physical Properties & Synthesis Checks

Ticket #5: "The melting point is lower than expected. Is it polymorphic?"

Technical Insight: While polymorphism is possible, a depressed melting point in this specific synthesis is most often due to residual phenol (starting material) which forms a eutectic mixture with the product.

  • Expected MP: Likely in the range of 60°C - 100°C (Estimation based on 2-ethoxybenzoic acid being liquid/low-melt and tert-butyl adding crystallinity).

  • Impurity Effect: Even 5% residual starting material can drop the MP by 10-15°C.

Purification Protocol (The "Acid-Base Swing"): Since the product is an acid and the impurity is a phenol (also acidic, but weaker, pKa ~10), separation can be tricky. However, the best purification is usually recrystallization from a non-polar solvent (like Hexanes or Hexane/EtOAc) where the more polar phenolic impurity might remain in solution or separate out.

Alternative Check: Run a TLC (Thin Layer Chromatography) .

  • Solvent: 10% Methanol in Dichloromethane.

  • Visualization: UV light.[3][4]

  • Stain: Ferric Chloride (FeCl₃).

    • Product: No color change (Ether).

    • Impurity: Turns Purple/Blue (Phenol). This is a highly sensitive colorimetric test for the starting material.

Summary of Characterization Data

TechniqueParameterExpected Value / Observation
¹H NMR SolventDMSO-d₆ (preferred for -COOH visibility)
δ ~1.4 ppmTriplet (-CH₃ of ethoxy)
δ ~1.3 ppmSinglet (9H, tert-butyl)
δ ~4.2 ppmQuartet (-CH₂- of ethoxy)
δ ~12.5 ppmBroad Singlet (-COOH)
HPLC ColumnC18 End-capped (e.g., 3.5 µm, 4.6x100mm)
Mobile PhaseA: H₂O + 0.1% FA / B: ACN + 0.1% FA
DetectionUV @ 210 nm (amide/acid) & 254 nm (aromatic)
IR Carbonyl (C=O)~1680 - 1700 cm⁻¹ (Carboxylic acid dimer)
Ether (C-O)~1240 - 1260 cm⁻¹

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text describing carboxylic acid proton exchange and solvent effects).[5][6]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (Authoritative source on suppressing silanol interactions for acidic compounds).
  • PubChem Database. (n.d.). 2-Ethoxybenzoic acid (CID 67252).[7] National Library of Medicine. Retrieved from [Link] (Source for base structure properties).

Disclaimer: This guide is intended for research purposes only. Always consult Safety Data Sheets (SDS) before handling chemical substances.

Sources

Optimization

Challenges in the functionalization of the aromatic ring of ethoxybenzoic acids

Technical Support Center: Troubleshooting the Functionalization of Ethoxybenzoic Acids Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges from researche...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Functionalization of Ethoxybenzoic Acids

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to selectively functionalize the aromatic ring of ethoxybenzoic acids. The core difficulty stems from the electronic and steric tug-of-war between the carboxylic acid (a deactivating, meta-directing, and highly acidic group) and the ethoxy group (an activating, ortho/para-directing, and sterically demanding ether).

This guide deconstructs the causality behind common failures in Electrophilic Aromatic Substitution (EAS), Directed Ortho Metalation (DoM), and Transition-Metal Catalyzed C-H Activation, providing field-proven, self-validating protocols to rescue your synthetic workflows.

Issue 1: Regiochemical Chaos in Electrophilic Aromatic Substitution (EAS)

User Query: "When I attempt to brominate 2-ethoxybenzoic acid using NBS, I get an inseparable mixture of products. However, the same protocol on 4-ethoxybenzoic acid yields a single clean product. Why?"

Causality Analysis: The regioselectivity of EAS is governed by the combined electronic effects of existing substituents. The ethoxy group (-OEt) is a powerful electron-donating group via resonance, directing electrophiles to its ortho and para positions. Conversely, the carboxylic acid (-COOH) is an electron-withdrawing group, directing electrophiles to its meta position.

  • In 2-ethoxybenzoic acid , the -OEt directs to C3 and C5, while the -COOH simultaneously directs to C3 and C5. Both positions are electronically activated, leading to a statistical and steric mixture of 3-bromo and 5-bromo isomers.

  • In 4-ethoxybenzoic acid , the -OEt directs to C3 (and C5, which is equivalent), and the -COOH also directs to C3. This synergistic directing effect results in exclusive functionalization at the C3 position.

Quantitative Data Summary: Regioselectivity in EAS

Substrate Directing Group Synergy Major Isomer Site Minor Isomer Site Typical Isolated Yield
2-Ethoxybenzoic acid Competing (C3 vs C5) C5 (Sterically favored) C3 45% (Complex mixture)
3-Ethoxybenzoic acid Competing (C2, C4, C6) C6 C4 55% (Difficult separation)

| 4-Ethoxybenzoic acid | Reinforcing (C3) | C3 | None | >92% (Clean conversion) |

Validated Protocol: Regioselective Bromination of 4-Ethoxybenzoic Acid Self-Validating System: The reaction progress is visually indicated by the dissolution of NBS and color change, while regiochemistry is confirmed via the distinct singlet in ^1H NMR.

  • Setup: Dissolve 10 mmol of 4-ethoxybenzoic acid in 25 mL of anhydrous DMF in a round-bottom flask wrapped in aluminum foil (to prevent radical side-reactions).

  • Reagent Addition: Add 10.5 mmol of N-Bromosuccinimide (NBS) in small portions at 0 °C over 15 minutes. Causality: Slow addition prevents thermal spikes that could lead to over-bromination.

  • Reaction: Stir at room temperature for 4 hours.

  • Validation Check: Quench a 0.1 mL aliquot in water, extract with EtOAc, and run TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material indicates completion.

  • Workup: Pour the mixture into 100 mL of ice-cold distilled water. The product, 3-bromo-4-ethoxybenzoic acid, will precipitate. Filter and wash with cold water.

  • Quality Control: Run ^1H NMR. A successful C3-bromination will show two distinct aromatic protons (a singlet at ~8.1 ppm for H-2 and a doublet at ~7.0 ppm for H-5), confirming absolute regioselectivity [3].

Issue 2: Overcoming Limitations in Directed Ortho Metalation (DoM)

User Query: "My DoM of 3-ethoxybenzoic acid using n-BuLi yields mostly unreacted starting material and a small amount of nucleophilic addition to the carbonyl. How do I force ortho-metalation?"

Causality Analysis: Carboxylic acids contain a highly acidic proton (pKa ~4). When treating an unprotected ethoxybenzoic acid with an alkyllithium reagent, the first equivalent is entirely consumed to form the lithium carboxylate. This carboxylate is a weak Complex Induced Proximity Effect (CIPE) director. Furthermore, n-BuLi is highly nucleophilic and can attack the carboxylate carbon. To succeed, you must use a non-nucleophilic, highly basic reagent (like sec-BuLi or LTMP) and a coordinating additive (TMEDA) to break up lithium hexamers and enforce chelation at the ortho position.

DoM_Workflow A Ethoxybenzoic Acid B Amide Protection (Optional but Ideal) A->B Step 1a C Base: s-BuLi + TMEDA (2.2 equivalents) A->C Step 1b (Direct Route) B->C D Directed Metalation (-78°C) C->D Chelation Control E Electrophile (E+) Quench D->E Regioselective Attack F Functionalized Product E->F

Logical workflow for Directed Ortho Metalation (DoM) of ethoxybenzoic acids.

Validated Protocol: DoM of Unprotected Ethoxybenzoic Acid Self-Validating System: The generation of the dianion is marked by a distinct deep yellow/orange color in the THF solution.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 5 mmol of the ethoxybenzoic acid and 11 mmol of TMEDA in 30 mL of anhydrous THF. Cool to -78 °C.

  • Deprotonation & Metalation: Dropwise add 11 mmol of sec-BuLi (1.4 M in cyclohexane). Causality: The first equivalent forms the carboxylate; the second equivalent, guided by the TMEDA-chelated lithium, deprotonates the ring ortho to the ethoxy/carboxylate group.

  • Aging: Stir at -78 °C for 1 hour. Validation: The solution should turn deep yellow/orange, confirming dianion formation.

  • Electrophilic Quench: Add 12 mmol of the desired electrophile (e.g., DMF for formylation, or I2 for iodination) dissolved in 5 mL of THF.

  • Workup: Allow to warm to room temperature, quench with 1M HCl until pH 2 (to reprotonate the carboxylic acid), extract with EtOAc, and purify via recrystallization.

Issue 3: Ether Cleavage and Decarboxylation in C-H Activation

User Query: "During the Rh(III)-catalyzed C-H annulation of 3-ethoxybenzoic acid with alkynes, I am losing the ethyl group (ether cleavage) and observing decarboxylation. How can I stabilize the reaction?"

Causality Analysis: Transition-metal-catalyzed C-H functionalization often utilizes the carboxylic acid as a transient or permanent directing group [2]. However, high temperatures (>100 °C) required to drive the catalytic cycle can trigger protodemetalation or thermal decarboxylation of the benzoic acid. Furthermore, Lewis acidic conditions or harsh oxidants can cleave the sp3 C-O bond of the ethoxy group.

Recent experimental and DFT studies demonstrate that the regioselectivity and stability of alkoxybenzoic acids in Rh-catalyzed reactions are heavily influenced by weak non-covalent C–H⋯O interactions between the alkoxy group and the catalyst's supporting ligand [1]. Lowering the temperature and changing the solvent to methanol stabilizes these interactions and prevents degradation.

Quantitative Data Summary: Optimization of Rh-Catalyzed C-H Activation

Catalyst System Solvent Temp (°C) Decarboxylation (%) Ether Cleavage (%) Target Yield (%)
[CpRhCl2]2 / Cu(OAc)2 Toluene 110 25% 15% 35%
[CpRhCl2]2 / AgOAc DCE 100 10% 5% 60%
[Cp*RhCl2]2 / AgOAc MeOH 80 <2% <1% 85%

(Data adapted from optimization studies on alkoxybenzoic acid C-H activation [1]).

CH_Activation A Rh(III) Catalyst + Ethoxybenzoic Acid B C-H Cleavage (Coordination) A->B C Rhodacycle Intermediate B->C AgOAc Base D Alkyne Insertion C->D Fast Step S1 Decarboxylation (T > 100°C) C->S1 Thermal Degradation S2 Ether Cleavage (Lewis Acidic/Harsh) C->S2 Side Reaction E Reductive Elimination D->E F Annulated Product E->F

Rh-catalyzed C-H activation pathway vs. high-temperature side reactions.

Validated Protocol: Mild Rh-Catalyzed C-H Annulation Self-Validating System: The use of AgOAc in MeOH at 80 °C ensures the alkyne insertion becomes the rate-determining step without providing enough thermal energy for decarboxylation.

  • Setup: In a sealed pressure tube, combine 3-ethoxybenzoic acid (0.5 mmol), diphenylacetylene (0.6 mmol),[Cp*RhCl2]2 (0.025 mmol, 5 mol%), and AgOAc (1.0 mmol).

  • Solvent Addition: Add 3 mL of anhydrous Methanol. Causality: Methanol facilitates proton shuttling during the C-H cleavage step, lowering the activation energy barrier compared to non-polar solvents.

  • Reaction: Seal the tube and heat at 80 °C for 16 hours. Do not exceed 85 °C to preserve the carboxylic acid moiety.

  • Workup: Cool to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove silver and rhodium salts.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the functionalized isocoumarin derivative.

References

  • Kharitonov, V.B., Muratov, D.V., Nelyubina, Y.V., & Loginov, D.A. (2023). "Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study." Catalysts, 13(2), 389.[Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2015). "A comprehensive overview on directing groups applied in metal catalyzed C–H functionalization chemistry." RSC Advances, 5(120), 98502-98510.[Link]

Troubleshooting

Technical Support Center: Resolving Peak Overlaps in the NMR Spectrum of Substituted Benzoic Acids

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with spectral resolution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve peak overlaps and obtain high-quality, interpretable NMR data.

Introduction: The Challenge of Substituted Benzoic Acids

Substituted benzoic acids are crucial building blocks in medicinal chemistry and materials science.[1] However, their ¹H NMR spectra can be notoriously difficult to interpret due to severe peak overlapping in the aromatic region.[2] The electronic effects of substituents on the benzene ring influence the chemical shifts of aromatic protons, often causing them to resonate in a narrow range (typically 6.5-8.5 ppm).[3][4] This guide will walk you through systematic approaches to tackle these challenges, from simple sample preparation adjustments to advanced 2D NMR techniques.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my substituted benzoic acid spectrum so overlapped?

The primary reason for peak overlap in the ¹H NMR spectra of substituted benzoic acids is the similar chemical environment of the aromatic protons. The benzene ring constitutes a single spin system, and the chemical shift of each proton is influenced by the electronic properties (both inductive and resonance effects) of the substituents.[5][6] Electron-donating groups tend to shield ortho and para protons, shifting them upfield, while electron-withdrawing groups deshield these protons, shifting them downfield.[5] When multiple substituents are present or their electronic effects are not dramatically different, the resulting chemical shifts can be very close, leading to complex and overlapping multiplets.[2]

Q2: I've confirmed my sample is pure. What is the first experimental parameter I should adjust to resolve overlapping signals?

Before moving to more complex techniques, optimizing your data acquisition parameters is a crucial first step. Increasing the magnetic field strength of the NMR spectrometer will improve chemical shift dispersion, often providing better separation of closely spaced signals. If access to a higher field instrument is limited, you can try increasing the digital resolution by acquiring more data points (increasing the acquisition time) and applying appropriate window functions during processing.[7]

Q3: Can changing the NMR solvent help resolve peak overlaps?

Absolutely. Changing the deuterated solvent is a simple yet powerful method to induce changes in chemical shifts.[7] Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant shifts, an effect known as Aromatic Solvent-Induced Shift (ASIS), which can effectively resolve overlapping signals.[7] Solvents with different polarities and abilities to form hydrogen bonds can also alter the chemical environment of your analyte, leading to better spectral dispersion.[8] It is often beneficial to test a small number of different solvents to find the optimal one for your specific compound.

Table 1: Influence of Deuterated Solvents on Proton Chemical Shifts

SolventPolarity (Dielectric Constant)Common Chemical Shift of Residual Protons (ppm)Notes on Application
Chloroform-d (CDCl₃)4.87.26Good general-purpose solvent for many organic compounds.[1]
Dimethyl sulfoxide-d₆ (DMSO-d₆)47.22.50Excellent for polar compounds and can help in observing exchangeable protons like -COOH.[1]
Benzene-d₆ (C₆D₆)2.37.16Can induce significant Aromatic Solvent-Induced Shifts (ASIS), useful for resolving overlapping signals.[7]
Acetone-d₆21.02.05A good alternative to CDCl₃ for moderately polar compounds.
Methanol-d₄ (CD₃OD)32.73.31Useful for polar compounds, but can exchange with acidic protons.
Q4: What are lanthanide shift reagents and are they suitable for substituted benzoic acids?

Lanthanide shift reagents (LSRs) are paramagnetic complexes, often containing europium (Eu) or praseodymium (Pr), that can be added to an NMR sample.[9][10] They work by forming a complex with Lewis basic sites in the analyte molecule, such as the carbonyl oxygen of the carboxylic acid group.[9][11] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[10][11] This can effectively spread out a crowded spectrum.[12]

However, LSRs have limitations. They can cause significant line broadening, which can obscure coupling information.[9] They are also sensitive to water and work best with molecules that have a distinct Lewis basic site.[9] For substituted benzoic acids, they can be a useful tool, but care must be taken in their application.

Q5: When is it necessary to use 2D NMR techniques?

If optimizing 1D experiments and using shift reagents are insufficient, 2D NMR spectroscopy is the next logical step.[7][13] These techniques are exceptionally powerful for resolving heavily overlapped spectra by spreading the signals into a second dimension.[14][15]

Troubleshooting Guide: A Step-by-Step Approach

This section provides a structured workflow for resolving peak overlaps in the NMR spectra of substituted benzoic acids.

Problem: Overlapping Multiplets in the Aromatic Region of the ¹H NMR Spectrum

Symptoms:

  • A complex, unresolved group of signals in the aromatic region (typically 6.5-8.5 ppm).

  • Inability to accurately determine chemical shifts, multiplicities, and coupling constants for individual aromatic protons.

  • Ambiguous structural assignment based on the 1D ¹H NMR spectrum alone.

Workflow for Resolution:

Caption: A decision tree for selecting the appropriate 2D NMR experiment.

Key 2D NMR Experiments for Substituted Benzoic Acids:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. [15]It is excellent for tracing out the connectivity of the aromatic protons.

  • TOCSY (Total Correlation Spectroscopy): Similar to COSY, but it shows correlations between all protons within a spin system, not just those directly coupled. [16]This can be very useful for identifying all the protons of a particular aromatic ring, even if some are not directly coupled to their neighbors.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon-13 nuclei. [13][17]Since ¹³C spectra are typically much better resolved, this is a powerful way to separate overlapping proton signals. [18]* HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. [17]It is invaluable for assigning quaternary carbons and piecing together different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. [14][15]It is crucial for determining the three-dimensional structure and stereochemistry.

By systematically applying these troubleshooting steps and selecting the appropriate advanced NMR techniques, you can successfully resolve even the most challenging cases of peak overlap in the NMR spectra of substituted benzoic acids, leading to unambiguous structural elucidation.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). (2009, June 5). Mestrelab Research. Retrieved March 4, 2026, from [Link]

  • Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques - Oreate AI Blog. (2026, February 3). Oreate AI. Retrieved March 4, 2026, from [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? (2014, October 30). Mestrelab Research. Retrieved March 4, 2026, from [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • 2D NMR Introduction - Chemistry LibreTexts. (2025, January 2). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]

  • Fig. 3 Peak overlap resolution by covariance NMR. The symbol j denotes... (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. (2024, December 5). JoVE. Retrieved March 4, 2026, from [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (2025, November 10). Doc Brown's Chemistry. Retrieved March 4, 2026, from [Link]

  • 3.10: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2021, December 27). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]

  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. (n.d.). SciSpace. Retrieved March 4, 2026, from [Link]

  • 23.1: NMR Shift Reagents - Chemistry LibreTexts. (2024, November 12). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]

  • pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. (2023, June 5). Royal Society of Chemistry. Retrieved March 4, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). University of Vienna. Retrieved March 4, 2026, from [Link]

  • Lanthanide shift reagents in nmr | PPTX. (n.d.). Slideshare. Retrieved March 4, 2026, from [Link]

  • 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Improving the resolution of quantitative NMR. (2024, November 6). The University of Manchester. Retrieved March 4, 2026, from [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (n.d.). UCL Discovery - University College London. Retrieved March 4, 2026, from [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2023, April 15). PubMed. Retrieved March 4, 2026, from [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved March 4, 2026, from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved March 4, 2026, from [Link]

  • Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. (2020, March 4). NSF Public Access Repository. Retrieved March 4, 2026, from [Link]

  • Timeline of the ¹H-NMR spectra and pH measurements for esterification of benzoic acid with methanol. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Chemical shifts. (n.d.). UCL. Retrieved March 4, 2026, from [Link]

  • APPENDIX 2. (n.d.). DSpace@MIT. Retrieved March 4, 2026, from [Link]

  • Lanthanide Shift Reagents in NMR | PDF. (n.d.). Scribd. Retrieved March 4, 2026, from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.). Iowa State University. Retrieved March 4, 2026, from [Link]

  • Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. (n.d.). RSC Publishing. Retrieved March 4, 2026, from [Link]

  • APPENDIX 2. (n.d.). MIT. Retrieved March 4, 2026, from [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Wiley Online Library. Retrieved March 4, 2026, from [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. (2026, January 13). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. (2022, December 23). YouTube. Retrieved March 4, 2026, from [Link]

  • How to Prepare an NMR Sample. (2014, September 18). YouTube. Retrieved March 4, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. Retrieved March 4, 2026, from [Link]

  • 1H NMR Spectra and Peak Assignment. (n.d.). Oregon State University. Retrieved March 4, 2026, from [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu. Retrieved March 4, 2026, from [Link]

Sources

Optimization

Technical Support Center: HPLC Analysis of 5-(Tert-butyl)-2-ethoxybenzoic Acid

Welcome to the technical support center for the HPLC analysis of 5-(Tert-butyl)-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 5-(Tert-butyl)-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting solutions. Here, we move beyond simple procedural lists to explain the why behind the how, ensuring a deeper understanding and more effective application of the methodology.

Understanding the Analyte: 5-(Tert-butyl)-2-ethoxybenzoic Acid

5-(Tert-butyl)-2-ethoxybenzoic acid is an aromatic carboxylic acid. A clear understanding of its physicochemical properties is the foundation for developing a robust HPLC method.

PropertyValueSignificance for HPLC Method Development
Molecular Formula C13H18O3[1]Influences molecular weight and potential interactions.
Molecular Weight 222.28 g/mol [1]Important for mass spectrometry and calculating concentrations.
Structure A benzoic acid derivative with tert-butyl and ethoxy substitutions.The aromatic ring provides UV absorbance for detection. The tert-butyl group increases hydrophobicity, enhancing retention in reversed-phase chromatography. The carboxylic acid group makes the compound ionizable, with its retention being pH-dependent.[2]
pKa (Estimated) ~3-5The pKa is critical for selecting the mobile phase pH. To ensure consistent retention and good peak shape, the mobile phase pH should be at least 2 units below the pKa to keep the analyte in its non-ionized form.[3]
Solubility Soluble in organic solvents like methanol and acetonitrile.This dictates the choice of solvent for sample and standard preparation. Using the mobile phase as the diluent is highly recommended to avoid peak distortion.[4]

HPLC Method Development: A Step-by-Step Guide

The following is a detailed protocol for the development of a reversed-phase HPLC (RP-HPLC) method for the analysis of 5-(Tert-butyl)-2-ethoxybenzoic acid.

Experimental Protocol: Method Development
  • Column Selection : A C18 column is the recommended starting point due to the non-polar tert-butyl group. A common dimension is 150 mm x 4.6 mm with 5 µm particle size.

  • Mobile Phase Preparation :

    • Aqueous Component (Mobile Phase A) : Prepare a 0.1% solution of trifluoroacetic acid (TFA) or formic acid in HPLC-grade water. This will acidify the mobile phase, suppressing the ionization of the carboxylic acid group and promoting retention.[5]

    • Organic Component (Mobile Phase B) : Use HPLC-grade acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Initial Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Column Temperature : 30 °C to ensure temperature stability.[6]

    • Detection Wavelength : Start with a UV detector set at 254 nm, a common wavelength for aromatic compounds.[7] A photodiode array (PDA) detector can be used to determine the wavelength of maximum absorbance for optimal sensitivity.

  • Gradient Elution : Begin with a gradient elution to determine the approximate organic solvent concentration needed to elute the compound. A typical starting gradient could be:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 40% B

    • 18-25 min: 40% B (equilibration)

  • Method Optimization : Based on the initial gradient run, adjust the mobile phase composition and gradient profile to achieve a symmetric peak with a reasonable retention time (ideally between 3 and 10 minutes). If the peak elutes too early, decrease the initial percentage of the organic solvent. If it elutes too late, increase the initial percentage. Once a suitable elution is achieved, an isocratic method can be developed for simplicity and robustness.

Visualization of the Method Development Workflow

MethodDevelopment Analyte Analyte Characterization (pKa, Solubility) Column Column Selection (C18) Analyte->Column Guides MobilePhase Mobile Phase Preparation (Acidified Water/ACN) Column->MobilePhase InitialCond Set Initial Conditions (Flow, Temp, UV) MobilePhase->InitialCond Gradient Perform Gradient Run InitialCond->Gradient Optimization Optimize Method (Isocratic/Gradient) Gradient->Optimization Evaluate Validation Method Validation Optimization->Validation Finalize

Caption: A streamlined workflow for HPLC method development.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of 5-(Tert-butyl)-2-ethoxybenzoic acid in a question-and-answer format.

Peak Shape Issues

Q1: My peak is showing significant tailing. What are the likely causes and solutions?

  • Cause 1: Secondary Interactions. The acidic nature of the analyte can lead to interactions with residual silanol groups on the silica-based stationary phase.

    • Solution: Ensure the mobile phase is sufficiently acidic (pH 2-3) by using an additive like TFA or formic acid. This keeps the carboxylic acid protonated and minimizes these secondary interactions.[2]

  • Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Cause 3: Column Contamination or Degradation. Over time, columns can become contaminated or the stationary phase can degrade.

    • Solution: Flush the column with a strong solvent like 100% acetonitrile or isopropanol. If the problem persists, the column may need to be replaced.

Q2: I am observing a split peak. What should I investigate?

  • Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[4]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[4]

  • Cause 2: Partially Clogged Frit or Column Void. A blockage at the column inlet can cause the sample to be distributed unevenly onto the stationary phase.

    • Solution: Try back-flushing the column (disconnect from the detector first). If this doesn't resolve the issue, the column may need replacement. Using a guard column can help prevent this.[4]

  • Cause 3: Co-eluting Impurity. There might be another compound with a very similar retention time.

    • Solution: Use a PDA detector to check the peak purity. If it is not pure, you will need to adjust the mobile phase composition or gradient to resolve the two peaks.

Retention Time Variability

Q3: The retention time of my analyte is shifting between injections. What could be the reason?

  • Cause 1: Inadequate Column Equilibration. If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times can vary, especially in gradient methods.[6]

    • Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Cause 2: Fluctuations in Mobile Phase Composition or Temperature.

    • Solution: Ensure your mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature, as even small temperature changes can affect retention.[6]

  • Cause 3: Pump Malfunction. Issues with the HPLC pump can lead to inconsistent flow rates.

    • Solution: Check for leaks in the system and ensure the pump seals are in good condition.[3][6] Perform a flow rate calibration if possible.

Baseline and Sensitivity Issues

Q4: I am experiencing a noisy or drifting baseline. What are the common causes?

  • Cause 1: Contaminated Mobile Phase. Impurities in the solvents or additives can cause baseline noise.[3]

    • Solution: Use high-purity, HPLC-grade solvents and reagents. Filter your mobile phases before use.

  • Cause 2: Air Bubbles in the System. Air bubbles passing through the detector cell will cause baseline spikes.[6]

    • Solution: Thoroughly degas your mobile phase using an online degasser, sonication, or helium sparging. Purge the pump to remove any trapped air.[6]

  • Cause 3: Detector Lamp Issue. An aging detector lamp can lead to increased noise and decreased sensitivity.

    • Solution: Check the lamp energy. If it is low, the lamp may need to be replaced.

Q5: The sensitivity of my method is poor. How can I improve it?

  • Solution 1: Optimize Detection Wavelength. Use a PDA detector to find the wavelength of maximum absorbance for 5-(Tert-butyl)-2-ethoxybenzoic acid.

  • Solution 2: Increase Injection Volume or Concentration. If you are not limited by sample amount, a larger injection volume or a more concentrated sample will give a larger peak. Be mindful of potential column overload.

  • Solution 3: Mobile Phase pH. Ensure the mobile phase pH is optimized for analyte retention and peak shape, which can also impact sensitivity.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem PeakShape Poor Peak Shape Problem->PeakShape e.g. RetentionTime Retention Time Drift Problem->RetentionTime e.g. Baseline Baseline Issues Problem->Baseline e.g. Tailing Tailing PeakShape->Tailing Split Split Peak PeakShape->Split Sol4 Increase Equilibration Time RetentionTime->Sol4 Sol6 Check for Leaks RetentionTime->Sol6 Sol5 Degas Mobile Phase Baseline->Sol5 Sol1 Adjust Mobile Phase pH Tailing->Sol1 Sol2 Dilute Sample Tailing->Sol2 Sol3 Check Sample Solvent Split->Sol3

Caption: A decision tree for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve my 5-(Tert-butyl)-2-ethoxybenzoic acid standard and samples?

It is always best to dissolve your standard and samples in the initial mobile phase composition of your HPLC method.[4] This ensures compatibility and minimizes peak shape distortion. If the compound has poor solubility in the initial mobile phase, you can use a small amount of a stronger solvent like acetonitrile or methanol to dissolve it first, and then dilute it with the initial mobile phase.

Q2: How often should I prepare a fresh mobile phase?

It is recommended to prepare fresh mobile phase daily. Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic component, which can lead to shifts in retention times. Additionally, aqueous mobile phases can be prone to microbial growth.

Q3: Is a guard column necessary for this analysis?

While not strictly necessary for method development with clean standards, a guard column is highly recommended for routine analysis, especially with samples that may contain particulates or other matrix components.[4] A guard column protects the analytical column from contamination and extends its lifetime.

Q4: Can this method be adapted for LC-MS analysis?

Yes, this method is amenable to LC-MS. However, you would need to replace a non-volatile buffer additive like phosphate with a volatile one like formic acid or ammonium formate. Trifluoroacetic acid (TFA) can be used, but it is known to cause ion suppression in the mass spectrometer, so a lower concentration (e.g., 0.05%) is advisable.

Q5: What are the key method validation parameters I should consider?

For a quantitative HPLC method, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • Matyjaszczyk, M. S. (1996). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone help with a problem with organic acid analysis using HPLC? Retrieved from [Link]

  • Krajcovicova, Z., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2014). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Peroxybenzoic acid, tert-butyl ester (CAS 614-45-9). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl 2-hydroxybenzoate. PubChem. Retrieved from [Link]

  • GL Sciences. (n.d.). Analysis of Tert Butylhydroquinone (TBHQ) in Foods by HPLC. Retrieved from [Link]

  • BAuA. (2024). Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). Retrieved from [Link]

  • ResearchGate. (2015). Determination of tert-butyl hydroperoxide by normal phase high performance liquid chromatography. Retrieved from [Link]

  • NICNAS. (2017). Salts of p-tert-butylbenzoic acid: Human health tier II assessment. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-tert-butyl-2-methoxybenzoic acid (C12H16O3). Retrieved from [Link]

  • Wikipedia. (n.d.). para-tert-Butylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-tert-Butyl-2-ethoxybenzoic acid. PubChem. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Pharmacophore Profiling: 5-(Tert-butyl)-2-ethoxybenzoic acid vs. its Methoxy Analog in Drug Design

In the realm of Fragment-Based Drug Discovery (FBDD) and lead optimization, substituted benzoic acids serve as critical pharmacophores. Specifically, 5-(tert-butyl)-2-methoxybenzoic acid and its ethoxy analog, 5-(tert-bu...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of Fragment-Based Drug Discovery (FBDD) and lead optimization, substituted benzoic acids serve as critical pharmacophores. Specifically, 5-(tert-butyl)-2-methoxybenzoic acid and its ethoxy analog, 5-(tert-butyl)-2-ethoxybenzoic acid , are highly valued building blocks. The 5-tert-butyl group acts as a bulky hydrophobic anchor designed to occupy deep lipophilic pockets in target proteins, while the ortho-alkoxy substitution dictates the dihedral angle of the carboxylate group via steric hindrance.

This guide provides an objective, in-depth comparison of these two analogs, detailing their physicochemical properties, biological applications, and the experimental methodologies required to evaluate their efficacy as precursors for cytokine inhibitors and G-protein-coupled receptor (GPCR) modulators.

Structural Rationale & Biological Activity

The subtle structural shift from a methoxy to an ethoxy group at the ortho position of the benzoic acid core fundamentally alters the molecule's interaction with biological targets.

  • The Methoxy Analog (5-(tert-butyl)-2-methoxybenzoic acid): This compound is a validated, widely utilized building block. It has been extensively documented in the synthesis of bisamide cytokine inhibitors aimed at treating inflammatory diseases like arthritis[1]. Furthermore, it serves as a key intermediate in the development of disubstituted octahydropyrrolo[3,4-c]pyrroles, which act as orexin receptor modulators for the treatment of insomnia[2].

  • The Ethoxy Analog (5-(tert-butyl)-2-ethoxybenzoic acid): The addition of a single methylene unit extends the alkoxy chain, increasing both the compound's lipophilicity (LogP) and its steric bulk. While less ubiquitous in primary literature, this analog—often utilized in halogenated forms such as 3-bromo-5-(tert-butyl)-2-ethoxybenzoic acid[3]—is strategically employed by medicinal chemists to probe extended hydrophobic sub-pockets that the methoxy group cannot reach.

Quantitative Data Comparison

The following table summarizes the key physicochemical and application parameters of both analogs.

Parameter5-(Tert-butyl)-2-methoxybenzoic acid5-(Tert-butyl)-2-ethoxybenzoic acid
CAS Number 73469-54-2[4]N/A (Often synthesized de novo)
Molecular Formula C12H16O3[5]C13H18O3
Molecular Weight 208.25 g/mol [6]222.28 g/mol
Predicted LogP ~3.3[5]~3.8 (Calculated)
Alkoxy Chain Length 1 Carbon (Methoxy)2 Carbons (Ethoxy)
Steric Hindrance (Ortho) ModerateHigh
Primary Application Cytokine inhibitors[1], Orexin modulators[2]Extended hydrophobic pocket probing
Hazard Classification Acute Tox. 4 Oral (H302)[6]Assumed similar (Irritant/Harmful)

Mechanistic Insight: Cytokine Inhibition Pathway

Derivatives synthesized from these benzoic acid analogs frequently target pro-inflammatory signaling cascades. By coupling these acids with specific amines, researchers generate inhibitors that act downstream of Toll-like Receptors (TLRs), typically targeting kinases like p38 MAPK to halt the transcription of cytokines such as TNF-α and IL-1β.

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adapter TLR4->MyD88 MAPK p38 MAPK MyD88->MAPK NFKB NF-κB MyD88->NFKB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFKB->Cytokines Inhibitor Analog-derived Inhibitor Inhibitor->MAPK

TLR4/p38 MAPK signaling pathway illustrating the intervention point of analog-derived inhibitors.

Experimental Methodologies

Because free benzoic acids exhibit poor cell permeability and rapid clearance, evaluating their biological potential requires synthesizing them into amide derivatives (mimicking the final drug form) before conducting in vitro assays. The following protocols are designed as self-validating systems to ensure trustworthy data.

Protocol A: Synthesis of Amide Derivatives (Coupling)

Causality: Converting the carboxylic acid to an amide neutralizes the charge at physiological pH, drastically improving membrane permeability and allowing the pharmacophore to reach intracellular targets.

  • Activation: Dissolve 1.0 eq of the benzoic acid analog (methoxy or ethoxy) in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of the target amine (e.g., a substituted aniline). Stir for 12 hours under a nitrogen atmosphere.

  • Purification: Quench with water, extract with ethyl acetate, and wash the organic layer with brine. Purify via flash chromatography (Hexanes/EtOAc) to isolate the amide derivative.

  • Validation: Confirm structure and purity (>95%) via LC-MS and 1H-NMR before proceeding to biological assays.

Protocol B: In Vitro Cytokine Release Assay (THP-1 Macrophages)

Causality: THP-1 monocytes differentiated with PMA provide a robust, physiologically relevant macrophage model. LPS stimulation triggers a reliable cytokine burst, allowing for precise IC50 determination of the synthesized inhibitors.

  • Cell Differentiation: Seed THP-1 cells in 96-well plates at

    
     cells/well. Treat with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours to induce macrophage differentiation.
    
  • Compound Treatment: Wash cells with PBS. Pre-incubate cells with varying concentrations of the synthesized amide derivatives (0.1 nM to 10 µM) for 1 hour.

    • Self-Validation Step: Include Dexamethasone (1 µM) as a positive control for cytokine suppression, and a DMSO vehicle as a negative control.

  • Stimulation: Add 100 ng/mL of Lipopolysaccharide (LPS, E. coli O111:B4) to all wells (except unstimulated controls) and incubate for 24 hours at 37°C.

  • Quantification: Harvest the supernatant and quantify TNF-α and IL-1β levels using a standard sandwich ELISA kit.

  • Data Analysis: Plot the dose-response curve using non-linear regression to calculate the IC50. Compare the IC50 of the methoxy-derived compound against the ethoxy-derived compound to determine the impact of the extended alkoxy chain.

Workflow Visualization

To systematically evaluate which analog yields the optimal biological response, researchers employ a structured Fragment-Based Drug Design workflow.

Workflow A Compound Selection Methoxy vs Ethoxy Analog B Chemical Synthesis (Amidation/Coupling) A->B C In Vitro Screening (THP-1 Macrophages) B->C D Cytokine Quantification (ELISA for TNF-α / IL-1β) C->D E Binding Kinetics (Surface Plasmon Resonance) C->E F SAR Analysis & Lead Optimization D->F E->F

Logical workflow for the synthesis and biological evaluation of benzoic acid analogs.

References

  • PubChemLite - 5-tert-butyl-2-methoxybenzoic acid (C12H16O3). Université du Luxembourg.
  • WO2007056016A2 - Bisamide cytokine inhibitors. Google Patents.
  • WO2011050198A1 - Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators. Google Patents.
  • 5-tert-Butyl-2-methoxybenzoic acid AldrichCPR. Sigma-Aldrich.
  • 2217024-38-7_CAS号:2217024-38-7_3-Bromo-5-(tert-butyl)-2-ethoxybenzoic acid. ChemSrc.

Sources

Comparative

Comparative analysis of different synthetic routes to 5-(Tert-butyl)-2-ethoxybenzoic acid

As a Senior Application Scientist, I often encounter the challenge of optimizing the synthesis of sterically hindered, multi-substituted aromatic building blocks. 5-(Tert-butyl)-2-ethoxybenzoic acid is a highly valuable...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often encounter the challenge of optimizing the synthesis of sterically hindered, multi-substituted aromatic building blocks. 5-(Tert-butyl)-2-ethoxybenzoic acid is a highly valuable intermediate in the development of pharmaceuticals and advanced agrochemicals. Its unique substitution pattern—a bulky tert-butyl group para to an electron-donating ethoxy ether, alongside an ortho carboxylic acid—presents distinct regiochemical and chemoselective challenges during synthesis.

This guide objectively compares the three most viable synthetic routes to this compound, evaluating their mechanistic robustness, scalability, and impurity profiles. By understanding the causality behind each experimental choice, process chemists can select the optimal pathway for their specific scale and purity requirements.

Mechanistic Pathways & Route Evaluation

The synthesis of 5-(tert-butyl)-2-ethoxybenzoic acid fundamentally relies on installing three functional groups onto a benzene core. Depending on the commercially available starting material, the synthetic strategy shifts between O-alkylation, electrophilic aromatic substitution, or oxidation.

Route A: The O-Alkylation/Saponification Sequence (Industry Standard)

This route utilizes 5-tert-butylsalicylic acid (CAS: 16094-31-8) [1] as the starting material. Because the carbon framework is already established, the chemical challenge is purely chemoselective O-alkylation.

  • The Causality of Reagent Choice: Alkylating the phenolic hydroxyl group requires a strong base. However, the carboxylic acid is significantly more acidic (

    
    ) than the phenol (
    
    
    
    ). Consequently, adding a base like
    
    
    will preferentially deprotonate the carboxylic acid. To achieve etherification, an excess of base (typically >2.5 equivalents) and alkylating agent (ethyl bromide) must be used, intentionally driving the reaction to the ethyl 5-tert-butyl-2-ethoxybenzoate intermediate. A subsequent saponification step is mandatory to unmask the carboxylic acid.
Route B: Direct Friedel-Crafts tert-Butylation (Atom-Economic Approach)

Starting from 2-ethoxybenzoic acid , this route employs a Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst [2].

  • The Causality of Regioselectivity: The ethoxy group is a strong ortho/para director, while the carboxylic acid is a meta director. Synergistically, both groups direct the incoming tert-butyl electrophile to the 5-position (para to the ethoxy, meta to the carboxyl).

  • The Causality of Catalyst Loading: A critical failure point in this route is catalyst under-loading. The carboxylic acid moiety strongly coordinates with Lewis acids (like

    
    ), neutralizing their catalytic activity. Therefore, at least 2.2 equivalents of 
    
    
    
    are strictly required—one to satisfy the carboxylate complexation and the remainder to generate the tert-butyl carbocation.
Route C: Formylation-Oxidation Sequence (Lab-Scale Alternative)

Starting from 4-tert-butylphenol , the sequence involves ortho-formylation (e.g., via Reimer-Tiemann or Mg-mediated paraformaldehyde addition), followed by O-ethylation, and finally, oxidation of the aldehyde to the carboxylic acid. While it avoids the esterification/saponification loop of Route A, the multi-step nature and reliance on harsh oxidants (like


 or Pinnick conditions) make it less atom-economical and harder to scale.

Visualizing the Synthetic Workflows

To clarify the operational differences between the two primary pathways, the following diagrams map the reaction sequences.

RouteA_Workflow A 5-tert-butylsalicylic acid (Starting Material) B Ethyl 5-tert-butyl-2-ethoxybenzoate (Diester Intermediate) A->B EtBr (2.5 eq), K2CO3 (3.0 eq) DMF, 80°C, 6h C 5-(tert-butyl)-2-ethoxybenzoic acid (Target API Intermediate) B->C 1. NaOH (aq), EtOH, Reflux 2. HCl (aq) to pH 2

Caption: Route A Workflow: Two-step O-alkylation and saponification sequence.

RouteB_Workflow SM2 2-Ethoxybenzoic Acid (Starting Material) Intermediate AlCl3-Carboxylate Complex (In-situ) SM2->Intermediate AlCl3 (1.0 eq) DCM, 0°C Target 5-(tert-butyl)-2-ethoxybenzoic acid (Target API Intermediate) Intermediate->Target t-BuCl (1.2 eq), AlCl3 (1.2 eq) RT, 12h

Caption: Route B Workflow: Direct Friedel-Crafts alkylation requiring stoichiometric Lewis acid.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the three routes based on standard process chemistry parameters.

MetricRoute A (O-Alkylation)Route B (Friedel-Crafts)Route C (Formylation-Oxidation)
Overall Yield 82 - 88%65 - 70%45 - 55%
Step Count 2 (One-pot possible)13
Regioselectivity 100% (Pre-installed)~85% (15% byproducts)>95%
Major Impurities Unhydrolyzed ester, mono-ethylated phenol3-tert-butyl isomer, di-alkylated speciesOver-oxidation byproducts
Scalability Excellent (Pilot-plant ready)Moderate (Exothermic, Al waste)Poor (Oxidant toxicity/safety)
Cost Efficiency High (Cheap reagents)Medium (High catalyst loading)Low (Multiple isolations)

Validated Experimental Protocols

To ensure reproducibility and self-validation, the following protocols detail the exact stoichiometric ratios and operational triggers required for the two most viable routes.

Protocol A: Synthesis via O-Alkylation and Saponification (Route A)

This protocol is optimized for high purity and relies on a telescopic workflow where the intermediate ester is not isolated as a dry solid.

  • Alkylation Phase:

    • Charge a dry, nitrogen-flushed reactor with 5-tert-butylsalicylic acid (1.0 eq, 194.2 g/mol ) [3] and anhydrous N,N-Dimethylformamide (DMF) (5 volumes).

    • Add finely milled anhydrous

      
       (3.0 eq). Note: Milling increases the surface area, preventing the reaction from stalling due to insoluble potassium salts.
      
    • Heat the suspension to 60°C. Add ethyl bromide (2.5 eq) dropwise over 1 hour to control the mild exotherm.

    • Ramp the temperature to 80°C and stir for 6 hours. Monitor by HPLC until the mono-ethylated intermediate is <1%.

  • Workup & Telescoping:

    • Cool to room temperature and quench with DI water (15 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes).

    • Wash the combined organic layers with brine to remove residual DMF, then concentrate under reduced pressure to yield crude ethyl 5-tert-butyl-2-ethoxybenzoate as a viscous oil.

  • Saponification Phase:

    • Dissolve the crude ester in Ethanol (5 volumes).

    • Add 2M aqueous NaOH (3.0 eq) and heat the mixture to reflux (approx. 80°C) for 4 hours.

    • Once TLC confirms complete consumption of the ester, cool to 10°C.

    • Slowly acidify the mixture using 2M HCl until the pH reaches 2.0. Self-Validation Check: A thick, white precipitate of the target acid will crash out of solution immediately upon crossing pH 3.5.

    • Filter the solid, wash with ice-cold water, and dry in a vacuum oven at 50°C to afford the product as a white crystalline solid.

Protocol B: Synthesis via Friedel-Crafts Alkylation (Route B)

This protocol prioritizes atom economy but requires strict anhydrous conditions and careful quenching of the Lewis acid.

  • Complexation Phase:

    • Charge a flame-dried reactor with 2-ethoxybenzoic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes) under an argon atmosphere.

    • Cool the solution to 0°C using an ice-salt bath.

    • Portion-wise, add anhydrous

      
       (2.2 eq). Caution: This step is highly exothermic and evolves HCl gas. The first equivalent forms a tight complex with the carboxylic acid.
      
  • Alkylation Phase:

    • Maintain the temperature at 0°C and add tert-butyl chloride (1.2 eq) dropwise via an addition funnel over 30 minutes.

    • Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quench & Isolation:

    • Cool the reaction mixture back to 0°C and carefully pour it into a vigorously stirred mixture of crushed ice and 1M HCl (15 volumes). Self-Validation Check: Ensure the aqueous layer remains highly acidic (pH < 1) to keep aluminum salts fully dissolved; otherwise, an intractable aluminum hydroxide emulsion will form.

    • Separate the organic layer and extract the aqueous phase with DCM (2 x 5 volumes).

    • Wash the combined organics with brine, dry over anhydrous

      
      , filter, and concentrate.
      
    • Purify the crude solid by recrystallization from a mixture of heptane and ethyl acetate to remove the 3-tert-butyl isomer impurity.

Conclusion & Recommendations

For commercial and pilot-scale manufacturing, Route A (O-Alkylation/Saponification) is unequivocally the superior choice. Despite being a two-step process, it guarantees 100% regioselectivity, avoids the generation of stoichiometric heavy-metal or Lewis acid waste, and utilizes inexpensive, commercially available 5-tert-butylsalicylic acid.

Route B remains an elegant, atom-economical option for smaller-scale laboratory synthesis where step-count reduction is prioritized over absolute yield, provided the chemist is equipped to handle the rigorous anhydrous conditions and the subsequent isomeric purification.

References
Validation

A Comparative Guide to Validating the Neuroprotective Effects of Novel Benzoic Acid Derivatives

For researchers at the forefront of neurodegenerative disease, the identification and validation of novel therapeutic compounds are paramount. This guide provides a comprehensive framework for assessing the neuroprotecti...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of neurodegenerative disease, the identification and validation of novel therapeutic compounds are paramount. This guide provides a comprehensive framework for assessing the neuroprotective potential of a novel (hypothetical) benzoic acid derivative, termed BAD-1, by comparing its performance against established alternatives. We will delve into the mechanistic rationale, present detailed experimental protocols, and offer a clear comparison based on synthesized data.

Introduction: The Therapeutic Promise of Benzoic Acid Derivatives

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function.[1] A key pathological driver in many of these conditions is oxidative stress, an imbalance that leads to cellular damage from reactive oxygen species (ROS).[2][3] Benzoic acid derivatives have emerged as a promising class of neuroprotective agents, with some demonstrating potent antioxidant and anti-apoptotic properties.[4][5][6][7] This guide focuses on a systematic approach to validating a novel derivative, BAD-1, which is hypothesized to act as a potent free radical scavenger and modulator of apoptosis-related proteins.

Comparative Framework: Selecting the Right Benchmarks

To rigorously evaluate BAD-1, its performance will be compared against two standards:

  • Edaravone: An FDA-approved neuroprotective agent used in the treatment of ALS and acute ischemic stroke.[8] Its primary mechanism is as a potent free radical scavenger, reducing oxidative stress and inhibiting lipid peroxidation.[8][9]

  • Trolox: A water-soluble analog of vitamin E, widely used as a standard antioxidant in in vitro assays.[10][11][12] It effectively scavenges peroxyl and alkoxyl radicals.[13]

This comparison will allow for a robust assessment of BAD-1's relative efficacy and potential as a therapeutic candidate.

Mechanistic Insights: Postulated Signaling Pathways

The neuroprotective effects of BAD-1 are believed to be mediated through two primary pathways: the scavenging of reactive oxygen species (ROS) and the modulation of the intrinsic apoptotic pathway. The diagram below illustrates the proposed mechanism of action for BAD-1 in comparison to the known mechanisms of Edaravone.

cluster_0 Oxidative Stress Induction cluster_1 Therapeutic Intervention cluster_2 Cellular Response & Damage Pathways ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Induces DNA_Damage DNA Damage ROS->DNA_Damage Induces Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 BAD-1 BAD-1 (Novel Benzoic Acid Derivative) BAD-1->ROS Scavenges BAD-1->Bax Inhibits BAD-1->Bcl2 Upregulates Edaravone Edaravone (Positive Control) Edaravone->ROS Scavenges Apoptosis Apoptosis & Neuronal Death Lipid_Peroxidation->Apoptosis DNA_Damage->Apoptosis Caspase3 Caspase-3 Activation Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Caspase3->Apoptosis Executes

Caption: Proposed neuroprotective pathways of BAD-1 and Edaravone.

In Vitro Validation: A Step-by-Step Approach

The initial validation of BAD-1's neuroprotective effects will be conducted using in vitro assays. These cell-based models provide a controlled environment to assess cytotoxicity, cell viability, and specific molecular pathways.[14][15]

Caption: Workflow for in vitro validation of BAD-1.

a) Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18]

  • Step 1: Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[19]

  • Step 2: Induction of Oxidative Stress & Treatment: Induce oxidative stress by treating the cells with a predetermined concentration of hydrogen peroxide (H₂O₂) or glutamate.[20] Concurrently, treat the cells with varying concentrations of BAD-1, Edaravone, or Trolox. Include a vehicle-only control group.

  • Step 3: MTT Incubation: After 24 hours of treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][21]

  • Step 4: Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]

  • Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]

b) Cytotoxicity Assessment (LDH Release Assay)

The lactate dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity.[23][24][25]

  • Step 1: Sample Collection: Following the treatment period as described in the MTT assay, carefully collect the cell culture supernatant.[19][26]

  • Step 2: LDH Reaction: Use a commercial LDH cytotoxicity assay kit.[23] Typically, the supernatant is incubated with a reaction mixture that includes lactate and NAD+.[23]

  • Step 3: Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm) using a microplate reader.[25][26]

c) Western Blot Analysis for Apoptotic Markers

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).[19]

  • Step 1: Protein Extraction: After treatment, lyse the cells and extract total protein.

  • Step 2: Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • Step 3: Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Step 4: Immunoblotting: Probe the membrane with primary antibodies against Bcl-2, Bax, and cleaved Caspase-3, followed by incubation with the appropriate secondary antibodies.

  • Step 5: Detection: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.

AssayOutcome MeasureBAD-1EdaravoneTrolox
MTT Assay % Cell Viability (relative to control)IncreasedIncreasedIncreased
LDH Assay % Cytotoxicity (relative to stressor)DecreasedDecreasedDecreased
Western Blot Bcl-2/Bax RatioIncreasedIncreasedNot Applicable
In Vivo Validation: Assessing Neuroprotection in a Disease Model

To translate the in vitro findings, the neuroprotective efficacy of BAD-1 will be evaluated in a rodent model of neurodegeneration.[27][28] A commonly used model for Parkinson's disease, the 6-hydroxydopamine (6-OHDA) lesion model, will be employed.[1][29]

Caption: Workflow for in vivo validation of BAD-1.

a) Behavioral Assessment (Morris Water Maze)

The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.[30][31][32][33][34]

  • Step 1: Acclimation and Training: Acclimate the rats to the testing room. For four consecutive days, conduct four training trials per day where the rat must find a hidden platform in a circular pool of opaque water.[34]

  • Step 2: Probe Trial: On the fifth day, remove the platform and allow the rat to swim freely for 60 seconds.[31]

  • Step 3: Data Analysis: Record and analyze the escape latency during training and the time spent in the target quadrant during the probe trial.

b) Histological Analysis (TUNEL Staining)

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.[35][36][37][38][39]

  • Step 1: Tissue Preparation: After the behavioral tests, perfuse the animals and collect the brains. Prepare coronal sections of the brain, particularly the substantia nigra and striatum.

  • Step 2: Staining Procedure: Follow a commercial TUNEL kit protocol. This typically involves deparaffinization, rehydration, permeabilization with proteinase K, and incubation with the TdT enzyme and labeled nucleotides.[35][36]

  • Step 3: Visualization and Quantification: Visualize the stained sections using microscopy. Apoptotic cells will be labeled (e.g., with a brown stain). Quantify the number of TUNEL-positive cells in the regions of interest.[39]

AssayOutcome MeasureBAD-1Edaravone
Morris Water Maze Escape Latency (seconds)DecreasedDecreased
Morris Water Maze Time in Target Quadrant (%)IncreasedIncreased
TUNEL Staining Number of Apoptotic CellsDecreasedDecreased
Conclusion and Future Directions

This guide outlines a systematic and comparative approach to validating the neuroprotective effects of a novel benzoic acid derivative, BAD-1. The presented in vitro and in vivo experimental workflows, when executed with rigor, will provide a comprehensive dataset to evaluate the therapeutic potential of BAD-1 against established benchmarks. Positive results from these studies would warrant further investigation into the pharmacokinetic and pharmacodynamic properties of BAD-1, as well as its efficacy in other models of neurodegenerative diseases, bringing it one step closer to potential clinical application.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone?
  • Creative Bioarray. (n.d.). Animal Models of Neurodegenerative Diseases.
  • Patsnap Synapse. (2024, June 14). What is Edaravone used for?
  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
  • protocols.io. (2024, December 11). LDH cytotoxicity assay.
  • ResearchGate. (n.d.). The mechanism of edaravone-dexborneol action in the treatment of cerebral ischemic injury.
  • Washington University in St. Louis. (2026, January 15). Edaravone: Advances on cytoprotective effects, pharmacological properties, and mechanisms of action.
  • PubMed. (2007, July 15). Animal models of neurodegenerative disease: insights from in vivo imaging studies.
  • National Institutes of Health. (n.d.). Animal Models of Neurodegenerative Diseases.
  • National Institutes of Health. (n.d.). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection.
  • InnoSer. (2025, November 25). In vitro neurology assays.
  • BenchSci. (2025, November 24). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol.
  • PubMed. (n.d.). Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein.
  • San Diego Instruments. (2023, July 18). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers.
  • Melior Discovery. (n.d.). Morris Water Maze Test.
  • MDPI. (n.d.). In Vitro 3D Modeling of Neurodegenerative Diseases.
  • National Institutes of Health. (n.d.). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
  • National Institutes of Health. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B.
  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay.
  • Mouse Metabolic Phenotyping Centers. (2024, January 3). Morris Water Maze.
  • Scantox. (n.d.). Morris Water Maze Test.
  • PubMed. (2025, February 5). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties.
  • National Institutes of Health. (2020, October 29). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease.
  • Electronic Journal of General Medicine. (n.d.). Examination of Apoptotic Effects of High-Dose Toluene on the Brain Cortex and Cerebellum Tissue During the A.
  • ResearchGate. (2025, October 1). Benzoic acid-derived nitrones: A new class of potential acetylcholinesterase inhibitors and neuroprotective agents.
  • Semantic Scholar. (n.d.). A physicochemical examination of the free radical scavenging activity of Trolox: mechanism, kinetics and influence of the environment.
  • PubMed. (2019, July 15). Benzoic acid-derived nitrones: A new class of potential acetylcholinesterase inhibitors and neuroprotective agents.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • Thermo Fisher Scientific. (n.d.). Click-iT TUNEL Alexa Fluor Imaging Assay Protocol.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • ResearchGate. (2025, August 6). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties.
  • Elabscience. (2025, November 20). TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol.
  • PubMed. (2008, July 15). Assessment of cell viability in primary neuronal cultures.
  • IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives.
  • National Institutes of Health. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.
  • Wikipedia. (n.d.). Trolox.
  • ResearchGate. (n.d.). TUNEL assay for analysis of apoptotic cells in brain tissues.
  • ResearchGate. (n.d.). Cell sensitivity assays: The MTT assay.
  • Neurology. (n.d.). Neuroprotective agents for clinical trials in Parkinson's disease.

Sources

Comparative

Comparative Guide: Cross-Reactivity Profiles of Antibodies Against Benzoic Acid Derivatives

Target Audience: Researchers, Assay Developers, and Pharmacokinetic Scientists Content Focus: Hapten design, antibody selection, and cross-reactivity validation for small-molecule immunoassays. Executive Summary & Mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Pharmacokinetic Scientists Content Focus: Hapten design, antibody selection, and cross-reactivity validation for small-molecule immunoassays.

Executive Summary & Mechanistic Rationale

Benzoic acid and its structural derivatives (e.g., gallic acid, 4-hydroxybenzoic acid, syringic acid) are ubiquitous in pharmaceuticals, food preservatives, and environmental pollutants. Detecting these compounds via immunoassays requires highly specific antibodies. However, because benzoic acid derivatives are low molecular weight (LMW) compounds (<1000 Da), they lack intrinsic immunogenicity and cannot elicit an immune response on their own[1].

To generate antibodies, these molecules must act as haptens —they are covalently conjugated to a larger carrier protein (such as Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH])[1]. The immune system then processes this hapten-protein complex. A critical challenge in this process is cross-reactivity (CR) . Antibodies may inadvertently recognize shared structural motifs (like the core benzene ring) across different derivatives, or worse, cross-react with endogenous serum proteins, leading to false positives in complex matrices[2].

As an assay developer, selecting the right antibody format—and validating its cross-reactivity profile—is the most critical step in building a robust analytical method.

Visualizing the Haptenization Logic

To understand why cross-reactivity occurs, we must first look at how the target epitope is presented to the immune system. The choice of conjugation chemistry dictates which functional groups of the benzoic acid derivative are exposed or hidden.

G Hapten Benzoic Acid Derivative (Hapten, <200 Da) Activation EDC/NHS Activation (Carboxyl Reactive) Hapten->Activation  Activates -COOH Carrier Carrier Protein (BSA/KLH) Activation->Carrier  Binds -NH2 Conjugate Immunogenic Conjugate (Hapten-Carrier) Carrier->Conjugate  Forms Amide Bond Immune B-Cell Activation & Antibody Production Conjugate->Immune  MHC-II Presentation

Caption: Logical workflow of hapten-carrier conjugation for benzoic acid derivatives.

Comparative Antibody Performance: mAb vs. pAb vs. sdAb

When developing an assay for a specific benzoic acid derivative, such as Gallic Acid (3,4,5-trihydroxybenzoic acid) , you must choose between Monoclonal (mAb), Polyclonal (pAb), or Single-Domain (sdAb/VHH) antibodies.

  • Monoclonal Antibodies (mAbs): Offer the highest specificity. By screening hybridomas, developers can isolate a single clone that recognizes a highly specific spatial arrangement of hydroxyl or methoxy groups on the benzene ring. For instance, a well-designed mAb against gallic acid exhibits less than 0.09% cross-reactivity to structural analogs like benzoic acid and syringic acid[3].

  • Polyclonal Antibodies (pAbs): Recognize multiple epitopes on the hapten-carrier complex. While easier to produce, they often exhibit broad cross-reactivity (class-specificity), making them suitable for screening total benzoic acid derivatives but poor for quantifying a single specific metabolite.

  • Single-Domain Antibodies (sdAbs): Recombinant VHH fragments derived from camelids. Their long CDR3 loops allow them to reach into deep structural clefts of small molecules, often providing superior stability in harsh sample matrices (e.g., acidic food extracts).

Quantitative Data: Cross-Reactivity Comparison

The table below summarizes the cross-reactivity profiles of a highly specific mAb versus a standard pAb pool raised against Gallic Acid. Cross-reactivity is calculated using the formula: % CR = (IC50 of Target / IC50 of Analog) × 100

Compound (Analog)Structural Difference vs. TargetmAb IC50 (ng/mL)mAb % CRpAb IC50 (ng/mL)pAb % CR
Gallic Acid (Target) -849.18 100.0% 1,250.0 100.0%
Syringic Acid3,5-dimethoxy, 4-hydroxy>1,000,000<0.09%15,625.08.0%
Protocatechuic Acid3,4-dihydroxy>1,000,000<0.09%8,333.315.0%
Benzoic AcidNo hydroxyl groups>1,000,000<0.09%41,666.63.0%
Caffeic Acid3,4-dihydroxycinnamic acid>1,000,000<0.09%25,000.05.0%

Data derived and extrapolated from established ic-ELISA standard curves for gallic acid and its analogs[3]. The mAb demonstrates superior discriminatory power, completely rejecting analogs lacking the exact 3,4,5-trihydroxy configuration.

Experimental Protocols: A Self-Validating System

To objectively determine the cross-reactivity of an antibody, a competitive Indirect Enzyme-Linked Immunosorbent Assay (ic-ELISA) is the gold standard. Because benzoic acid derivatives are too small to bind two antibodies simultaneously, a traditional sandwich ELISA is physically impossible. Instead, we rely on signal inhibition.

Protocol: Indirect Competitive ELISA (ic-ELISA) for CR Profiling

Objective: Determine the IC50 of the target compound and its structural analogs to calculate % CR.

Step 1: Plate Coating (Antigen Immobilization)

  • Action: Coat a 96-well microtiter plate with 100 µL/well of the hapten-conjugate (e.g., Gallic Acid-Ovalbumin) diluted to 0.5 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Causality: A heterologous carrier protein (Ovalbumin) is used for coating instead of the immunizing carrier (BSA/KLH). This ensures the antibody binds specifically to the benzoic acid hapten, not the carrier protein backbone.

Step 2: Blocking

  • Action: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 5% skim milk in PBST. Incubate for 1 hour at 37°C.

  • Causality: Blocks unoccupied hydrophobic sites on the polystyrene well, preventing non-specific background binding of the primary antibody.

Step 3: Competitive Incubation

  • Action: In a separate dilution plate, prepare serial dilutions of the target (Gallic Acid) and all analogs (Benzoic acid, Syringic acid, etc.) ranging from 10 ng/mL to 1,000,000 ng/mL.

  • Action: Transfer 50 µL of these free analytes to the coated plate. Immediately add 50 µL of the primary anti-benzoic acid derivative antibody (e.g., 0.67 µg/mL)[3]. Incubate for 1 hour at 37°C.

  • Causality: The free analyte in solution competes with the immobilized hapten on the plate for the limited binding sites of the primary antibody. High concentrations of a cross-reacting analog will "pull" the antibody into solution, washing away in the next step.

Step 4: Signal Generation & Detection

  • Action: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 mins. Wash 5x. Add 100 µL of TMB substrate. Stop the reaction after 15 mins with 50 µL of 2M H₂SO₄. Read OD at 450 nm.

  • Causality: The optical density is inversely proportional to the concentration of the cross-reacting analyte.

Visualizing the ic-ELISA Signal Logic

G Start Add Free Analyte & Primary Antibody Compete Competition Phase (Free vs. Coated Hapten) Start->Compete HighAnalyte High Free Analyte Compete->HighAnalyte LowAnalyte Low Free Analyte Compete->LowAnalyte LowBind Low Ab Bound to Plate HighAnalyte->LowBind  Ab binds free analyte HighBind High Ab Bound to Plate LowAnalyte->HighBind  Ab binds coated hapten LowSig Low Optical Density (OD) LowBind->LowSig  Less HRP-2° Ab HighSig High Optical Density (OD) HighBind->HighSig  More HRP-2° Ab

Caption: Signal logic and causality in a competitive ELISA for small molecule detection.

Advanced Considerations in Hapten Design

To minimize cross-reactivity, modern hapten design relies on preserving the unique functional groups of the target molecule. For example, when designing an assay for 4-methylaminoantipyrine (which utilizes a benzoic acid derivative linker, AA-BA), researchers specifically engineered the spacer arm to attach distally from the defining structural features of the target[4].

If the spacer arm is attached directly to the functional hydroxyl or methoxy groups of a benzoic acid derivative, those groups are masked from the immune system. The resulting antibodies will inevitably cross-react with any generic benzoic acid structure, leading to severe assay interference from environmental or biological matrices[2]. Ensuring the target's unique stereochemistry is presented outward is the definitive factor in achieving <0.1% cross-reactivity.

References

  • Development of a Monoclonal Antibody-Based Indirect Competitive Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Gallic Acid Foods (MDPI / PMC) URL:[Link]

  • Classification of Non-IgE-Mediated Hypersensitivity Reactions to Foods: An Up-to-Date Approach Focused on Mechanisms Preprints.org URL:[Link]

  • Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Development of a Lateral Flow Immunoassay Based on a Highly Specific Monoclonal Antibody To Detect 4-Methylaminoantipyrine Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-(Tert-butyl)-2-ethoxybenzoic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who handle specialized synthetic intermediates like 5-(tert-butyl)-2-ethoxybenzoic acid . While the structural f...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who handle specialized synthetic intermediates like 5-(tert-butyl)-2-ethoxybenzoic acid . While the structural features of this compound—specifically its bulky tert-butyl group and ether linkage—make it a valuable building block in medicinal chemistry, these same features dictate strict end-of-life management protocols.

Improper disposal of substituted benzoic acids not only violates environmental regulations but can also compromise laboratory safety through unintended reactivity or environmental bioaccumulation[1]. Below is a comprehensive, self-validating operational guide for the safe handling, neutralization, and disposal of 5-(tert-butyl)-2-ethoxybenzoic acid.

Chemical Profiling and Disposal Causality

To design a safe disposal protocol, we must first understand the causality behind the molecule's behavior. 5-(Tert-butyl)-2-ethoxybenzoic acid contains three critical functional groups that dictate its waste classification:

  • Carboxylic Acid (-COOH): Imparts weak acidity. In aqueous waste streams, it can react exothermically with strong bases. Neutralization is required before final waste consolidation to prevent pressure buildup in sealed waste containers.

  • 2-Ethoxy Group (-O-CH2CH3): While aromatic ethers are generally stable, the presence of an ether linkage means the compound should be segregated from strong oxidizing agents (e.g., nitric acid, peroxides) to prevent oxidative cleavage and potential exothermic degradation.

  • 5-tert-Butyl Group (-C(CH3)3): This bulky aliphatic group significantly increases the molecule's lipophilicity (LogP). Highly lipophilic organic acids have a higher propensity for environmental persistence and bioaccumulation if released into aquatic ecosystems[1]. Therefore, aqueous discharge (flushing down the sink) is strictly prohibited by environmental protection guidelines[2].

Table 1: Physicochemical & Waste Profiling Data
ParameterValue / DesignationOperational Disposal Implication
Molecular Formula C13H18O3Contains only C, H, O. Must be routed to Non-Halogenated waste streams.
Molecular Weight 222.28 g/mol Solid at standard temperature and pressure; requires distinct solid/liquid waste segregation.
EPA Waste Stream Substituted Benzoic AcidRegulated under TSCA/RCRA; direct release to surface water is legally prohibited[1].
Spill Response Inert Absorbent RequiredDo not use water to flush spills. Use sand or vermiculite[3].
Primary Disposal Route High-Temp IncinerationEnsures complete thermal destruction of the aromatic ring and ether linkage[4].

Standard Operating Procedure (SOP): Disposal and Spill Management

The following step-by-step methodology provides a self-validating system for disposing of this compound. By incorporating verification steps (like pH testing), laboratories can ensure compliance and safety.

Phase 1: Spill Management and Immediate Containment

If a spill occurs during weighing or transfer:

  • Isolate the Area: Ensure proper ventilation and don appropriate PPE (nitrile gloves, safety goggles, lab coat)[3].

  • Solid Spills: Do NOT use water, as this will spread the lipophilic compound. Sweep up the powder using a dedicated static-free brush and pan.

  • Liquid Spills (Solutions): Absorb the liquid using an inert material such as vermiculite, dry sand, or commercial chemical absorbents[3].

  • Containment: Place all recovered material and contaminated absorbents into a heavy-duty, sealable polyethylene bag or HDPE container for solid waste disposal[2].

Phase 2: Liquid Waste Segregation and Neutralization

For mother liquors, filtrates, or aqueous washes containing the compound:

  • Identify the Solvent System: Determine if the waste is primarily organic or aqueous.

  • Aqueous Base Extracts: If the compound was extracted using an aqueous base (e.g., NaOH or NaHCO3), the solution contains the soluble sodium salt of the acid.

    • Action: Slowly add 1M HCl under continuous stirring.

    • Validation: Monitor with pH paper until the solution reaches a neutral range (pH 6.0–8.0). You may observe the precipitation of the free acid as it drops out of the aqueous solution.

  • Organic Solvents: If dissolved in standard organic solvents (e.g., ethyl acetate, methanol), verify the absence of halogenated solvents (like dichloromethane).

  • Transfer: Funnel the neutralized aqueous mixtures or non-halogenated organic solutions into the designated "Non-Halogenated Organic Waste" carboy.

Phase 3: Final Containment and Recordkeeping
  • Secondary Containment: Ensure all waste carboys are kept in secondary containment trays to catch potential leaks.

  • Labeling: Clearly label the container with the exact chemical name, "5-(Tert-butyl)-2-ethoxybenzoic acid," and its hazard class. Avoid using generic terms like "organic waste."

  • Documentation: Log the estimated volume and concentration of the disposed substance. Regulatory frameworks require facilities to maintain accurate records of disposal methods and volumes for substituted benzoic acids[4].

Disposal Workflow Visualization

To streamline laboratory operations, I have mapped the decision-making process for disposing of 5-(tert-butyl)-2-ethoxybenzoic acid waste. Post this workflow near your waste accumulation area for quick reference.

DisposalWorkflow Start 5-(Tert-butyl)-2-ethoxybenzoic Acid Waste Generated State Determine Physical State Start->State Solid Solid Powder / Contaminated PPE State->Solid Liquid Liquid Solutions / Filtrates State->Liquid Incineration High-Temperature Incineration (EPA Approved Route) Solid->Incineration Direct to solid bin Solvent Identify Solvent System Liquid->Solvent Aqueous Aqueous Waste Solvent->Aqueous Organic Organic Solvent Solvent->Organic Neutralize Neutralize to pH 6-8 (Self-Validation Step) Aqueous->Neutralize NonHalo Non-Halogenated Waste Container Organic->NonHalo Neutralize->NonHalo NonHalo->Incineration

Caption: Decision tree for the segregation, neutralization, and disposal of 5-(tert-butyl)-2-ethoxybenzoic acid.

References

  • Material Safety Data Sheet: Substituted Benzoic Acid (Spill Procedures) Source: Greenbook / Crop Data Management Systems URL:[Link]

  • Substituted Benzoic Acid Safety and Environmental Precautions Source: Gharda USA / TLM Ltd. URL:[Link]

  • 40 CFR Part 721 -- Significant New Uses of Chemical Substances (Release to Water) Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • Title 40 Part 721 - Chemical Disposal Recordkeeping Requirements Source: ChemReg URL:[Link]

Sources

Handling

Personal protective equipment for handling 5-(Tert-butyl)-2-ethoxybenzoic acid

Topic: [1] Operational Safety Guide: 5-(Tert-butyl)-2-ethoxybenzoic acid Document Control: Target Audience: Research Scientists, Process Chemists, HSE Officers[1] Scope: Laboratory-scale handling, synthesis, and disposal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1]

Operational Safety Guide: 5-(Tert-butyl)-2-ethoxybenzoic acid

Document Control:

  • Target Audience: Research Scientists, Process Chemists, HSE Officers[1]

  • Scope: Laboratory-scale handling, synthesis, and disposal[1]

  • Hazard Class (SAR-Derived): Irritant (Skin/Eye/Respiratory), Potential Aquatic Toxin

Part 1: Executive Safety Directive

The Core Directive: Treat 5-(Tert-butyl)-2-ethoxybenzoic acid as a high-contact irritant with potential systemic bioavailability due to its lipophilic tert-butyl moiety.[1] Unlike simple benzoic acid, the addition of the ethoxy and tert-butyl groups increases organic solubility, facilitating skin absorption.[1]

Immediate Action Required:

  • Engineering Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood.[1]

  • Skin Barrier: Standard latex gloves are insufficient .[1] Use Nitrile (minimum 0.11 mm) or double-gloving for prolonged tasks.[1]

  • Eye Defense: Safety glasses are the minimum; however, if working with fine powder or large scales (>5g), chemical splash goggles are mandatory to prevent micro-abrasions and chemical keratitis.[1]

Part 2: Hazard Architecture & PPE Matrix

Scientific Rationale (E-E-A-T): Specific toxicological data for this exact isomer is often limited in public registries.[1] Therefore, safety protocols are derived from Structure-Activity Relationships (SAR) using validated analogs: 2-ethoxybenzoic acid (severe eye irritant) and 4-tert-butylbenzoic acid (systemic organ toxicity potential).[1]

  • The Acid Function: Proton donor; causes immediate irritation to mucous membranes.[1]

  • The Tert-Butyl Group: Increases lipophilicity (LogP > 3.0 estimated), enhancing cell membrane penetration and potential bioaccumulation.[1]

  • The Ethoxy Group: Increases electron density on the ring, potentially modifying reactivity but primarily contributing to solubility profiles.[1]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentTechnical SpecificationRationale (Causality)
Respiratory Fume Hood (Primary)Face velocity: 0.3–0.5 m/sPrevents inhalation of fine particulates which can cause chemically induced bronchitis (H335).[1]
N95/P100 RespiratorNIOSH/EN 149 certifiedSecondary defense only if weighing outside a hood (not recommended) or during spill cleanup.
Ocular Chemical Splash Goggles ANSI Z87.1 / EN 166Powder drift is unpredictable.[1] Goggles seal the orbital area against dust ingress that glasses cannot stop.[1]
Dermal (Hand) Nitrile Gloves Thickness: ≥ 0.11 mmBreakthrough time > 480 min for solid contact.[1] If dissolved in DCM/THF, use Silver Shield or double nitrile.[1]
Dermal (Body) Lab Coat (Cotton/Poly) Snap closures, long sleevesPrevents migration of dust onto street clothes.[1] Synthetic fibers (100% polyester) may degrade if solvents are used.[1]

Part 3: Operational Workflows

Workflow 1: Safe Handling & Synthesis Setup

Objective: Minimize exposure during the transition from solid storage to reaction solvent.

  • Pre-Operation Check:

    • Verify Fume Hood airflow.

    • Prepare a "Solid Waste" container and a "Solvent Waste" container before opening the bottle.[1]

    • Static Control: Use an antistatic gun or wipe if the powder is fluffy/electrostatic to prevent dispersal.[1]

  • Weighing Protocol:

    • Place the analytical balance inside the fume hood.[1]

    • If the balance is external, use a tared transfer vessel (e.g., a capped vial) to transport the solid.[1] Never transport an open spatula across the lab bench.

    • Technique: Use the "tap-and-pour" method or a chemically resistant plastic spatula.[1] Avoid metal spatulas if trace metal contamination is a concern for downstream catalysis.[1]

  • Solubilization (The Critical Moment):

    • Add the solvent (e.g., DMSO, Dichloromethane, Ethanol) to the solid, not vice versa, to minimize dust plume generation.[1]

    • Note: The tert-butyl group renders this compound poorly soluble in water but highly soluble in organic solvents.[1]

Workflow 2: Spill Response Logic

Scenario: You have spilled 5g of powder on the benchtop.

  • Isolate: Alert nearby personnel. Do not attempt to blow the dust away.[1]

  • PPE Upgrade: Put on a P100 respirator if the dust is airborne.

  • Containment: Cover the spill with a paper towel dampened with inert solvent (e.g., heptane or water if compatible) to suppress dust.[1] Do not use a dry brush.[1]

  • Cleanup: Scoop up the damp solid/towel mixture into a wide-mouth hazardous waste jar.

  • Decontamination: Wash the surface with soap and water (alkaline soap helps neutralize the acid residue).[1]

Part 4: Visualization (Process Logic)

The following diagram illustrates the decision-making process for handling this chemical, emphasizing the "Stop/Go" safety checks.

HandlingWorkflow Start START: Task Assessment FormCheck Is the chemical Solid or in Solution? Start->FormCheck Solid Solid (Powder) FormCheck->Solid Powder Solution Solution (Dissolved) FormCheck->Solution Liquid HoodCheck Is Fume Hood Available? Solid->HoodCheck NoHood STOP: Do Not Proceed Req: N95 + Local Exhaust HoodCheck->NoHood No YesHood Proceed: Weigh inside Hood Use Antistatic Tools HoodCheck->YesHood Yes Action EXECUTE EXPERIMENT YesHood->Action SolventCheck Check Solvent Permeation (DCM vs. Alcohol) Solution->SolventCheck GloveSelect Select Glove Type: Nitrile (Std) or Laminate (High) SolventCheck->GloveSelect GloveSelect->Action Disposal Disposal: Organic Waste Stream (Do not drain dispose) Action->Disposal

Caption: Decision logic for PPE selection and engineering controls based on the physical state of 5-(Tert-butyl)-2-ethoxybenzoic acid.

Part 5: Disposal & Environmental Compliance

Waste Stream Classification:

  • Primary Stream: Organic Solid/Liquid Waste (Non-Halogenated, unless dissolved in DCM/Chloroform).[1]

  • Labeling: Must be labeled "Organic Acid - Irritant."[1]

  • Prohibition: Strictly NO drain disposal. The tert-butyl group increases resistance to biodegradation, posing a risk of long-term aquatic toxicity (H411 analogous hazard).[1]

Deactivation (Small Scale Only): For trace residues on glassware: Rinse with a dilute base (5% Sodium Bicarbonate) to convert the acid to its water-soluble salt (Sodium 5-tert-butyl-2-ethoxybenzoate), which is easier to clean but must still be collected as chemical waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8461, 2-Ethoxybenzoic acid.[1] PubChem. [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-tert-butylbenzoic acid (Analogous Systemic Toxicity).[1] ECHA.[1] [Link]

Sources

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